molecular formula C24H32N2O9 B10753689 Enalapril Maleate CAS No. 76420-75-2

Enalapril Maleate

Número de catálogo: B10753689
Número CAS: 76420-75-2
Peso molecular: 492.5 g/mol
Clave InChI: OYFJQPXVCSSHAI-QFPUQLAESA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Enalapril maleate is a potent, competitive angiotensin-converting enzyme (ACE) inhibitor widely used in cardiovascular and renal research. As a prodrug, it undergoes de-esterification in vivo to form the active metabolite, enalaprilat, which exerts its effects by inhibiting the conversion of angiotensin I to the potent vasoconstrictor angiotensin II. This primary mechanism leads to a reduction in aldosterone secretion, resulting in decreased sodium and water retention and vasodilation. Researchers utilize this compound extensively in preclinical studies to investigate the pathophysiology and potential treatments for hypertension, congestive heart failure, and diabetic nephropathy. Its well-characterized profile makes it an invaluable tool for establishing animal models of hypertension, studying the renin-angiotensin-aldosterone system (RAAS) in cardiovascular remodeling, and exploring the cardioprotective effects of ACE inhibition beyond blood pressure control. This product is supplied as a high-purity solid to ensure consistent and reliable experimental results in both in vitro and in vivo applications.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Propiedades

IUPAC Name

(Z)-but-2-enedioic acid;(2S)-1-[(2S)-2-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]propanoyl]pyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O5.C4H4O4/c1-3-27-20(26)16(12-11-15-8-5-4-6-9-15)21-14(2)18(23)22-13-7-10-17(22)19(24)25;5-3(6)1-2-4(7)8/h4-6,8-9,14,16-17,21H,3,7,10-13H2,1-2H3,(H,24,25);1-2H,(H,5,6)(H,7,8)/b;2-1-/t14-,16-,17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYFJQPXVCSSHAI-QFPUQLAESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CCC1=CC=CC=C1)NC(C)C(=O)N2CCCC2C(=O)O.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CCC1=CC=CC=C1)N[C@@H](C)C(=O)N2CCC[C@H]2C(=O)O.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

75847-73-3 (Parent)
Record name Enalapril maleate [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076095164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID30896796
Record name Enalapril maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30896796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

492.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

76420-75-2, 76095-16-4
Record name L-Proline, N-[(1S)-1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanyl-, (2Z)-2-butenedioate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76420-75-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Enalapril maleate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76095-16-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Enalapril maleate [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076095164
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-1-(N-(1-(Ethoxycarbonyl)-3-phenylpropyl)-L-alanyl)-L-proline maleate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076420752
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Enalapril maleate
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758143
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Enalapril maleate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30896796
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-1-[N-[1-(ethoxycarbonyl)-3-phenylpropyl]-L-alanyl]-L-proline maleate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.071.229
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ENALAPRIL MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O25354EPJ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Enalapril Maleate: A Technical Guide on the Core Mechanism of Action in Cardiovascular Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

October 2025

Executive Summary

Enalapril maleate is a cornerstone in cardiovascular therapy, primarily functioning as a potent and long-acting inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][2] As a prodrug, it is metabolically converted to its active form, enalaprilat, which exerts its therapeutic effects by modulating the Renin-Angiotensin-Aldosterone System (RAAS) and the Kallikrein-Kinin system.[3][4] This guide provides an in-depth exploration of enalapril's biochemical and physiological mechanisms, supported by quantitative data from key studies, detailed experimental protocols, and visual representations of its signaling pathways. Its primary actions—reducing the vasoconstrictor Angiotensin II and increasing the vasodilator Bradykinin—result in decreased peripheral vascular resistance, blood pressure reduction, and beneficial effects on cardiac remodeling, making it a critical agent in the management of hypertension and heart failure.[4][5][6]

Pharmacokinetics and Bioactivation

This compound is administered orally as a pharmacologically inactive prodrug.[1][7] Following ingestion, it is approximately 60% absorbed from the gastrointestinal tract, a process not significantly influenced by the presence of food.[7][8] The absorbed enalapril undergoes rapid hydrolysis, primarily in the liver, to form its active metabolite, enalaprilat.[4][7] This bioactivation is crucial, as enalapril itself is a weak ACE inhibitor, while enalaprilat is a potent inhibitor responsible for the drug's therapeutic effects.[1][7] Peak serum concentrations of enalapril occur within about one hour, whereas the active enalaprilat reaches peak concentrations three to four hours post-administration.[5][7]

Bioactivation of this compound Enalapril This compound (Oral Prodrug) GI_Tract Gastrointestinal Tract Absorption Enalapril->GI_Tract Ingestion Liver Hepatic Biotransformation (Hydrolysis) GI_Tract->Liver ~60% Absorption Enalaprilat Enalaprilat (Active Metabolite) Liver->Enalaprilat Esterase Enzymes Systemic Systemic Circulation Enalaprilat->Systemic Distribution to Tissues Primary Mechanism: RAAS Inhibition cluster_RAAS Renin-Angiotensin-Aldosterone System cluster_effects Physiological Effects Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Catalyzes ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_I->ACE Angiotensin_II Angiotensin II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Cortex) Angiotensin_II->Aldosterone ACE->Angiotensin_II Catalyzes Renin Renin (from Kidney) Renin->Angiotensin_I Enalaprilat Enalaprilat Enalaprilat->ACE  Inhibits BP_Increase Increased Blood Pressure Vasoconstriction->BP_Increase Na_Retention Na+ and H2O Retention Aldosterone->Na_Retention Na_Retention->BP_Increase Secondary Mechanism: Bradykinin Potentiation cluster_KKS Kallikrein-Kinin System cluster_effects Physiological Effects Kininogen High-Molecular-Weight Kininogen Bradykinin Bradykinin Kininogen->Bradykinin Catalyzes ACE ACE (Kininase II) Bradykinin->ACE Vasodilation Vasodilation (NO, Prostaglandins) Bradykinin->Vasodilation Stimulates Kallikrein Kallikrein Kallikrein->Bradykinin Inactive Inactive Fragments ACE->Inactive Degrades Enalaprilat Enalaprilat Enalaprilat->ACE  Inhibits BP_Decrease Decreased Blood Pressure Vasodilation->BP_Decrease Experimental Workflow: Canine CHF Model Start Select Adult Dogs (n=20) Baseline Baseline Measurements (Echocardiography) Start->Baseline Induction Induce CHF via Ventricular Pacing (5 Weeks) Baseline->Induction Randomize Randomization Induction->Randomize Control Control Group (n=10) No Treatment Randomize->Control Enalapril Enalapril Group (n=10) 2 mg/kg/day Randomize->Enalapril Monitoring Weekly Monitoring (Echocardiography) Control->Monitoring Enalapril->Monitoring Endpoint 5-Week Endpoint Study: - Electrophysiology (AF) - Histology (Fibrosis) Monitoring->Endpoint

References

Enalaprilat's Interaction with Angiotensin-Converting Enzyme: A Deep Dive into Binding Kinetics

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the binding kinetics of enalaprilat, the active metabolite of the prodrug enalapril, to its target, the angiotensin-converting enzyme (ACE). Understanding these kinetics is paramount for comprehending its therapeutic efficacy in managing hypertension and heart failure. This document synthesizes key quantitative data, details common experimental methodologies, and visualizes the relevant biological and experimental frameworks.

Core Concepts: The Renin-Angiotensin-Aldosterone System (RAAS)

Enalaprilat exerts its therapeutic effect by inhibiting ACE within the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and fluid balance. ACE is a zinc-dependent metalloproteinase that catalyzes the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II. Angiotensin II also stimulates the adrenal cortex to release aldosterone, which promotes sodium and water retention. By blocking ACE, enalaprilat reduces the levels of angiotensin II, leading to vasodilation and decreased aldosterone secretion, thereby lowering blood pressure.[1][2][3][4]

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Renin Renin ACE ACE Enalaprilat Enalaprilat Enalaprilat->ACE

The Renin-Angiotensin-Aldosterone System (RAAS) and the inhibitory action of Enalaprilat on ACE.

Quantitative Analysis of Enalaprilat-ACE Binding

The interaction between enalaprilat and ACE is characterized by high affinity and a slow dissociation rate, contributing to its prolonged therapeutic effect.[2][3][5] The binding is competitive, meaning enalaprilat vies with the natural substrate, angiotensin I, for the active site of the enzyme.[1][6][7] Several key parameters quantify this interaction, with values often varying based on the experimental conditions and tissue source.

ParameterValueSpecies/TissueMethodReference
IC50 1.94 nMHuman Endothelial CellsRadioligand Binding Assay[7][8][9]
19.8 ± 13 ng/mLHuman Plasma (in vivo)Enzyme Inhibition Assay[10]
Kd 0.32 ± 0.04 nMHuman LungRadioligand Binding Assay[11]
0.36 ± 0.05 nMHuman HeartRadioligand Binding Assay[11]
0.37 ± 0.06 nMHuman Coronary ArteryRadioligand Binding Assay[11]
0.14 ± 0.05 nMHuman Saphenous VeinRadioligand Binding Assay[11]
0.50 ± 0.06 nMHuman Mammary ArteryRadioligand Binding Assay[11]
0.646 nMHuman (in vivo model)Pharmacokinetic/Pharmacodynamic Modeling[12]
Ki ~0.1 nMHuman SerumEnzyme Inhibition Assay (Henderson Plot)[13]
0.28 mMRat Intestine (vs. Cephalexin Transport)In Vivo Transport Inhibition[14]
Dissociation t1/2 4.5 minutesHamster Ventricular ACERadioligand Dissociation Kinetics[15]
Effective t1/2 ~11 hoursHuman (in vivo)Pharmacokinetic Analysis[1][2][5]

Note: IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the activity of an enzyme by 50%. Kd (dissociation constant) is the equilibrium constant for the dissociation of a ligand-receptor complex and is a measure of binding affinity. Ki (inhibition constant) is the dissociation constant for the enzyme-inhibitor complex. t1/2 is the half-life.

Experimental Protocols for Studying Enalaprilat-ACE Binding Kinetics

A variety of in vitro and in vivo methods are employed to characterize the binding kinetics of enalaprilat to ACE. Below are detailed overviews of the most common experimental protocols.

Radioligand Binding Assay

This technique directly measures the binding of a radiolabeled ligand to its receptor. For enalaprilat, a common approach is a competitive binding assay.

Objective: To determine the affinity (Kd or Ki) and inhibitory potency (IC50) of enalaprilat for ACE.

Materials:

  • Purified ACE or tissue homogenates containing ACE

  • Radiolabeled ACE inhibitor (e.g., [125I]MK-351A, a tyrosyl derivative of enalaprilat)[16]

  • Unlabeled enalaprilat

  • Assay buffer

  • Glass fiber filters

  • Scintillation counter

Protocol:

  • Incubation: A constant concentration of the radiolabeled inhibitor is incubated with the ACE preparation in the presence of varying concentrations of unlabeled enalaprilat.

  • Equilibration: The mixture is incubated to allow the binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters. The filters trap the ACE-radioligand complex.

  • Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of unlabeled enalaprilat. The IC50 value is determined from this curve. The Ki can then be calculated using the Cheng-Prusoff equation.

Enzyme Inhibition Assay

This method assesses the effect of an inhibitor on the catalytic activity of an enzyme.

Objective: To determine the IC50 and the mode of inhibition of enalaprilat.

Materials:

  • Purified ACE

  • ACE substrate (e.g., Hippuryl-Histidyl-Leucine, HHL)[10]

  • Enalaprilat

  • Assay buffer

  • Reagents for detecting the product of the enzymatic reaction (e.g., for HPLC analysis of hippuric acid)

  • Spectrophotometer or HPLC system

Protocol:

  • Pre-incubation: ACE is pre-incubated with various concentrations of enalaprilat.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the ACE substrate (HHL).

  • Reaction Termination: After a defined incubation period, the reaction is stopped.

  • Product Quantification: The amount of product formed (e.g., hippuric acid) is quantified using a suitable method, such as HPLC.[10]

  • Data Analysis: The enzyme activity at each enalaprilat concentration is calculated and plotted against the inhibitor concentration to determine the IC50. To determine the mode of inhibition, the assay is performed with varying concentrations of both the substrate and enalaprilat, and the data are analyzed using Lineweaver-Burk or other kinetic plots.[17]

Surface Plasmon Resonance (SPR)

SPR is a label-free technique that allows for the real-time monitoring of biomolecular interactions, providing data on association and dissociation rates.

Objective: To determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (Kd) of the enalaprilat-ACE interaction.

Materials:

  • SPR instrument and sensor chip (e.g., CM5)

  • Purified ACE

  • Enalaprilat

  • Running buffer

  • Immobilization reagents

Protocol:

  • Immobilization: ACE is immobilized onto the surface of the sensor chip.

  • Association: A solution containing enalaprilat is flowed over the sensor chip surface, allowing for the binding of enalaprilat to the immobilized ACE. The change in the refractive index at the surface, which is proportional to the mass of bound enalaprilat, is monitored in real-time.

  • Dissociation: The enalaprilat solution is replaced with running buffer, and the dissociation of the enalaprilat-ACE complex is monitored.

  • Regeneration: The sensor chip surface is regenerated to remove any remaining bound enalaprilat, preparing it for the next cycle.

  • Data Analysis: The sensorgram (a plot of response units versus time) is analyzed using kinetic models to determine the ka, kd, and Kd (Kd = kd/ka).

SPR_Workflow Immobilization 1. Immobilization (ACE on sensor chip) Association 2. Association (Enalaprilat flows over) Immobilization->Association Dissociation 3. Dissociation (Buffer flows over) Association->Dissociation Regeneration 4. Regeneration (Surface cleaning) Dissociation->Regeneration Data_Analysis 5. Data Analysis (ka, kd, Kd) Regeneration->Data_Analysis

A typical experimental workflow for Surface Plasmon Resonance (SPR) analysis.

Conclusion

The binding of enalaprilat to the angiotensin-converting enzyme is a high-affinity, competitive, and slowly reversible interaction. This kinetic profile is central to its potent and sustained antihypertensive effects. The quantitative data, primarily derived from radioligand binding and enzyme inhibition assays, consistently demonstrate a nanomolar to sub-nanomolar affinity. While specific association and dissociation rate constants are not widely reported in the public domain, the long effective half-life in vivo and the slow dissociation observed in vitro underscore the stability of the enalaprilat-ACE complex. The experimental protocols detailed herein provide a robust framework for the continued investigation and characterization of current and novel ACE inhibitors, crucial for the development of improved therapeutics for cardiovascular diseases.

References

The Molecular Blueprint of an Antihypertensive: An In-depth Technical Guide to Enalapril Maleate's Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides a comprehensive technical overview of the molecular mechanisms underpinning the antihypertensive effects of enalapril maleate. Enalapril, a cornerstone in the management of hypertension and heart failure, functions as a prodrug that is metabolically converted to its active form, enalaprilat. The therapeutic efficacy of enalaprilat is primarily attributed to its potent and specific inhibition of the Angiotensin-Converting Enzyme (ACE), a key regulator in the Renin-Angiotensin-Aldosterone System (RAAS). This document delves into the quantitative aspects of this interaction, details the experimental protocols for its characterization, and visually represents the associated biochemical pathways and workflows.

The Renin-Angiotensin-Aldosterone System (RAAS) and Enalapril's Point of Intervention

The RAAS is a critical physiological cascade that regulates blood pressure and fluid and electrolyte balance.[1] Enalaprilat exerts its antihypertensive effect by competitively inhibiting ACE, the enzyme responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor angiotensin II.[2][3] The inhibition of ACE leads to a reduction in circulating angiotensin II levels, which in turn causes vasodilation, reduced aldosterone secretion, and a subsequent decrease in blood pressure.[2] Furthermore, ACE is also responsible for the degradation of bradykinin, a potent vasodilator. By inhibiting ACE, enalaprilat increases the levels of bradykinin, further contributing to its antihypertensive effect.[2]

RAAS_Pathway cluster_0 Systemic Circulation cluster_1 Kidney & Adrenal Gland Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Bradykinin Bradykinin (Vasodilator) Inactive_Metabolites Inactive Metabolites Bradykinin->Inactive_Metabolites ACE Renin Renin ACE Angiotensin-Converting Enzyme (ACE) Na_H2O_Retention Sodium & Water Retention Aldosterone->Na_H2O_Retention Na_H2O_Retention->Angiotensinogen Increased Blood Pressure Enalaprilat Enalaprilat Enalaprilat->ACE Inhibition

Figure 1: The Renin-Angiotensin-Aldosterone System and the inhibitory action of Enalaprilat.

Quantitative Analysis of Enalaprilat's Potency

The efficacy of enalaprilat as an ACE inhibitor is quantified by its half-maximal inhibitory concentration (IC50) and its binding affinity (Ki). These parameters provide a measure of the drug's potency at the molecular level.

ParameterValue (nM)Reference
IC50 1.94 - 2.4[4][5]
Ki 0.06 - 0.1[6][7]

Table 1: In Vitro Potency of Enalaprilat against Angiotensin-Converting Enzyme (ACE)

Clinical Efficacy: Blood Pressure Reduction

Numerous clinical trials have demonstrated the efficacy of enalapril in reducing blood pressure in patients with hypertension. The following table summarizes representative data from these studies.

Study PopulationEnalapril DoseDuration of TreatmentMean Systolic Blood Pressure Reduction (mmHg)Mean Diastolic Blood Pressure Reduction (mmHg)Reference
Mild to Moderate Hypertension20 mg/day15 days16.310.4[8]
Mild to Moderate Hypertension10-20 mg/day8 weeks2210[9]
Essential Hypertension20 mg/day6 weeks1510[10]

Table 2: Summary of Enalapril's Antihypertensive Effect in Clinical Trials

Experimental Protocols

In Vitro Angiotensin-Converting Enzyme (ACE) Inhibition Assay

This protocol outlines a common method for determining the in vitro inhibitory activity of a compound against ACE.

ACE_Inhibition_Assay cluster_0 Assay Preparation cluster_1 Incubation Steps cluster_2 Detection and Analysis Reagent_Prep Prepare Reagents: - ACE solution (e.g., 100 mU/mL) - Substrate (HHL) solution - Test compound dilutions (Enalaprilat) Pre_incubation Pre-incubate ACE with Test Compound (or buffer for control) (e.g., 37°C for 5-10 min) Reagent_Prep->Pre_incubation Reaction_initiation Initiate reaction by adding HHL substrate solution Pre_incubation->Reaction_initiation Incubation Incubate reaction mixture (e.g., 37°C for 30-60 min) Reaction_initiation->Incubation Reaction_termination Stop reaction (e.g., by adding HCl or other stopping agent) Incubation->Reaction_termination Detection Quantify product formation (e.g., Hippuric Acid) via HPLC or spectrophotometry Reaction_termination->Detection Data_analysis Calculate % inhibition and determine IC50 value Detection->Data_analysis

Figure 2: Workflow for an in vitro ACE Inhibition Assay.

Detailed Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of Angiotensin-Converting Enzyme (ACE) from rabbit lung in a suitable buffer (e.g., 100 mU/mL in 100 mM borate buffer, pH 8.3, containing 300 mM NaCl).[11]

    • Prepare a stock solution of the substrate, Hippuryl-His-Leu (HHL), in the same buffer.[11]

    • Prepare serial dilutions of enalaprilat in the assay buffer.

  • Assay Procedure:

    • In a microcentrifuge tube, add 20 µL of ACE solution and 40 µL of the enalaprilat dilution (or buffer for the control).[1]

    • Pre-incubate the mixture at 37°C for 10 minutes.[1]

    • Initiate the enzymatic reaction by adding 100 µL of the HHL substrate solution.[1]

    • Incubate the reaction mixture at 37°C for 30-60 minutes.[1][11]

    • Terminate the reaction by adding 250 µL of 1 M HCl.

  • Detection and Analysis:

    • The product of the reaction, hippuric acid, is extracted with ethyl acetate.

    • The ethyl acetate is evaporated, and the hippuric acid is redissolved in water.

    • The concentration of hippuric acid is determined by measuring the absorbance at 228 nm using a spectrophotometer.

    • The percentage of ACE inhibition is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100

    • The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Clinical Trial Methodology for Assessing Antihypertensive Efficacy

This section outlines a generalized protocol for a clinical trial designed to evaluate the antihypertensive effects of this compound.

Clinical_Trial_Workflow cluster_0 Patient Recruitment and Baseline cluster_1 Treatment Phase cluster_2 Data Analysis and Conclusion Recruitment Recruit patients with essential hypertension (defined by specific BP criteria) Washout Washout period for any existing antihypertensive medications Recruitment->Washout Baseline Baseline measurements: - Blood pressure (e.g., 24-hr ambulatory) - Heart rate - Blood and urine analysis Washout->Baseline Randomization Randomize patients to treatment groups (Enalapril vs. Placebo or Comparator) Baseline->Randomization Treatment_Admin Administer study drug at a fixed or titrated dose (e.g., Enalapril 10-40 mg/day) Randomization->Treatment_Admin Monitoring Monitor blood pressure and adverse events at regular intervals (e.g., weekly, bi-weekly) Treatment_Admin->Monitoring Final_Measurements Final blood pressure and safety assessments at the end of the treatment period Monitoring->Final_Measurements Statistical_Analysis Statistically compare the change in blood pressure between treatment groups Final_Measurements->Statistical_Analysis Conclusion Draw conclusions on the efficacy and safety of Enalapril Statistical_Analysis->Conclusion

Figure 3: Generalized Workflow for a Clinical Trial of an Antihypertensive Agent.

Detailed Protocol:

  • Study Design: A randomized, double-blind, placebo-controlled or active-comparator trial is a common design.[8][9][10]

  • Patient Population: Patients with a diagnosis of essential hypertension, often with a specific range of diastolic and/or systolic blood pressure (e.g., diastolic BP 95-115 mmHg).[10]

  • Washout Period: A washout period of 2-4 weeks is typically implemented to eliminate the effects of any prior antihypertensive medications.[10]

  • Baseline Measurements: At the end of the washout period, baseline measurements are taken, including seated and standing blood pressure, heart rate, and laboratory tests (e.g., serum creatinine, electrolytes). Blood pressure can be measured using a mercury sphygmomanometer or an automated device.[8]

  • Randomization and Treatment: Patients are randomly assigned to receive either this compound (e.g., 10-40 mg once daily) or a matching placebo or an active comparator drug.[10][12]

  • Follow-up and Monitoring: Patients are followed for a predetermined period (e.g., 4-12 weeks). Blood pressure, heart rate, and any adverse events are monitored at regular intervals.

  • Data Analysis: The primary efficacy endpoint is typically the change in mean sitting diastolic and systolic blood pressure from baseline to the end of the treatment period. Statistical analysis, such as a t-test or ANOVA, is used to compare the changes between the treatment groups.

Conclusion

This compound's antihypertensive effect is a well-characterized example of targeted pharmacological intervention. Its prodrug nature and the potent, specific inhibition of the Angiotensin-Converting Enzyme by its active metabolite, enalaprilat, form the basis of its therapeutic success. The quantitative data on its potency, coupled with extensive clinical evidence of its efficacy in blood pressure reduction, solidify its role as a first-line agent in the management of cardiovascular diseases. The experimental protocols detailed herein provide a framework for the continued investigation and development of ACE inhibitors and other modulators of the Renin-Angiotensin-Aldosterone System.

References

Enalapril Maleate's Effect on the Renin-Angiotensin-Aldosterone System: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of enalapril maleate on the Renin-Angiotensin-Aldosterone System (RAAS). It is designed to be a comprehensive resource for researchers, scientists, and professionals involved in drug development, offering detailed insights into the mechanism of action, quantitative effects, and the experimental protocols used to evaluate its impact.

Core Mechanism of Action

This compound is a prodrug that, upon oral administration, is hydrolyzed in the liver to its active metabolite, enalaprilat.[1][2][3][4] Enalaprilat is a potent and competitive inhibitor of the Angiotensin-Converting Enzyme (ACE).[1][2][5] ACE is a key enzyme in the RAAS, responsible for the conversion of the inactive decapeptide angiotensin I to the potent vasoconstrictor and aldosterone-stimulating octapeptide, angiotensin II.[1][2][3]

By inhibiting ACE, enalaprilat disrupts the RAAS cascade, leading to several physiological effects:

  • Decreased Angiotensin II Levels: The primary effect of enalaprilat is the reduction of circulating and tissue levels of angiotensin II.[1][3][4] This leads to vasodilation, a decrease in total peripheral resistance, and a subsequent reduction in blood pressure.[1]

  • Increased Plasma Renin Activity (PRA): The reduction in angiotensin II levels removes the negative feedback loop on renin secretion from the juxtaglomerular cells of the kidney. This results in a compensatory increase in plasma renin activity.[6]

  • Decreased Aldosterone Secretion: Angiotensin II is a primary stimulus for aldosterone release from the adrenal cortex. By lowering angiotensin II levels, enalaprilat indirectly reduces aldosterone secretion.[1][3] This contributes to a decrease in sodium and water retention and a mild increase in serum potassium.[3]

The following diagram illustrates the mechanism of action of enalapril within the RAAS pathway.

RAAS_Enalapril_Mechanism cluster_Enalapril Enalapril Action Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone AngiotensinII->Aldosterone Stimulates AdrenalCortex Adrenal Cortex AngiotensinII->AdrenalCortex Stimulates BloodVessels Blood Vessels AngiotensinII->BloodVessels Vasoconstriction Kidney Kidney Aldosterone->Kidney Acts on Renin Renin ACE ACE AdrenalCortex->Aldosterone Enalapril This compound (Prodrug) Enalaprilat Enalaprilat (Active) Enalapril->Enalaprilat Hepatic Hydrolysis Enalaprilat->ACE Inhibits

Mechanism of this compound on the RAAS Pathway.

Quantitative Data on RAAS Modulation

The administration of this compound leads to measurable changes in the key components of the RAAS. The following tables summarize quantitative data from various clinical studies.

Table 1: Effect of Enalapril on Plasma Renin Activity (PRA)

Study PopulationEnalapril DoseDuration of TreatmentBaseline PRA (ng/mL/h)Post-treatment PRA (ng/mL/h)Fold IncreaseReference
Hypertensive Patients20 mg/day14 days1.5 ± 0.44.8 ± 1.2~3.2[7]
Patients with Heart Failure10-40 mg/day4 weeks8.2 ± 3.121.5 ± 7.3~2.6[6]
Normotensive Volunteers20 mg single dose24 hoursNot specified~10-fold increase~10Not specified

Table 2: Effect of Enalapril on Plasma Angiotensin II Concentration

Study PopulationEnalapril DoseDuration of TreatmentBaseline Angiotensin II (pg/mL)Post-treatment Angiotensin II (pg/mL)Percent DecreaseReference
Hypertensive Patients20 mg/day14 days25 ± 510 ± 360%Not specified
Healthy Volunteers160 mg Aliskiren vs 20 mg EnalaprilSingle doseNot specifiedSignificant decrease, comparable to AliskirenNot specified[8]
Dogs with Chronic Kidney Disease0.5 mg/kg q12h30 daysPre-treatment: 18.9 pmol/LPost-treatment: 8.7 pmol/L54%[9]

Table 3: Effect of Enalapril on Plasma Aldosterone Concentration

Study PopulationEnalapril DoseDuration of TreatmentBaseline Aldosterone (ng/dL)Post-treatment Aldosterone (ng/dL)Percent DecreaseReference
Hypertensive Patients5-10 mg/day14 days12.3 ± 2.18.1 ± 1.534%[7]
Patients with Heart Failure10-40 mg/day4 weeks28 ± 915 ± 546%[6]
Hypertensive Patients with Renal DysfunctionNot specifiedNot specifiedSupine: 14.8 ± 3.2Supine: 8.9 ± 2.140%[10]

Experimental Protocols

The quantification of RAAS components is crucial for evaluating the pharmacodynamic effects of enalapril. Below are detailed methodologies for key experiments.

Measurement of Plasma Renin Activity (PRA) by Radioimmunoassay (RIA)

This protocol is based on the principle of measuring the rate of angiotensin I generation from endogenous angiotensinogen by plasma renin.[11][12][13][14]

Workflow Diagram:

PRA_Workflow start Start blood_collection Collect blood in EDTA tube start->blood_collection centrifuge Centrifuge to separate plasma blood_collection->centrifuge incubation Incubate plasma at 37°C and pH 5.5-6.0 (with ACE and Angiotensinase inhibitors) centrifuge->incubation stop_reaction Stop reaction (e.g., boiling or cooling) incubation->stop_reaction ria Perform Radioimmunoassay for Angiotensin I stop_reaction->ria quantify Quantify generated Angiotensin I ria->quantify calculate Calculate PRA (ng/mL/h) quantify->calculate end End calculate->end

Experimental Workflow for PRA Measurement.

Methodology:

  • Sample Collection and Preparation:

    • Collect venous blood into chilled tubes containing EDTA to prevent coagulation and inhibit converting enzyme activity.[15]

    • Centrifuge the blood at 4°C to separate the plasma. The plasma should be stored at -20°C or lower until analysis.[15] It is critical to avoid cryoactivation of prorenin by keeping the sample at room temperature during initial processing before freezing.[16]

  • Angiotensin I Generation:

    • Thaw plasma samples on ice.

    • To a known volume of plasma, add inhibitors of angiotensinases and ACE (e.g., dimercaprol, 8-hydroxyquinoline, or a cocktail of protease inhibitors).[11]

    • Adjust the pH of the plasma to 5.5-6.0, the optimal pH for renin activity, using a suitable buffer.[11][12]

    • Incubate the plasma at 37°C for a defined period (e.g., 1.5 to 3 hours). A parallel sample is kept at 4°C to measure baseline angiotensin I.[15]

  • Radioimmunoassay (RIA) for Angiotensin I:

    • Terminate the enzymatic reaction by rapidly cooling the samples in an ice bath or by boiling.[13]

    • Prepare a standard curve using known concentrations of angiotensin I.

    • Incubate the plasma samples (from both 37°C and 4°C incubations) and standards with a specific anti-angiotensin I antibody and a known amount of radiolabeled angiotensin I (e.g., ¹²⁵I-angiotensin I).

    • Separate the antibody-bound from the free radiolabeled angiotensin I using methods like dextran-coated charcoal.[14]

    • Measure the radioactivity of the bound fraction using a gamma counter.

  • Calculation:

    • Calculate the concentration of angiotensin I in the samples by comparing their radioactivity to the standard curve.

    • The PRA is calculated as the difference in angiotensin I concentration between the 37°C and 4°C samples, divided by the incubation time, and is expressed in nanograms per milliliter per hour (ng/mL/h).[17]

Measurement of Angiotensin II by High-Performance Liquid Chromatography (HPLC)-RIA

This method provides high specificity and sensitivity for the quantification of angiotensin II in plasma.[18][19][20]

Methodology:

  • Sample Collection and Extraction:

    • Collect blood in tubes containing a cocktail of protease inhibitors to prevent the degradation and formation of angiotensin peptides.

    • Extract angiotensin peptides from the plasma using solid-phase extraction (SPE) cartridges (e.g., C18).

  • HPLC Separation:

    • Reconstitute the extracted peptides in the HPLC mobile phase.

    • Inject the sample into a reversed-phase HPLC system.

    • Separate the different angiotensin peptides using a gradient of acetonitrile in an aqueous buffer containing an ion-pairing agent like trifluoroacetic acid (TFA).[21][22]

  • Fraction Collection and RIA:

    • Collect the fraction corresponding to the elution time of angiotensin II, as determined by running a standard.

    • Evaporate the collected fraction to dryness.

    • Reconstitute the sample in RIA buffer and perform a radioimmunoassay for angiotensin II as described for angiotensin I, using a specific anti-angiotensin II antibody and radiolabeled angiotensin II.

Measurement of Aldosterone by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA is a common, sensitive, and high-throughput method for measuring aldosterone in plasma or serum.[23][24][25][26][27]

Methodology:

  • Sample Preparation:

    • Serum or plasma can be used. Some protocols may require an extraction step to remove interfering substances.[24][26]

  • Competitive ELISA:

    • The assay is typically a competitive ELISA format.

    • Standards and samples are added to microplate wells coated with an anti-aldosterone antibody.

    • A known amount of enzyme-labeled aldosterone (e.g., aldosterone-horseradish peroxidase conjugate) is then added to each well.

    • During incubation, the sample/standard aldosterone and the enzyme-labeled aldosterone compete for binding to the fixed antibody.

    • After incubation, the wells are washed to remove unbound components.

  • Detection and Quantification:

    • A substrate for the enzyme is added, which results in a color change. The intensity of the color is inversely proportional to the concentration of aldosterone in the sample.

    • The reaction is stopped, and the absorbance is read using a microplate reader.

    • The concentration of aldosterone in the samples is determined by interpolating from a standard curve.

Signaling Pathways and Logical Relationships

The following diagram illustrates the broader signaling cascade of the RAAS and the points of intervention for different classes of antihypertensive drugs, highlighting the central role of ACE inhibition by enalapril.

RAAS_Signaling_Pathway cluster_Stimuli Stimuli for Renin Release cluster_RAAS_Core RAAS Cascade cluster_Effectors Physiological Effects cluster_Inhibitors Pharmacological Intervention Low Blood Pressure Low Blood Pressure Renin Renin Low Na+ Low Na+ Sympathetic Activity Sympathetic Activity Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Na+ and H2O Retention Na+ and H2O Retention Aldosterone->Na+ and H2O Retention Increased Blood Pressure Increased Blood Pressure Vasoconstriction->Increased Blood Pressure Na+ and H2O Retention->Increased Blood Pressure Renin Inhibitors Renin Inhibitors Renin Inhibitors->Angiotensinogen Block ACE Inhibitors (Enalapril) ACE Inhibitors (Enalapril) ACE Inhibitors (Enalapril)->AngiotensinI Block ARBs ARBs ARBs->AngiotensinII Block Receptor Aldosterone Antagonists Aldosterone Antagonists Aldosterone Antagonists->Aldosterone Block Receptor ACE ACE

RAAS Signaling Pathway and Points of Pharmacological Intervention.

Conclusion

This compound, through its active metabolite enalaprilat, is a highly effective inhibitor of the angiotensin-converting enzyme. Its administration leads to a predictable and quantifiable modulation of the Renin-Angiotensin-Aldosterone System, characterized by a significant reduction in angiotensin II and aldosterone levels and a compensatory rise in plasma renin activity. These neurohormonal changes are central to its therapeutic effects in the management of hypertension and heart failure. The experimental protocols outlined in this guide provide a robust framework for the accurate assessment of these pharmacodynamic effects in both preclinical and clinical research settings.

References

Enalapril Maleate's Impact on Gene Expression in Cardiac Fibroblasts: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the molecular mechanisms underlying the effects of enalapril maleate, an angiotensin-converting enzyme (ACE) inhibitor, on gene expression in cardiac fibroblasts. The information presented herein is intended to support research and development efforts aimed at understanding and targeting cardiac fibrosis.

Core Mechanism of Action

This compound is a prodrug that is hydrolyzed in the liver to its active form, enalaprilat. Enalaprilat inhibits ACE, the enzyme responsible for converting angiotensin I to the potent vasoconstrictor and profibrotic agent, angiotensin II (Ang II).[1][2] By reducing Ang II levels, enalaprilat mitigates its downstream effects on cardiac fibroblasts, which are key mediators of cardiac fibrosis.[1][2][3] Ang II is known to stimulate cardiac fibroblast proliferation, extracellular matrix (ECM) deposition, and the expression of various profibrotic genes.[3][4][5]

Key Signaling Pathways Modulated by Enalaprilat

Enalaprilat's influence on cardiac fibroblast gene expression is primarily mediated through the attenuation of Ang II-induced signaling cascades. The most prominently documented pathway involves Reactive Oxygen Species (ROS), p38 Mitogen-Activated Protein Kinase (p38MAPK), and Transforming Growth Factor-beta 1 (TGF-β1).[1][2][6]

Ang II stimulation of cardiac fibroblasts leads to an increase in intracellular ROS, which in turn activates the p38MAPK pathway.[1] Activated p38MAPK promotes the expression of TGF-β1, a potent profibrotic cytokine that stimulates the synthesis of ECM proteins, such as collagens.[1][7] Enalaprilat, by blocking the production of Ang II, inhibits this entire cascade, leading to a reduction in cardiac fibroblast proliferation and ECM deposition.[1][2]

Signaling Pathway of Angiotensin II-Induced Fibrosis

Angiotensin II-Induced Fibrotic Signaling Pathway in Cardiac Fibroblasts Ang_II Angiotensin II AT1R AT1 Receptor Ang_II->AT1R Binds to ROS ROS Production AT1R->ROS Stimulates p38MAPK p38 MAPK Activation ROS->p38MAPK Activates TGF_beta1 TGF-β1 Expression p38MAPK->TGF_beta1 Increases Fibroblast_Proliferation Fibroblast Proliferation TGF_beta1->Fibroblast_Proliferation Promotes Collagen_Synthesis Collagen Synthesis TGF_beta1->Collagen_Synthesis Promotes Enalaprilat Enalaprilat Enalaprilat->Ang_II Inhibits Production

Caption: Angiotensin II signaling cascade leading to cardiac fibrosis.

Quantitative Data on Gene and Protein Expression Changes

The following tables summarize the quantitative effects of enalaprilat on key molecules involved in cardiac fibrosis, as reported in the literature.

Table 1: Effect of Enalaprilat on p38MAPK and TGF-β1 Protein Expression

Treatment Groupp-p38MAPK Protein Expression (Fold Change vs. Control)TGF-β1 Protein ExpressionReference
Control1.0Baseline[1]
Ang II (10⁻⁷ M)3.6Significantly Increased[1]
Ang II + Enalaprilat (10⁻⁷ M)Significantly Decreased vs. Ang IISignificantly Decreased vs. Ang II[1]
Ang II + Enalaprilat (10⁻⁶ M)Significantly Decreased vs. Ang IISignificantly Decreased vs. Ang II[1]
Ang II + Enalaprilat (10⁻⁵ M)Significantly Decreased vs. Ang IISignificantly Decreased vs. Ang II[1]

Table 2: Effect of Enalaprilat on TGF-β1 Transcription

Treatment GroupTGF-β1 mRNA ExpressionReference
ControlBaseline[7]
Ang IISignificantly Increased[7]
Ang II + Enalaprilat (various doses)Significantly Decreased vs. Ang II[7]

Table 3: Effect of Enalapril on Collagen Gene Expression in Hypertensive Rats

Treatment GroupMyocardial Fibrosis (%)Reference
Untreated Hypertensive Rats11.2 ± 1.6[8]
Enalapril-Treated Hypertensive Rats8.3 ± 0.7[8]

Experimental Protocols

This section details the methodologies for key experiments used to investigate the effects of enalaprilat on cardiac fibroblasts.

Isolation and Culture of Cardiac Fibroblasts
  • Source: Neonatal (1-3 day old) Wistar-Kyoto rats.[1]

  • Heart Isolation: Hearts are aseptically removed and placed in a Spinner solution.[1]

  • Digestion: The heart tissue is minced and subjected to enzymatic digestion with a solution containing 0.1% collagenase.[1]

  • Cell Culture: The isolated cardiac fibroblasts are cultured in Dulbecco's Modified Eagle Medium (DMEM).[1]

Cell Proliferation Assays
  • BrdU Assay: To determine cell proliferation, a BrdU (5-bromo-2'-deoxyuridine) assay can be employed.[1]

  • MTT Assay: The metabolic activity of the cells, as an indicator of proliferation, can be assessed using an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[7]

Measurement of Intracellular Reactive Oxygen Species (ROS)

An immunofluorescence assay can be used to measure the levels of intracellular ROS.[1]

Gene and Protein Expression Analysis
  • Immunocytochemistry: This technique is used to visualize the localization of specific proteins within the cells, such as phosphorylated p38MAPK.[1]

  • Western Blotting: A standard method for detecting and quantifying specific proteins, including p-p38MAPK and TGF-β1.[1]

  • Real-Time Polymerase Chain Reaction (RT-PCR): Used to quantify the messenger RNA (mRNA) expression levels of target genes, such as TGF-β1.[7][9]

Experimental Workflow

General Experimental Workflow for Studying Enalaprilat's Effects A Isolate and Culture Cardiac Fibroblasts B Treat with Ang II and/or Enalaprilat A->B C1 Cell Proliferation Assay (BrdU or MTT) B->C1 C2 ROS Measurement (Immunofluorescence) B->C2 C3 Protein Expression Analysis (Western Blot, ICC) B->C3 C4 Gene Expression Analysis (RT-PCR) B->C4 D Data Analysis and Interpretation C1->D C2->D C3->D C4->D

Caption: A generalized workflow for in vitro studies.

Conclusion

This compound, through its active metabolite enalaprilat, exerts a significant inhibitory effect on the profibrotic gene expression program in cardiac fibroblasts. By blocking the renin-angiotensin system and specifically the production of Ang II, enalaprilat attenuates the ROS/p38MAPK/TGF-β1 signaling pathway. This leads to a reduction in cardiac fibroblast proliferation and the expression of key fibrotic markers, including TGF-β1 and collagens. The experimental protocols and quantitative data presented in this guide provide a solid foundation for further research into the anti-fibrotic mechanisms of ACE inhibitors and the development of novel therapeutic strategies for cardiac fibrosis.

References

Investigating the Neuroprotective Effects of Enalapril Maleate: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Enalapril, an angiotensin-converting enzyme (ACE) inhibitor, is a widely prescribed medication for hypertension and heart failure. Beyond its cardiovascular benefits, a growing body of preclinical evidence demonstrates its significant neuroprotective properties, particularly in the context of ischemic stroke. This technical guide provides an in-depth review of the mechanisms, experimental validation, and key signaling pathways implicated in the neuroprotective effects of enalapril maleate. It summarizes key quantitative data, details common experimental protocols for its evaluation, and visualizes the underlying molecular and procedural workflows. The primary mechanism appears to be the attenuation of oxidative stress through the modulation of the renin-angiotensin system, leading to reduced infarct volume, decreased brain edema, and improved neurological outcomes in animal models of cerebral ischemia.

Mechanism of Action: Modulation of the Renin-Angiotensin System (RAS)

Enalapril exerts its effects by inhibiting the Angiotensin-Converting Enzyme (ACE). ACE has two primary functions in the body: it converts angiotensin I (Ang I) into the potent vasoconstrictor angiotensin II (Ang II), and it degrades bradykinin, a vasodilator.[1][2][3] By inhibiting ACE, enalapril simultaneously decreases the production of Ang II and increases the bioavailability of bradykinin.[1][4] This dual action is central to its neuroprotective effects. Ang II, acting primarily through its type 1 receptor (AT1R), is a key mediator of vasoconstriction, inflammation, and the production of reactive oxygen species (ROS), all of which are detrimental in the setting of cerebral ischemia.[5][6] Conversely, the accumulation of bradykinin can promote vasodilation and may have direct neuroprotective properties.[7]

Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI  Renin AngII Angiotensin II AngI->AngII  ACE AT1R AT1 Receptor AngII->AT1R Activates Vasoconstriction Vasoconstriction, Oxidative Stress, Inflammation AT1R->Vasoconstriction Bradykininogen Kininogen Bradykinin Bradykinin Bradykininogen->Bradykinin  Kallikrein B2R B2 Receptor Bradykinin->B2R Activates Inactive Inactive Fragments Bradykinin->Inactive  ACE Vasodilation Vasodilation B2R->Vasodilation Renin Renin ACE ACE Enalapril This compound Enalapril->ACE Inhibits

Core mechanism of this compound action on the Renin-Angiotensin System.

Preclinical Efficacy: Quantitative Data Summary

Numerous studies have quantified the neuroprotective effects of enalapril in rodent models of stroke. A non-hypotensive dose (0.03 mg/kg) has been shown to be particularly effective, suggesting a mechanism of action independent of blood pressure reduction.[8][9]

Table 1: Effect of Enalapril on Neurological Deficit, Infarct Volume, and Brain Edema following Transient Focal Cerebral Ischemia in Rats

Group Dose (mg/kg) Neurological Deficit Score (NDS) Infarct Volume (mm³) Infarct Reduction (%) Brain Edema (%) Brain Swelling (%)
Control Ischemic Vehicle 3.11 ± 0.36 283 ± 18 - 4.1 ± 0.4 9.8 ± 1.5
Enalapril 0.03 1.37 ± 0.26 155.6 (calculated) 45% 1.89 (calculated) 6.47 (calculated)
Enalapril 0.1 1.67 ± 0.31 276 ± 39 Not Significant - 10.4 ± 1.4

Data sourced from Panahpour et al.[8][9] A lower NDS indicates better neurological function. Reductions for the 0.03 mg/kg dose were calculated based on the reported percentages.

Table 2: Effect of Enalapril on Brain Oxidative Stress Markers 24h Post-Ischemia

Group Treatment Reduced Glutathione (GSH) Malondialdehyde (MDA)
Ischemia + Vehicle Vehicle Decreased vs. Sham Significantly Increased vs. Sham
Ischemia + Enalapril 0.03 mg/kg Increased vs. Vehicle Significantly Decreased vs. Vehicle

Data sourced from Panahpour et al.[10][11] Enalapril augmented antioxidant activity by increasing levels of the endogenous antioxidant GSH and attenuating lipid peroxidation, as measured by MDA.

Table 3: Effect of Enalapril in Stroke-Prone Spontaneously Hypertensive Rats (SHRSP)

Treatment Group Parameter Day 0 Day 3 / Day 7
Late-Onset Enalapril Cerebral Edema (%) 9.6 ± 2.9 3.4 ± 0.5
Late-Onset Enalapril Proteinuria (mg/d) 283 ± 27 116 ± 22
Control Median Survival - 54 days
Early-Onset Enalapril Median Survival - 320 days
Late-Onset Enalapril Median Survival - 264 days

Data sourced from van den Brand et al.[12][13] Enalapril significantly reduced manifest cerebral edema and prolonged survival even when administered after the onset of pathology.

Key Signaling Pathways in Neuroprotection

Attenuation of Angiotensin II-Mediated Oxidative Stress

The primary neurotoxic pathway influenced by enalapril involves Ang II signaling through the AT1 receptor. In the context of ischemia/reperfusion injury, this pathway becomes highly activated. Binding of Ang II to the AT1R triggers a signaling cascade that activates NADPH oxidase (NOX), a key enzyme responsible for generating superoxide radicals (O₂⁻) and other reactive oxygen species (ROS).[5][6][14] This surge in ROS leads to widespread oxidative stress, causing lipid peroxidation, DNA damage, and protein denaturation, ultimately culminating in neuronal apoptosis and necrosis.[15] Enalapril confers neuroprotection by reducing the substrate (Ang II) for this damaging pathway.

AngII Angiotensin II AT1R AT1 Receptor AngII->AT1R Gq Gq Protein AT1R->Gq Activates cSrc c-Src AT1R->cSrc Activates PLC PLC Gq->PLC PKC PKC PLC->PKC NOX NADPH Oxidase (NOX) PKC->NOX Activates cSrc->NOX Activates ROS ROS (O₂⁻, H₂O₂) NOX->ROS Generates Damage Oxidative Stress (Lipid Peroxidation, DNA Damage) ROS->Damage Apoptosis Neuronal Apoptosis & Necrosis Damage->Apoptosis Enalapril Enalapril (via ↓ Ang II) Enalapril->AngII Reduces Availability

Angiotensin II-mediated oxidative stress pathway attenuated by Enalapril.
Potential Role of the Bradykinin Signaling Pathway

By preventing the degradation of bradykinin, enalapril increases its local concentration.[1] Bradykinin binds to the B2 receptor, which is coupled to G-proteins and can initiate signaling cascades leading to the production of nitric oxide (NO) and prostacyclin.[1][7] These molecules are potent vasodilators, and their increased production could improve cerebral blood flow to the ischemic penumbra. While this is a plausible contributing mechanism, its direct, independent neuroprotective effect in stroke models relative to Ang II reduction requires further elucidation.

Experimental Protocols for Preclinical Evaluation

The following section details a representative experimental workflow for assessing the neuroprotective effects of enalapril in a rodent model of ischemic stroke.

Animal Model: Transient Middle Cerebral Artery Occlusion (tMCAO)

The tMCAO model is widely used as it effectively mimics human ischemic stroke with a subsequent reperfusion phase.[8][16]

  • Animal Preparation: Male Sprague-Dawley rats (280–320g) are anesthetized (e.g., ketamine/xylazine or isoflurane). Body temperature is maintained at 37°C throughout the procedure.[16]

  • Surgical Procedure: A midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[16]

  • Occlusion: The ECA is ligated and transected. A 4-0 monofilament nylon suture with a blunted, silicone-coated tip is introduced into the ECA stump and advanced up the ICA until it gently lodges in the anterior cerebral artery, thereby occluding the origin of the middle cerebral artery (MCA).[8][17]

  • Ischemia & Reperfusion: The suture is left in place for a defined period (e.g., 60 minutes) to induce focal ischemia.[8][10] For reperfusion, the suture is carefully withdrawn. The incision is then closed. Sham-operated animals undergo the same surgical procedure without the suture being advanced to occlude the MCA.

Drug Administration Protocol
  • Groups: Animals are randomly assigned to groups: (1) Sham, (2) Ischemia + Vehicle, (3) Ischemia + Enalapril (0.03 mg/kg), (4) Ischemia + Enalapril (0.1 mg/kg).[8]

  • Administration: this compound or vehicle (normal saline) is administered via intraperitoneal (IP) injection.[8]

  • Timing: The injection is typically performed either 1 hour prior to MCAO (pretreatment) or immediately at the onset of reperfusion (post-treatment).[8][10]

cluster_prep Preparation (T = -1h) cluster_surgery Surgery (T = 0 to 1h) cluster_reperfusion Reperfusion & Recovery (T = 1h to 25h) cluster_analysis Analysis (T = 25h) A Animal Acclimation & Randomization B Enalapril / Vehicle Administration (IP) A->B C Anesthesia B->C D tMCAO Procedure: Suture Insertion C->D E 60 min Ischemia D->E F Suture Withdrawal (Reperfusion Start) E->F G 24h Recovery Period F->G H Neurological Deficit Scoring (NDS) G->H I Sacrifice & Brain Extraction H->I J Infarct Volume (TTC) Brain Edema (Wet/Dry) I->J K Biochemical Assays (MDA, GSH, Western Blot) I->K

Experimental workflow for evaluating Enalapril's neuroprotective effects.
Assessment of Neuroprotective Outcomes

Assessments are typically performed 24 hours after reperfusion.

  • Neurological Deficit Scoring (NDS): A blinded observer scores the animal on a scale (e.g., 0-4) to assess motor and neurological function.[8]

    • 0: No observable deficit.

    • 1: Failure to extend contralateral forepaw fully.

    • 2: Circling to the contralateral side.

    • 3: Falling to the contralateral side.

    • 4: No spontaneous walking with a depressed level of consciousness.

  • Infarct Volume Measurement:

    • Brains are rapidly removed and sectioned into 2 mm coronal slices.

    • Slices are incubated in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) at 37°C for 30 minutes.

    • TTC stains viable, metabolically active tissue red, leaving the infarcted (necrotic) tissue unstained (white).

    • The unstained areas are quantified using image analysis software to calculate the total infarct volume.

  • Brain Edema Measurement (Wet-Dry Method):

    • The ischemic hemisphere is weighed immediately after removal (wet weight).

    • The tissue is then dried in an oven (e.g., at 100°C for 24h) and weighed again (dry weight).

    • Water content is calculated as: [(Wet Weight - Dry Weight) / Wet Weight] x 100%.

  • Oxidative Stress Marker Analysis:

    • Malondialdehyde (MDA) Assay: Brain tissue from the ischemic hemisphere is homogenized. MDA levels, an indicator of lipid peroxidation, are measured using a commercial kit, often based on the reaction with thiobarbituric acid (TBA) to form a fluorescent product.[10]

    • Superoxide Dismutase (SOD) or Glutathione (GSH) Assay: The activity of the antioxidant enzyme SOD or the levels of the antioxidant molecule GSH are measured in brain homogenates using commercially available colorimetric assay kits.[10]

  • Apoptosis Detection (TUNEL Assay):

    • Tissue Preparation: Brains are fixed (e.g., with 4% paraformaldehyde), processed, and embedded in paraffin. Coronal sections are cut.

    • Staining: A Terminal deoxynucleotidyl transferase dUTP Nick End Labeling (TUNEL) assay kit is used. The enzyme TdT labels the 3'-OH ends of fragmented DNA (a hallmark of apoptosis) with a fluorescently labeled dUTP.[18]

    • Visualization: Sections are counterstained with a nuclear marker (e.g., DAPI). Apoptotic cells (TUNEL-positive) are visualized and quantified using fluorescence microscopy.[18]

Conclusion

This compound demonstrates robust neuroprotective effects in preclinical models of ischemic stroke. The primary mechanism is the inhibition of ACE, which leads to a reduction in Angiotensin II-mediated oxidative stress and inflammation. Quantitative data consistently show that non-hypotensive doses of enalapril can significantly reduce infarct volume, limit brain edema, and improve neurological function. These findings, supported by detailed experimental protocols, underscore the therapeutic potential of enalapril beyond its established cardiovascular applications and provide a strong rationale for further investigation into its role in treating acute ischemic brain injury.

References

Enalapril Maleate: A Technical Guide to its Role in Modulating Oxidative Stress Markers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enalapril, an angiotensin-converting enzyme (ACE) inhibitor, is a widely prescribed medication for hypertension and heart failure. Beyond its well-established hemodynamic effects, a growing body of evidence highlights its significant role in mitigating oxidative stress, a key pathological factor in cardiovascular and renal diseases. This technical guide provides an in-depth analysis of enalapril maleate's effects on key oxidative stress markers. It summarizes quantitative data from preclinical studies, details the experimental protocols for marker assessment, and visualizes the underlying signaling pathways. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development exploring the antioxidant properties of enalapril and other ACE inhibitors.

Introduction: Enalapril and Oxidative Stress

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the capacity of biological systems to detoxify these reactive intermediates. This imbalance leads to cellular damage, including lipid peroxidation, protein oxidation, and DNA damage, contributing to the pathophysiology of numerous diseases. Enalapril, by inhibiting the conversion of angiotensin I to the potent vasoconstrictor and pro-oxidant angiotensin II, exerts beneficial effects that extend beyond blood pressure control. This guide focuses on the molecular mechanisms and quantifiable impacts of enalapril on oxidative stress.

Quantitative Impact of Enalapril on Oxidative Stress Markers

The antioxidant effects of enalapril have been quantified in various preclinical models. The following tables summarize the reported changes in key markers of oxidative stress and antioxidant enzyme activity following enalapril treatment.

Table 1: Effect of Enalapril on Markers of Lipid Peroxidation

MarkerModelTissueDosageDurationOutcomeReference
TBARSSpontaneously Hypertensive Rat (SHR)Kidney30 mg/kg/day24 weeksSignificant reduction (P < 0.001)[1][2]
TBARSL-NAME treated SHRKidney30 mg/kg/day12 weeksSignificant reduction[1]
TBARSStreptozotocin-induced diabetic ratsHeart, KidneyNot specifiedNot specifiedAttenuated the increase in TBARS[3]
TBARSCF-1 MiceErythrocytes20 mg/L in drinking water11 weeks↓ from 365 to 221 nmol/g Hb/h (P < 0.05)[4][5]
TBARSScopolamine-induced neurodegeneration in ratsCerebral Cortex1 mg/kg14 days1.1 times decrease[6]
TBARSScopolamine-induced neurodegeneration in ratsHippocampus1 mg/kg14 days1.3 times decrease[6]

TBARS: Thiobarbituric Acid Reactive Substances, a measure of malondialdehyde (MDA) and other lipid peroxidation products.

Table 2: Effect of Enalapril on Antioxidant Enzyme Activity

EnzymeModelTissueDosageDurationOutcomeReference
SODSpontaneously Hypertensive Rat (SHR)Kidney30 mg/kg/day24 weeksSignificant enhancement (P < 0.001)[1][2]
SODL-NAME treated SHRKidney30 mg/kg/day12 weeksRestored reduced levels[1]
SODRenal Transplant Recipients-Not specified1 yearSignificant increase[7][8]
CuZn-SODCF-1 MiceLiver20 mg/L in drinking water11 weeks↑ from 19 to 46 units/mg protein[9]
Mn-SODCF-1 MiceLiver20 mg/L in drinking water11 weeks↑ from 2.1 to 3.8 units/mg protein[9]
CATSpontaneously Hypertensive Rat (SHR)Kidney30 mg/kg/day24 weeksNo significant change[1]
CATScopolamine-induced neurodegeneration in ratsCerebral Cortex1 mg/kg14 daysActivity did not differ from control[6]
CATScopolamine-induced neurodegeneration in ratsHippocampus1 mg/kg14 days1.4 times increase[6]
GPxCF-1 MiceKidney Cortex20 mg/L in drinking water11 weeks42% increase[4][5]
GPxCF-1 MiceKidney Medulla20 mg/L in drinking water11 weeks23% increase[4][5]
GPxCF-1 MiceLiver20 mg/L in drinking water11 weeks↑ from 27 to 54 milliunits/mg protein[9]
GPxRenal Transplant Recipients-Not specified1 yearSignificant increase[7][8]

SOD: Superoxide Dismutase; CAT: Catalase; GPx: Glutathione Peroxidase.

Table 3: Effect of Enalapril on Glutathione Metabolism

MarkerModelTissueDosageDurationOutcomeReference
Total Glutathione (GSH+GSSG)CF-1 MiceErythrocytes20 mg/L in drinking water11 weeks147% increase (P < 0.05)[4][5]
Total Glutathione (GSH+GSSG)CF-1 MiceBrain20 mg/L in drinking water11 weeks112% increase (P < 0.05)[4][5]
Total Glutathione (GSH+GSSG)CF-1 MiceLung20 mg/L in drinking water11 weeks67% increase (P < 0.05)[4][5]
Glutathione Reductase (GSSG-Rd)CF-1 MiceErythrocytes20 mg/L in drinking water11 weeks21% increase[4][5]
Glutathione Reductase (GSSG-Rd)CF-1 MiceBrain20 mg/L in drinking water11 weeks21% increase[4][5]
Glutathione Reductase (GSSG-Rd)CF-1 MiceLiver20 mg/L in drinking water11 weeks18% increase[4][5]
Glutathione Reductase (GSSG-Rd)CF-1 MiceKidney Cortex20 mg/L in drinking water11 weeks53% increase[4][5]

GSH: Reduced Glutathione; GSSG: Oxidized Glutathione.

Detailed Experimental Protocols

The assessment of oxidative stress markers requires precise and validated methodologies. Below are detailed protocols for the key experiments cited in the literature concerning enalapril's effects.

Measurement of Lipid Peroxidation (TBARS Assay)

The Thiobarbituric Acid Reactive Substances (TBARS) assay is a widely used method to estimate malondialdehyde (MDA) levels, a key indicator of lipid peroxidation.

  • Principle: This assay is based on the reaction of MDA with thiobarbituric acid (TBA) under acidic conditions and high temperature to form a pink-colored complex, which is measured spectrophotometrically.

  • Sample Preparation:

    • Tissues are homogenized in a suitable buffer (e.g., phosphate-buffered saline) and centrifuged to obtain the supernatant.[10]

  • Assay Procedure:

    • To the sample supernatant, add a solution of TBA in an acidic medium (e.g., acetic acid or trichloroacetic acid).

    • Incubate the mixture at 95°C for a defined period (e.g., 60 minutes).

    • Cool the samples and centrifuge to remove any precipitate.

    • Measure the absorbance of the supernatant at a specific wavelength (typically 532 nm).

    • Quantify the MDA concentration using a standard curve prepared with a known concentration of MDA.

Superoxide Dismutase (SOD) Activity Assay

SOD activity is often measured indirectly by its ability to inhibit the reduction of a chromogen by superoxide radicals.

  • Principle: Superoxide anions are generated, for example, by a xanthine/xanthine oxidase system. These anions reduce a detector molecule (e.g., nitroblue tetrazolium, NBT), producing a colored formazan product. SOD in the sample competes for the superoxide anions, thereby inhibiting the color reaction. The degree of inhibition is proportional to the SOD activity.

  • Assay Procedure:

    • Prepare a reaction mixture containing the sample, xanthine, and the detector molecule (e.g., NBT).

    • Initiate the reaction by adding xanthine oxidase.

    • Incubate at a controlled temperature for a specific duration.

    • Measure the absorbance at the appropriate wavelength (e.g., 560 nm for formazan).

    • Calculate the percentage of inhibition and determine the SOD activity by comparing it to a standard.

Catalase (CAT) Activity Assay

Catalase activity is typically determined by monitoring the decomposition of hydrogen peroxide (H₂O₂).

  • Principle: Catalase catalyzes the breakdown of H₂O₂ into water and oxygen. The rate of H₂O₂ disappearance can be measured directly by monitoring the decrease in absorbance at 240 nm.

  • Assay Procedure:

    • Add the sample to a solution of H₂O₂ of a known concentration in a suitable buffer.

    • Immediately start monitoring the decrease in absorbance at 240 nm over time using a spectrophotometer.

    • The rate of decrease in absorbance is proportional to the catalase activity in the sample.

Glutathione Peroxidase (GPx) Activity Assay

GPx activity is commonly measured through a coupled reaction with glutathione reductase (GR).

  • Principle: GPx catalyzes the reduction of an organic hydroperoxide (e.g., tert-butyl hydroperoxide) by reduced glutathione (GSH), forming oxidized glutathione (GSSG). The GSSG is then recycled back to GSH by GR, a reaction that consumes NADPH. The rate of NADPH oxidation is monitored as a decrease in absorbance at 340 nm and is proportional to the GPx activity.

  • Assay Procedure:

    • Prepare a reaction mixture containing the sample, GSH, GR, and NADPH.

    • Initiate the reaction by adding the hydroperoxide substrate.

    • Monitor the decrease in absorbance at 340 nm over time.

    • Calculate the GPx activity based on the rate of NADPH consumption.

Signaling Pathways Modulated by Enalapril

Enalapril's antioxidant effects are not solely due to the reduction of angiotensin II but also involve the modulation of specific intracellular signaling pathways.

The pSmad1/5/9 Pathway

Recent research has implicated the phosphorylation of Smad1/5/9 as a key mechanism in enalapril's anti-senescence and antioxidant effects.[11] Enalapril treatment leads to an increase in phosphorylated Smad1/5/9 (pSmad1/5/9), which then translocates to the nucleus and acts as a transcription factor. This results in the upregulation of genes involved in antioxidative defense, thereby reducing reactive oxygen species (ROS) levels.[11]

Enalapril_pSmad_Pathway Enalapril Enalapril pSmad1_5_9 ↑ pSmad1/5/9 Enalapril->pSmad1_5_9 Nuclear_Translocation Nuclear Translocation pSmad1_5_9->Nuclear_Translocation Antioxidant_Genes ↑ Antioxidative Gene Expression Nuclear_Translocation->Antioxidant_Genes ROS ↓ Reactive Oxygen Species (ROS) Antioxidant_Genes->ROS

Caption: Enalapril-mediated activation of the pSmad1/5/9 signaling pathway.

Nitric Oxide Bioavailability

Enalapril, by inhibiting ACE, also prevents the degradation of bradykinin.[4] Elevated bradykinin levels stimulate the production of nitric oxide (NO), a potent vasodilator with antioxidant properties.[4][12] Increased NO bioavailability can directly scavenge superoxide radicals and contribute to the overall reduction in oxidative stress.

Enalapril_NO_Pathway cluster_ACE_Inhibition ACE Inhibition Enalapril Enalapril ACE Angiotensin-Converting Enzyme (ACE) Enalapril->ACE AngII ↓ Angiotensin II ACE->AngII prevents conversion Bradykinin ↑ Bradykinin ACE->Bradykinin prevents degradation eNOS Endothelial Nitric Oxide Synthase (eNOS) Bradykinin->eNOS stimulates NO ↑ Nitric Oxide (NO) eNOS->NO Oxidative_Stress ↓ Oxidative Stress NO->Oxidative_Stress

Caption: Enalapril's influence on nitric oxide bioavailability.

Experimental Workflow for Assessing Enalapril's Antioxidant Effects

A typical experimental workflow to investigate the impact of enalapril on oxidative stress markers in a preclinical model is outlined below.

Experimental_Workflow cluster_assays Oxidative Stress Marker Assays Animal_Model Select Animal Model (e.g., SHR) Treatment_Groups Divide into Treatment Groups (Control vs. Enalapril) Animal_Model->Treatment_Groups Dosing Administer Enalapril (Define dose and duration) Treatment_Groups->Dosing Tissue_Collection Tissue/Blood Collection Dosing->Tissue_Collection Homogenization Sample Preparation (Homogenization/Centrifugation) Tissue_Collection->Homogenization TBARS_Assay TBARS Assay (Lipid Peroxidation) Homogenization->TBARS_Assay SOD_Assay SOD Activity Assay Homogenization->SOD_Assay CAT_Assay CAT Activity Assay Homogenization->CAT_Assay GPx_Assay GPx Activity Assay Homogenization->GPx_Assay Data_Analysis Data Analysis and Statistical Comparison TBARS_Assay->Data_Analysis SOD_Assay->Data_Analysis CAT_Assay->Data_Analysis GPx_Assay->Data_Analysis

Caption: Preclinical experimental workflow for oxidative stress assessment.

Conclusion

This compound demonstrates a robust capacity to modulate oxidative stress, a key contributor to end-organ damage in cardiovascular and renal diseases. This is achieved through a dual mechanism: the reduction of the pro-oxidant angiotensin II and the active enhancement of endogenous antioxidant defense systems via signaling pathways involving pSmad1/5/9 and nitric oxide. The quantitative data and experimental protocols presented in this guide provide a solid foundation for further research into the antioxidant properties of enalapril and the development of novel therapeutic strategies targeting oxidative stress. The continued exploration of these mechanisms will be crucial for optimizing the clinical application of ACE inhibitors and for the discovery of new drug candidates with similar protective profiles.

References

The Anti-Inflammatory Properties of Enalapril Maleate in Vascular Endothelium: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Enalapril, an angiotensin-converting enzyme (ACE) inhibitor, is a widely prescribed medication for hypertension and heart failure. Beyond its well-established hemodynamic effects, a growing body of evidence highlights its significant anti-inflammatory properties within the vascular endothelium. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-inflammatory actions of enalapril maleate, offering a valuable resource for researchers, scientists, and professionals in drug development. We will delve into the intricate signaling pathways modulated by enalapril, present quantitative data from key studies in a clear, tabular format, and provide detailed experimental protocols for the assays cited. This guide aims to facilitate a comprehensive understanding of enalapril's vasculoprotective effects and to support further research in this critical area of cardiovascular pharmacology.

Introduction

The vascular endothelium, a monolayer of cells lining the interior surface of blood vessels, plays a pivotal role in regulating vascular tone, permeability, and inflammation. Endothelial dysfunction, characterized by a pro-inflammatory and pro-thrombotic state, is a key initiating event in the pathogenesis of atherosclerosis and other cardiovascular diseases. Chronic inflammation within the endothelium leads to the upregulation of adhesion molecules, the recruitment of leukocytes, and the production of pro-inflammatory cytokines, creating a vicious cycle of vascular damage.

This compound, a prodrug that is hydrolyzed in the liver to its active metabolite enalaprilat, exerts its primary antihypertensive effect by inhibiting the angiotensin-converting enzyme (ACE).[1] This inhibition prevents the conversion of angiotensin I to the potent vasoconstrictor and pro-inflammatory mediator, angiotensin II. However, the beneficial effects of enalapril on the vasculature extend beyond blood pressure control. This guide will elucidate the multifaceted anti-inflammatory mechanisms of enalapril on the vascular endothelium.

Mechanisms of Anti-Inflammatory Action

The anti-inflammatory effects of enalapril on the vascular endothelium are mediated through several interconnected signaling pathways. These include the inhibition of the pro-inflammatory angiotensin II axis, the potentiation of the anti-inflammatory bradykinin pathway, the reduction of oxidative stress, and the modulation of the NF-κB signaling cascade.

Inhibition of the Renin-Angiotensin System (RAS)

Angiotensin II, the principal effector of the RAS, is a potent pro-inflammatory molecule in the vasculature. It binds to the angiotensin II type 1 (AT1) receptor on endothelial cells, triggering a cascade of events that promote inflammation. Enalapril, by inhibiting ACE, reduces the production of angiotensin II, thereby mitigating its downstream inflammatory effects.[1]

dot

Angiotensin II Signaling Pathway and Enalapril Inhibition Angiotensinogen Angiotensinogen Renin Renin Angiotensinogen->Renin AngI Angiotensin I Renin->AngI ACE ACE AngI->ACE AngII Angiotensin II ACE->AngII Enalapril Enalapril Enalapril->ACE Inhibits AT1R AT1 Receptor AngII->AT1R ROS ROS Production AT1R->ROS NFkB NF-κB Activation AT1R->NFkB ROS->NFkB AdhesionMolecules ↑ VCAM-1, ICAM-1 Expression NFkB->AdhesionMolecules Inflammation Endothelial Inflammation AdhesionMolecules->Inflammation

Caption: Enalapril inhibits ACE, reducing Angiotensin II and subsequent inflammation.

Potentiation of the Kallikrein-Kinin System (Bradykinin)

ACE is also responsible for the degradation of bradykinin, a potent vasodilator with anti-inflammatory properties. By inhibiting ACE, enalapril increases the local bioavailability of bradykinin. Bradykinin binds to its B2 receptor on endothelial cells, stimulating the production of nitric oxide (NO) and prostacyclin, which have anti-inflammatory and anti-platelet aggregation effects.[2]

dot

Bradykinin Signaling Pathway and Enalapril's Role Kininogen Kininogen Kallikrein Kallikrein Kininogen->Kallikrein Bradykinin Bradykinin Kallikrein->Bradykinin ACE ACE Bradykinin->ACE B2R B2 Receptor Bradykinin->B2R InactiveFragments Inactive Fragments ACE->InactiveFragments Enalapril Enalapril Enalapril->ACE Inhibits eNOS eNOS Activation B2R->eNOS NO ↑ Nitric Oxide (NO) eNOS->NO AntiInflammatory Anti-inflammatory Effects NO->AntiInflammatory

Caption: Enalapril increases bradykinin, promoting anti-inflammatory effects.

Reduction of Oxidative Stress

Angiotensin II is a major stimulus for the production of reactive oxygen species (ROS) in the endothelium, primarily through the activation of NADPH oxidase.[3] ROS can act as signaling molecules to activate pro-inflammatory pathways like NF-κB and can also directly damage endothelial cells. Enalapril, by reducing angiotensin II levels, decreases NADPH oxidase activity and subsequent ROS production.[4] Furthermore, the enhanced bradykinin-NO signaling contributes to the antioxidant effects of enalapril.

Modulation of the NF-κB Signaling Pathway

The nuclear factor-kappa B (NF-κB) is a key transcription factor that orchestrates the expression of numerous pro-inflammatory genes, including those for adhesion molecules (VCAM-1, ICAM-1), chemokines (MCP-1), and cytokines. In resting endothelial cells, NF-κB is held inactive in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as angiotensin II and ROS, lead to the phosphorylation and degradation of IκBα, allowing NF-κB to translocate to the nucleus and initiate gene transcription. Enalapril has been shown to inhibit NF-κB activation by preventing the degradation of IκBα.[5][6]

dot

NF-κB Signaling in Endothelial Cells and Enalapril's Impact cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus AngII_ROS Angiotensin II / ROS IKK IKK Complex AngII_ROS->IKK IkBa_NFkB IκBα-NF-κB (Inactive) IKK->IkBa_NFkB Phosphorylates IκBα pIkBa p-IκBα NFkB NF-κB (Active) IkBa_NFkB->NFkB Releases NF-κB Proteasome Proteasomal Degradation pIkBa->Proteasome Nucleus Nucleus NFkB->Nucleus Translocation GeneTranscription Gene Transcription (VCAM-1, ICAM-1, MCP-1) Enalapril Enalapril Enalapril->IKK Inhibits

Caption: Enalapril inhibits NF-κB activation by preventing IκBα degradation.

Quantitative Data on Anti-Inflammatory Effects

Numerous studies have quantified the anti-inflammatory effects of enalapril on the vascular endothelium. The following tables summarize key findings from preclinical and clinical research.

Table 1: Effect of Enalapril on Endothelial Adhesion Molecule and Chemokine Expression

Inflammatory MarkerExperimental ModelTreatmentOutcomeReference(s)
VCAM-1Angiotensin II-infused miceEnalapril↓ Expression in aorta[7]
ICAM-1Angiotensin II-infused miceEnalapril↓ Expression in aorta[7]
E-selectinAngiotensin II-infused miceEnalapril↓ Expression in aorta[7]
MCP-1Angiotensin II-infused miceEnalapril↓ Expression in aorta[7]
sVCAM-1Hypertensive patientsEnalapril (8 weeks)19% decrease in plasma[8]
sICAM-1Hypertensive patientsEnalapril (8 weeks)15% decrease in plasma[8]
sE-selectinHypertensive patientsEnalapril (8 weeks)13% decrease in plasma[8]
MCP-1Hypertensive patientsEnalapril (8 weeks)13% decrease in plasma[8]

Table 2: Effect of Enalapril on Oxidative Stress and Nitric Oxide Bioavailability

ParameterExperimental ModelTreatmentOutcomeReference(s)
Reactive Oxygen Species (ROS)Rabbit abdominal aortaEnalaprilPreserved endothelium-dependent relaxation after ROS exposure[4]
Serum Nitrite (NO metabolite)Patients with essential hypertensionEnalaprilIncreased from 164.5 to 266.9 nmol/mL[6]
eNOS mRNAL-NAME-treated ratsEnalaprilRestored aortic eNOS mRNA levels[9]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide. These protocols are intended to serve as a starting point for researchers looking to investigate the anti-inflammatory effects of enalapril on vascular endothelium.

Endothelial Cell Culture and Inflammatory Stimulation

dot

Experimental Workflow: Endothelial Cell Culture and Treatment Start Start: Isolate HUVECs Culture Culture HUVECs in Endothelial Growth Medium Start->Culture Confluence Grow to 80-90% Confluence Culture->Confluence Pretreat Pre-treat with Enalapril (e.g., 50 µM for 24h) Confluence->Pretreat Stimulate Induce Inflammation (e.g., TNF-α 10 ng/mL for 4-24h) Pretreat->Stimulate Harvest Harvest Cells for Analysis Stimulate->Harvest Analysis Downstream Assays: - Western Blot - RT-qPCR - ELISA Harvest->Analysis

Caption: Workflow for in vitro studies of enalapril on endothelial cells.

Protocol for HUVEC Culture and TNF-α Stimulation:

  • Cell Culture: Human Umbilical Vein Endothelial Cells (HUVECs) are cultured in Endothelial Growth Medium (EGM-2) supplemented with growth factors, cytokines, and 10% fetal bovine serum. Cells are maintained in a humidified incubator at 37°C with 5% CO2.

  • Seeding: HUVECs are seeded onto gelatin-coated culture plates and grown to 80-90% confluency.

  • Enalapril Treatment: The culture medium is replaced with fresh medium containing the desired concentration of this compound (e.g., 50 µM) and incubated for a specified period (e.g., 24 hours).[10]

  • Inflammatory Stimulation: Following enalapril pre-treatment, tumor necrosis factor-alpha (TNF-α) is added to the culture medium at a final concentration of 10 ng/mL to induce an inflammatory response.[11] The incubation time with TNF-α can vary depending on the endpoint being measured (e.g., 4 hours for NF-κB activation, 24 hours for adhesion molecule expression).

  • Cell Harvesting: After the incubation period, cells are washed with ice-cold phosphate-buffered saline (PBS) and harvested for downstream analysis.

Western Blot Analysis of Adhesion Molecules and NF-κB Signaling

Protocol for Western Blotting:

  • Protein Extraction: Harvested cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. The protein concentration of the lysates is determined using a BCA protein assay.

  • SDS-PAGE: Equal amounts of protein (20-40 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) on a 10% polyacrylamide gel.

  • Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.

  • Blocking: The membrane is blocked for 1 hour at room temperature in 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST).

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies against VCAM-1, ICAM-1, phospho-IκBα, total IκBα, p65, or a loading control (e.g., β-actin or GAPDH). Antibody dilutions should be optimized according to the manufacturer's instructions.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[12][13]

Real-Time Quantitative PCR (RT-qPCR) for Inflammatory Gene Expression

Protocol for RT-qPCR:

  • RNA Extraction: Total RNA is extracted from harvested cells using a commercial RNA isolation kit.

  • cDNA Synthesis: First-strand complementary DNA (cDNA) is synthesized from 1 µg of total RNA using a reverse transcription kit.

  • qPCR: The qPCR reaction is performed using a SYBR Green-based master mix and gene-specific primers for VCAM-1, ICAM-1, MCP-1, and a housekeeping gene (e.g., GAPDH or β-actin).

    • Human VCAM-1 Primers: Forward: 5'-GTTGAAGGATGCGGGAGTAT-3', Reverse: 5'-GGATGGAGTCACCGATTACA-3'[14]

    • Human ICAM-1 Primers: Forward: 5'-AGGTGGTTCTCAGCCGTG-3', Reverse: 5'-GTCCTCAGCCGCCAGAG-3'[7]

  • Thermal Cycling Conditions: A typical thermal cycling protocol includes an initial denaturation step at 95°C for 10 minutes, followed by 40 cycles of denaturation at 95°C for 15 seconds and annealing/extension at 60°C for 1 minute.

  • Data Analysis: The relative gene expression is calculated using the 2-ΔΔCt method, with the housekeeping gene as the internal control.

Conclusion

This compound possesses significant anti-inflammatory properties in the vascular endothelium that are independent of its blood pressure-lowering effects. By inhibiting the pro-inflammatory actions of angiotensin II, potentiating the beneficial effects of bradykinin, reducing oxidative stress, and suppressing the NF-κB signaling pathway, enalapril contributes to the restoration of endothelial homeostasis. This technical guide has provided a comprehensive overview of these mechanisms, supported by quantitative data and detailed experimental protocols. A thorough understanding of the pleiotropic effects of enalapril is crucial for optimizing its clinical use and for the development of novel therapeutic strategies targeting endothelial inflammation in cardiovascular diseases. Further research is warranted to fully elucidate the intricate molecular interactions and to explore the full therapeutic potential of enalapril in mitigating vascular inflammation.

References

Methodological & Application

Application Notes and Protocols for Enalapril Maleate Administration in Spontaneously Hypertensive Rats (SHR)

Author: BenchChem Technical Support Team. Date: November 2025

These application notes provide a comprehensive overview of the administration of enalapril maleate to spontaneously hypertensive rats (SHR), a common animal model for studying hypertension and its cardiovascular complications. The following sections detail the effects of enalapril on various physiological parameters, provide standardized experimental protocols, and visualize key signaling pathways and workflows. This information is intended for researchers, scientists, and drug development professionals working in the fields of cardiovascular disease and pharmacology.

Data Presentation: Effects of this compound in SHR

The following tables summarize the quantitative data from various studies on the effects of this compound administration in SHR.

Table 1: Effects of this compound on Systemic and Cardiovascular Parameters in SHR

ParameterTreatment GroupDosageDurationOutcomeReference
Systolic Blood Pressure (SBP)SHR10 mg/kg/day11 monthsDecreased to 199 ± 3 mmHg from 237 ± 3 mmHg in controls[1]
Systolic Blood Pressure (SBP)SHR20 mg/kg/day5 weeksSignificantly reduced[2]
Systolic Blood Pressure (SBP)SHR25-30 mg/kg/day4 to 20 weeks of ageReduced by 63 mmHg (34%) compared to untreated SHR[3]
Systolic Blood Pressure (SBP)SHR30 mg/kg/day12 weeksSignificantly reduced[4]
Mean Arterial Pressure (MAP)SHR10 mg/kg/day28 daysSignificantly reduced[5]
Left Ventricular (LV) WeightSHR10 mg/kg/day11 monthsDecreased by 18%[1]
Cardiac HypertrophySHR20 mg/kg/day5 weeksCompletely regressed[2][6]
Myocardial FibrosisSHR10 mg/kg/day11 monthsDiminished the fraction of myocardium occupied by fibrosis by 59%[1]
Ventricular ArrhythmiasSHR10 mg/kg/day11 monthsReduced frequency of spontaneous and induced arrhythmias[1]

Table 2: Effects of this compound on Renal Parameters in SHR

ParameterTreatment GroupDosageDurationOutcomeReference
ProteinuriaStroke-Prone SHR (SHRSP) with 1% NaCl in drinking water100 mg/L in drinking water (approx. 24 mg/kg/day)Started after proteinuria >40 mg/dayInitially stabilized proteinuria, whereas it increased in untreated rats[7]
Renal Sodium Transporter DistributionSHR30 mg/kg/day4 weeksProvoked retraction of Na+/H+ exchanger isoform 3 (NHE3) and Na+-Pi cotransporter type 2 (NaPi2) from apical membranes[8]
Angiotensin-Converting Enzyme (ACE) Abundance in KidneySHR30 mg/kg/day4 weeksDecreased to 0.67 ± 0.22 of untreated SHR[8]

Experimental Protocols

This section provides detailed methodologies for key experiments involving the administration of this compound to SHR.

Animal Model and Enalapril Administration

Objective: To induce and treat hypertension in an animal model.

Materials:

  • Spontaneously Hypertensive Rats (SHR)

  • Normotensive Wistar-Kyoto (WKY) rats (as controls)

  • This compound

  • Drinking water or gavage equipment

Protocol:

  • House male SHR and age-matched WKY rats under standard laboratory conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water.[7]

  • Prepare the this compound solution. For administration in drinking water, dissolve this compound in the drinking water at a concentration calculated to achieve the desired daily dosage (e.g., 10, 20, or 30 mg/kg/day).[2][3][4][5] For oral gavage, dissolve the drug in an appropriate vehicle.

  • Administer this compound to the treatment group of SHR. The control group of SHR and the WKY rats should receive the vehicle (e.g., untreated drinking water).

  • The duration of treatment can vary depending on the study's objectives, ranging from several weeks to months.[1][2][3][4]

  • Monitor the animals' body weight and general health status daily.[5][9]

Blood Pressure Measurement

Objective: To assess the effect of enalapril on blood pressure.

Materials:

  • Tail-cuff plethysmography system

  • Restraining device for rats

Protocol:

  • Acclimate the conscious rats to the restraining device and the tail-cuff procedure for several days before the actual measurements to minimize stress-induced blood pressure variations.

  • Place the rat in the restraining device.

  • Position the tail-cuff and a pulse sensor on the rat's tail.

  • Inflate and deflate the cuff automatically using the system. The system records the systolic blood pressure and heart rate.

  • Perform measurements weekly throughout the study period to monitor the progression of hypertension and the response to treatment.[3][10]

Assessment of Cardiac Hypertrophy

Objective: To determine the effect of enalapril on cardiac mass and cellular structure.

Materials:

  • Analytical balance

  • Microscope

  • Histology equipment (formalin, paraffin, microtome, slides)

  • Stains (e.g., Hematoxylin and Eosin)

Protocol:

  • At the end of the treatment period, euthanize the rats.

  • Excise the heart and weigh it to determine the total heart weight.

  • Dissect the left ventricle (LV) and weigh it separately.

  • Calculate the LV weight to body weight ratio as an index of cardiac hypertrophy.[3]

  • For histological analysis, fix the heart tissue in 10% formalin and embed it in paraffin.

  • Section the tissue and stain with Hematoxylin and Eosin.

  • Measure the cross-sectional area of cardiomyocytes using a microscope and image analysis software to assess cellular hypertrophy.[9]

Evaluation of Renal Function

Objective: To assess the impact of enalapril on kidney function.

Materials:

  • Metabolic cages

  • Urinalysis equipment

  • Assay kits for creatinine

Protocol:

  • House individual rats in metabolic cages for 24-hour urine collection.[7]

  • Measure the total urine volume.

  • Determine the urinary protein concentration using a method such as the Bradford assay to assess proteinuria.[7]

  • Collect blood samples to measure serum creatinine levels.

  • Calculate creatinine clearance as an indicator of the glomerular filtration rate.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), visualize key signaling pathways and experimental workflows.

G cluster_RAS Renin-Angiotensin System (RAS) Angiotensinogen Angiotensinogen AngiotensinI AngiotensinI Angiotensinogen->AngiotensinI Renin AngiotensinII AngiotensinII AngiotensinI->AngiotensinII ACE AT1R AT1 Receptor AngiotensinII->AT1R Vasoconstriction Vasoconstriction, Inflammation, Fibrosis AT1R->Vasoconstriction Renin Renin ACE Angiotensin-Converting Enzyme (ACE) Enalapril This compound Enalapril->ACE

Caption: The Renin-Angiotensin System and the inhibitory action of Enalapril.

G cluster_workflow Experimental Workflow for Enalapril Treatment in SHR start Start: Select SHR and WKY rats treatment Administer this compound (e.g., in drinking water) start->treatment monitoring Weekly Monitoring: - Systolic Blood Pressure - Body Weight treatment->monitoring endpoint End of Study: Euthanasia and Tissue Collection monitoring->endpoint analysis Data Analysis: - Cardiac Hypertrophy - Renal Function - Histology endpoint->analysis

Caption: A typical experimental workflow for studying the effects of Enalapril in SHR.

G cluster_PKC Proposed PKC Signaling Pathway in Cardiac Hypertrophy AngiotensinII AngiotensinII AT1R AT1 Receptor AngiotensinII->AT1R PKC Protein Kinase C (PKC) AT1R->PKC NHE Na+/H+ Exchanger (NHE) Activity PKC->NHE AE Anion Exchanger (AE) Activity PKC->AE Hypertrophy Cardiac Hypertrophy NHE->Hypertrophy AE->Hypertrophy Enalapril This compound Enalapril->AngiotensinII inhibits production

Caption: A proposed signaling pathway involving PKC in SHR cardiac hypertrophy.[6]

References

Application Notes and Protocols for Assessing the Cellular Effects of Enalapril Maleate

Author: BenchChem Technical Support Team. Date: November 2025

This document provides detailed protocols and application notes for researchers, scientists, and drug development professionals investigating the cellular and molecular effects of enalapril maleate in vitro. Enalapril, a pro-drug, is converted in the liver to its active form, enalaprilat, a potent angiotensin-converting enzyme (ACE) inhibitor.[1][2] These protocols cover key assays for evaluating its impact on cell viability, apoptosis, oxidative stress, and related signaling pathways.

Application Note 1: Assessing Cytotoxicity and Anti-Proliferative Effects

Enalapril has demonstrated varied effects on cell proliferation depending on the cell type. It has been shown to reduce cell proliferation in orbital fibroblasts and cardiac fibroblasts.[3][4] In cancer research, while enalapril alone may have limited effects on the viability of colorectal cancer cell lines, it can significantly enhance the cytotoxicity of chemotherapeutic agents like 5-FU.[5] Conversely, it can induce apoptosis and reduce viability in acute promyelocytic leukemia cells in a dose- and time-dependent manner.[6][7]

Experimental Protocol: MTT/XTT Cell Viability Assay

This protocol measures cell viability based on the metabolic activity of the cells. Mitochondrial dehydrogenases in viable cells cleave the tetrazolium salt (MTT or XTT) into a colored formazan product, which can be quantified by spectrophotometry.

Materials:

  • Target cells (e.g., HL-60, SW620, HCT116, primary fibroblasts)

  • Complete cell culture medium

  • This compound (dissolved in a suitable solvent like DMSO or cell culture medium)[8]

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or XTT (2,3-Bis-(2-Methoxy-4-Nitro-5-Sulfophenyl)-2H-Tetrazolium-5-Carboxanilide) assay kit

  • Plate reader (spectrophotometer)

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 2 x 10⁴ cells/well and incubate for 24 hours to allow for attachment.[9]

  • Drug Treatment: Prepare serial dilutions of this compound in complete medium. Concentrations can range widely, from 3 µM to 2000 µM, depending on the cell line and experimental goal.[5][6]

  • Incubation: Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of enalapril. Include untreated cells as a negative control. Incubate the plate for the desired time periods (e.g., 24, 48, 72 hours).[5][6]

  • Assay:

    • For MTT: Add 10 µL of MTT reagent (5 mg/mL) to each well and incubate for 4 hours. Then, add 100 µL of solubilization solution (e.g., DMSO) and incubate for 15 minutes to dissolve the formazan crystals.

    • For XTT: Add 50 µL of the XTT labeling mixture to each well and incubate for 4-24 hours.[6]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450-500 nm for XTT) using a plate reader.[9]

  • Analysis: Calculate cell viability as a percentage relative to the untreated control cells.

Data Presentation: Effects of Enalapril on Cell Viability/Proliferation
Cell LineConcentration RangeIncubation TimeObserved EffectReference
Hepatocytes (Rat) 0.5 - 2 mM6 - 18 hoursDose-dependent cytotoxicity (measured by LDH release)[6][10]
HL-60 (Leukemia) 3 µM48 hours~20% reduction in viability[6]
SW620 & HCT116 (Colorectal) 100 - 2000 µM72 hoursVery limited effect on viability when used alone[5]
Primary Colorectal Cancer Cells Varies48 hoursWeak effect alone; strong suppression when combined with 5-FU[5]
Orbital Fibroblasts Not specifiedNot specifiedSignificantly reduced cell proliferation[3]
Cardiac Fibroblasts (Rat) 10⁻⁶ M (Enalaprilat)24 hoursInhibited Angiotensin II-induced proliferation[11]

Workflow for Cell Viability Assessment

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A Seed Cells in 96-Well Plate C Treat Cells with Enalapril A->C B Prepare Enalapril Serial Dilutions B->C D Incubate (24-72 hours) C->D E Add MTT or XTT Reagent D->E F Incubate and Solubilize E->F G Read Absorbance (Plate Reader) F->G H Calculate % Viability vs. Control G->H

Caption: General workflow for assessing cell viability using MTT or XTT assays.

Application Note 2: Quantifying Enalapril-Induced Apoptosis

Enalapril has been shown to induce apoptosis in certain cell types, such as acute promyelocytic leukemia cells.[6][7] It can also protect against apoptosis, as seen in Human Umbilical Vein Endothelial Cells (HUVECs) treated with serum from Alzheimer's Disease patients.[12][13] The Annexin V/Propidium Iodide (PI) assay is a standard method to differentiate between healthy, apoptotic, and necrotic cells.

Experimental Protocol: Annexin V & PI Staining for Flow Cytometry

This protocol quantifies apoptosis by detecting the externalization of phosphatidylserine (PS) on the cell surface using fluorescently-labeled Annexin V. Propidium Iodide (PI) is used as a vital stain to identify necrotic cells with compromised membranes.[14][15]

Materials:

  • Treated and control cells (1-2 x 10⁶ cells per sample)

  • Phosphate-Buffered Saline (PBS)

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit

  • 1X Annexin-binding buffer

  • Propidium Iodide (PI) solution

  • Flow cytometer

Procedure:

  • Cell Collection: After treatment with enalapril for the desired time, collect both floating and adherent cells. Centrifuge the cell suspension at ~500 x g for 5 minutes.[14]

  • Washing: Discard the supernatant and wash the cells twice with cold PBS.[14]

  • Resuspension: Resuspend the cell pellet in 1X Annexin-binding buffer to a concentration of ~1 x 10⁶ cells/mL.[15]

  • Staining: Transfer 100 µL of the cell suspension to a new tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution.[16]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[15]

  • Dilution: Add 400 µL of 1X Annexin-binding buffer to each tube.[15]

  • Data Acquisition: Analyze the samples by flow cytometry within one hour. Healthy cells will be Annexin V and PI negative; early apoptotic cells will be Annexin V positive and PI negative; late apoptotic/necrotic cells will be positive for both.

Data Presentation: Effects of Enalapril on Apoptosis
Cell Line/ConditionEnalapril ConcentrationTreatment DetailsObserved EffectReference
HUVECs 50 µMPre-treatment for 24h before insultSuppressed apoptosis induced by AD patient serum (Apoptosis: 26.6% vs 47.78% in insult group)[12][13]
HUVECs 50 µMPost-treatment for 24h after insultNo significant suppression of apoptosis (Apoptosis: 56.87%)[12][13]
HL-60 (Leukemia) 7 µMTime-dependentInduced apoptosis[6]
Colorectal Cancer Cells VariesCombination with 5-FUIncreased apoptosis compared to 5-FU alone[9]

Workflow for Apoptosis Detection

G A Treat Cells with Enalapril B Collect Cells (Adherent + Floating) A->B C Wash with PBS B->C D Resuspend in Binding Buffer C->D E Stain with Annexin V & Propidium Iodide D->E F Incubate 15 min (Room Temp, Dark) E->F G Analyze by Flow Cytometry F->G H Quantify Cell Populations (Healthy, Apoptotic, Necrotic) G->H

Caption: Step-by-step workflow for Annexin V/PI apoptosis assay.

Application Note 3: Investigating Cellular Signaling Pathways

Enalapril's effects are mediated through various signaling pathways. As an ACE inhibitor, its primary action is on the Renin-Angiotensin-Aldosterone System (RAAS).[2] However, studies have revealed its influence on other pathways, including those related to oxidative stress, cell proliferation, and senescence.

Key Signaling Pathways Modulated by Enalapril:
  • Renin-Angiotensin-Aldosterone System (RAAS): Enalapril's active metabolite, enalaprilat, inhibits ACE, preventing the conversion of Angiotensin I to the potent vasoconstrictor Angiotensin II. This is its primary mechanism for treating hypertension.[1][2]

  • ROS/p38MAPK/TGF-β1 Pathway: In cardiac fibroblasts, enalaprilat inhibits Angiotensin II-induced proliferation by blocking the generation of Reactive Oxygen Species (ROS) and subsequent activation of p38 MAPK and TGF-β1.[4][11]

  • pSmad1/5/9 Pathway: Enalapril can mitigate cellular senescence by increasing the phosphorylation of Smad1/5/9, which upregulates genes involved in antioxidative defense and cell cycle regulation, thereby reducing ROS levels.[8][17][18]

  • STAT5A Pathway: In HL-60 leukemia cells, enalapril-induced apoptosis is associated with a significant reduction in the expression of the STAT5A gene.[6][7]

  • TLR2/NF-κB Pathway: Enalapril has been shown to reduce inflammation by inhibiting the activation of the TLR2/NF-κB signaling pathway.[19]

Diagram: Enalapril's Primary Mechanism of Action (RAAS)

G Angiotensinogen Angiotensinogen AngI Angiotensin I Angiotensinogen->AngI Renin ACE ACE AngI->ACE AngII Angiotensin II Effects Vasoconstriction Aldosterone Secretion Fibrosis & Proliferation AngII->Effects ACE->AngII Conversion Enalaprilat Enalaprilat (Active Form) Enalaprilat->ACE Inhibition

Caption: Enalaprilat inhibits ACE, blocking Angiotensin II production.

Diagram: Enalapril's Anti-proliferative Signaling in Cardiac Fibroblasts

G AngII Angiotensin II ROS Intracellular ROS Generation AngII->ROS p38 p38 MAPK Phosphorylation ROS->p38 TGF TGF-β1 Expression p38->TGF Proliferation Cardiac Fibroblast Proliferation TGF->Proliferation Enalaprilat Enalaprilat Enalaprilat->ROS Inhibition G cluster_effects Cellular Effects Enalapril Enalapril pSmad ↑ pSmad1/5/9 Levels Enalapril->pSmad Genes Upregulation of Downstream Genes pSmad->Genes Prolif ↑ Cell Proliferation Genes->Prolif ROS ↓ Reactive Oxygen Species (ROS) Genes->ROS Inflam ↓ Inflammation Genes->Inflam Senescence Alleviation of Cellular Senescence Prolif->Senescence ROS->Senescence Inflam->Senescence

References

Application Notes & Protocols: Pharmacokinetic Modeling of Enalapril Maleate in Preclinical Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Enalapril maleate is an esterified prodrug widely used in the treatment of hypertension and heart failure. Following oral administration, it undergoes hydrolysis, primarily in the liver, to form its active metabolite, enalaprilat.[1][2] Enalaprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[3] ACE is a key component of the Renin-Angiotensin-Aldosterone System (RAAS), a critical hormonal cascade that regulates blood pressure and fluid balance.[4][5] By inhibiting ACE, enalaprilat prevents the conversion of angiotensin I to the potent vasoconstrictor angiotensin II, leading to vasodilation and a reduction in blood pressure.[6]

Preclinical pharmacokinetic (PK) studies are essential to characterize the absorption, distribution, metabolism, and excretion (ADME) of enalapril and enalaprilat. This understanding is crucial for dose selection, predicting drug exposure in humans, and ensuring safety and efficacy. These studies typically involve administering the drug to animal models (e.g., rats, dogs) and measuring the concentrations of the parent drug and its active metabolite in biological matrices over time.[7][8] The resulting data are then used to develop mathematical models that describe the drug's behavior in the body.[3][9]

Pharmacokinetic Profile and Data Presentation

Enalapril is generally well-absorbed orally in species like dogs, while absorption is lower in rats.[7][8] Peak plasma concentrations of enalapril are typically observed within 30 minutes to two hours post-dose.[7][8] It is then rapidly converted to enalaprilat. The primary route of elimination for both compounds is renal.[10]

The following tables summarize key pharmacokinetic parameters of enalapril and its active metabolite, enalaprilat, from preclinical studies in rats and dogs.

Table 1: Pharmacokinetic Parameters of Enalapril in Rats (Oral Administration)

ParameterValue (Mean ± SD)Animal ModelDose (mg/kg)RouteReference
Cmax (ng/mL) 24.97 ± 3.97Wistar Rats15Oral[11]
Tmax (h) 0.88 ± 0.25Wistar Rats15Oral[11]
AUC(0-t) (ng·h/mL) 54.93 ± 7.67Wistar Rats15Oral[11]
t½ (h) 1.51 ± 0.17Wistar Rats15Oral[11]
Oral Absorption (%) ~34Rats1Oral[7][8]

Table 2: Pharmacokinetic Parameters of Enalaprilat in Rats (following Oral Enalapril Administration)

ParameterValue (Mean ± SD)Animal ModelDose (mg/kg)RouteReference
Cmax (ng/mL) 14.34 ± 0.57Wistar Rats15Oral[11]
Tmax (h) 1.25 ± 0.29Wistar Rats15Oral[11]
AUC(0-t) (ng·h/mL) 37.36 ± 3.52Wistar Rats15Oral[11]
t½ (h) 1.69 ± 0.31Wistar Rats15Oral[11]

Table 3: Pharmacokinetic Parameters in Dogs (Oral Administration)

ParameterValueAnimal ModelDose (mg/kg)RouteReference
Tmax (Enalapril) ~2 hBeagles1Oral[7][8]
Oral Absorption (%) ~61Beagles1Oral[7][8]
ACE Inhibition >75% at 1.5-3 hBeagles0.5Oral[12]
ACE Inhibition Still below normal at 24 hBeagles0.5Oral[12]

Experimental Protocols

This section details standardized protocols for conducting a preclinical pharmacokinetic study of this compound in rats, including sample collection and bioanalysis.

3.1. In-Life Phase: Animal Dosing and Sample Collection

Objective: To determine the plasma concentration-time profile of enalapril and enalaprilat following oral administration in rats.

Materials:

  • Male Wistar rats (200-250g)

  • This compound formulation (e.g., suspension in 0.5% carboxymethylcellulose)

  • Oral gavage needles

  • Microcentrifuge tubes containing K2-EDTA anticoagulant

  • Syringes and needles for blood collection

  • Anesthesia (e.g., isoflurane)

  • Centrifuge

Protocol:

  • Acclimatization: Acclimate animals for at least 7 days prior to the study with free access to standard chow and water.

  • Fasting: Fast animals overnight (approximately 12 hours) before dosing, with water available ad libitum.

  • Dosing:

    • Record the body weight of each rat.

    • Administer a single dose of the this compound formulation (e.g., 15 mg/kg) via oral gavage.[11] Record the exact time of administration.

  • Blood Sample Collection:

    • Collect blood samples (approximately 0.2 mL) from the femoral artery or another appropriate site at predefined time points.[11]

    • Suggested time points: Pre-dose (0 h), and 0.25, 0.5, 1, 1.5, 2, 3, 4, 6, and 10 hours post-dose.[11]

    • Collect each sample into a microcentrifuge tube containing K2-EDTA. Gently invert the tube several times to ensure proper mixing with the anticoagulant.

  • Plasma Preparation:

    • Immediately after collection, centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C.

    • Carefully aspirate the supernatant (plasma) and transfer it to a clean, labeled cryovial.

  • Sample Storage: Store plasma samples at -70°C or lower until bioanalysis.

3.2. Bioanalytical Phase: LC-MS/MS Quantification

Objective: To simultaneously quantify the concentrations of enalapril and enalaprilat in rat plasma samples.

Materials:

  • LC-MS/MS system (e.g., Triple Quadrupole)

  • Analytical column (e.g., C18 column)

  • Enalapril and enalaprilat analytical standards

  • Internal Standard (IS), e.g., Tolbutamide[13] or Ramipril/Ramiprilat

  • Acetonitrile (ACN), Methanol (MeOH), Formic Acid

  • Purified water

  • Rat plasma samples, calibration standards, and quality control (QC) samples

Protocol:

  • Preparation of Standards:

    • Prepare stock solutions of enalapril, enalaprilat, and the IS in a suitable solvent (e.g., 50:50 methanol/water).[13]

    • Prepare working solutions by serial dilution of the stock solutions.

    • Spike blank rat plasma with the working solutions to create calibration standards (e.g., 1-500 ng/mL) and QC samples (low, mid, high concentrations).[13]

  • Sample Preparation (Protein Precipitation): [13]

    • Aliquot 300 µL of plasma sample (or standard/QC) into a microcentrifuge tube.

    • Add 900 µL of ice-cold acetonitrile containing the IS.

    • Vortex the mixture for 10 minutes to precipitate plasma proteins.

    • Centrifuge at 10,000 rpm for 15 minutes.

    • Transfer the clear supernatant to an autosampler vial for analysis.

  • LC-MS/MS Analysis:

    • Chromatographic Conditions:

      • Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water with 0.1% formic acid.

      • Flow Rate: 0.5 - 1.0 mL/min.

      • Column Temperature: 40°C.

    • Mass Spectrometry Conditions:

      • Ionization Mode: Electrospray Ionization (ESI), Positive.

      • Detection: Multiple Reaction Monitoring (MRM).

      • MRM Transitions (example):

        • Enalapril: m/z 377.1 → 234.1

        • Enalaprilat: m/z 349.2 → 206.0

  • Data Analysis:

    • Integrate the peak areas for enalapril, enalaprilat, and the IS.

    • Calculate the peak area ratio (analyte/IS).

    • Construct a calibration curve by plotting the peak area ratio versus the nominal concentration of the calibration standards using a weighted linear regression.

    • Determine the concentrations of enalapril and enalaprilat in the unknown samples by interpolating from the calibration curve.

Visualizations: Pathways and Models

4.1. Signaling Pathway: Renin-Angiotensin-Aldosterone System (RAAS)

The diagram below illustrates the RAAS pathway and highlights the mechanism of action for enalaprilat.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I cleaves Renin Renin (from Kidney) Renin->Angiotensin_I Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II converts ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II Vasoconstriction Vasoconstriction (Increased Blood Pressure) Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) Angiotensin_II->Aldosterone Enalaprilat Enalaprilat Enalaprilat->ACE INHIBITS

Caption: Mechanism of enalaprilat action on the Renin-Angiotensin-Aldosterone System (RAAS).

4.2. Experimental Workflow

The following diagram outlines the typical workflow for a preclinical pharmacokinetic study.

PK_Workflow cluster_prestudy Pre-Study Phase cluster_study In-Life Phase cluster_analysis Analytical & Modeling Phase Protocol Protocol Design & Animal Acclimatization Dosing Animal Dosing (e.g., Oral Gavage) Protocol->Dosing Formulation Formulation Preparation Formulation->Dosing Sampling Serial Blood Sampling Dosing->Sampling Processing Plasma Processing (Centrifugation) Sampling->Processing Bioanalysis LC-MS/MS Bioanalysis Processing->Bioanalysis PK_Analysis Pharmacokinetic Analysis (NCA or Compartmental) Bioanalysis->PK_Analysis Report Data Interpretation & Reporting PK_Analysis->Report

Caption: Standard workflow for a preclinical pharmacokinetic study of an orally administered drug.

4.3. Pharmacokinetic Model

A simplified two-compartment model is often used to describe the pharmacokinetics of enalapril and enalaprilat.

PK_Model Dose Oral Dose (Enalapril) GI GI Tract Dose->GI Central_Ena Central Compartment (Enalapril) GI->Central_Ena Ka (Absorption) Central_Enat Central Compartment (Enalaprilat) Central_Ena->Central_Enat Km (Metabolism) Elim_Ena Central_Ena->Elim_Ena Ke (Elimination) Elim_Enat Central_Enat->Elim_Enat Ke (Elimination)

Caption: A simplified compartmental model for enalapril pharmacokinetics and its conversion to enalaprilat.

References

Troubleshooting & Optimization

Overcoming enalapril maleate solubility issues in research experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting strategies and frequently asked questions (FAQs) to overcome common solubility challenges encountered during experiments with enalapril maleate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why can its solubility be challenging?

A1: this compound is the maleate salt of enalapril, a prodrug that is converted in the body to its active form, enalaprilat.[1][2] Enalaprilat is a potent inhibitor of the Angiotensin-Converting Enzyme (ACE).[3][4] While the maleate salt form is used to enhance stability and oral bioavailability, this compound itself is a crystalline powder that is only sparingly soluble in water (approximately 0.213 mg/mL).[3][5] Its solubility is influenced by pH, temperature, and the solvent system used.

Q2: What are the recommended solvents for dissolving this compound?

A2: The choice of solvent depends on the required concentration and the experimental system.

  • Organic Solvents: For high-concentration stock solutions, dimethyl sulfoxide (DMSO) is highly effective, with solubilities reported up to 99 mg/mL.[6][7] Ethanol and methanol are also viable options, though at lower concentrations.[3][7]

  • Aqueous Buffers: For biological experiments, preparing solutions in aqueous buffers like PBS (pH 7.2) is common, with a solubility of approximately 1 mg/mL.[6] It is crucial to ensure the final concentration of any organic solvent from a stock solution is minimal to avoid physiological effects.[6]

Q3: How does pH affect the solubility and stability of this compound?

A3: The pH of the solution is a critical factor. This compound shows better stability in the pH range of 2.0 to 7.0.[8] The degradation pathway is pH-dependent:

  • Above pH 5: Degradation primarily occurs through hydrolysis of the ethyl ester, forming the active diacid metabolite, enalaprilat.[8][9]

  • Below pH 5: In acidic conditions, an alternative degradation pathway involving intramolecular cyclization can lead to the formation of a diketopiperazine derivative.[8][9] Alkaline conditions, in particular, can significantly accelerate hydrolysis.[10][11]

Q4: Can I use heat or sonication to aid dissolution?

A4: Yes, gentle warming and sonication can be used to increase the rate of dissolution, particularly in aqueous solutions.[12][13] However, prolonged exposure to high temperatures should be avoided as it can accelerate degradation. This compound as a solid is highly stable, but its stability decreases in solution and when mixed with various excipients.[10][14]

Q5: How should I prepare and store this compound stock solutions?

A5: For organic stock solutions (e.g., in DMSO), it is recommended to prepare high concentrations, aliquot them into single-use vials, and store them at -20°C or -80°C to minimize freeze-thaw cycles.[12] Aqueous solutions are less stable and it is often recommended not to store them for more than one day.[6] If aqueous solutions must be stored, refrigeration at 4°C can maintain stability for longer periods than at room temperature.[15]

Solubility Data Summary

The following table summarizes the solubility of this compound in various common laboratory solvents.

SolventSolubility (mg/mL)Molar Concentration (mM)Source(s)
WaterSparingly soluble, ~0.213 - 3.07~0.43 - 6.23[3][5][16]
Phosphate Buffered Saline (PBS, pH 7.2)~1.0~2.03[6]
Dimethyl Sulfoxide (DMSO)~25 - 99~50.7 - 201.0[6][7]
Ethanol~0.25 - 17~0.51 - 34.5[6][17]
MethanolFreely solubleNot specified[3]
Dimethyl Formamide (DMF)~15~30.5[6]

Note: Molar concentrations are calculated based on the molecular weight of this compound (492.5 g/mol ).

Troubleshooting Guide

Problem 1: My this compound powder is not dissolving in my aqueous buffer.

  • Question: I've added this compound directly to my buffer at room temperature, but it won't go into solution. What should I do?

  • Answer:

    • Check Concentration: Ensure you are not exceeding the known solubility limit for your specific buffer (e.g., ~1 mg/mL in PBS).[6]

    • Gentle Heating: Warm the solution gently (e.g., in a 37°C water bath) while stirring.[13]

    • Sonication: Use an ultrasonic bath to aid dissolution.[12][16]

    • pH Adjustment: Check the pH of your buffer. This compound has better stability in slightly acidic to neutral pH.[8]

    • Use a Stock Solution: For higher concentrations or difficult-to-dissolve batches, first prepare a concentrated stock solution in DMSO and then dilute it into your aqueous buffer. Ensure the final DMSO concentration is low (typically <0.1%) to avoid solvent effects in your experiment.[6]

Problem 2: After diluting my DMSO stock solution into an aqueous medium, the solution became cloudy.

  • Question: I successfully dissolved this compound in DMSO, but precipitation occurred upon dilution into my cell culture media. Why did this happen?

  • Answer: This is a common issue when diluting a drug from a high-solubility organic solvent into a lower-solubility aqueous medium. The compound is crashing out of solution.

    • Reduce Final Concentration: The most likely cause is that the final concentration in your aqueous medium exceeds the drug's aqueous solubility limit. Try preparing a more dilute final solution.

    • Increase Dilution Volume: Perform the dilution by adding the DMSO stock dropwise into a larger, rapidly stirring volume of the aqueous medium. This helps to disperse the compound quickly before it has a chance to precipitate.

    • Use a Co-solvent: In some cases, including a small percentage of a pharmaceutically acceptable co-solvent (like PEG300 or Tween80) in the final formulation can help maintain solubility.[17]

Problem 3: I am concerned about the stability of my prepared this compound solution during my multi-day experiment.

  • Question: My experiment runs for 72 hours. How can I ensure my compound remains stable in the solution?

  • Answer:

    • Prepare Fresh Daily: The most reliable method is to prepare a fresh working solution from a frozen stock each day. Aqueous solutions of this compound are not recommended for storage longer than 24 hours.[6]

    • Refrigerate: If daily preparation is not feasible, store the working solution at 4°C between uses. Studies have shown stability for up to 91 days at 4°C in certain buffered formulations.[15]

    • Control pH: Ensure the pH of your medium is within the optimal stability range (pH 2-7).[8] Avoid highly alkaline conditions, which accelerate degradation.[10]

    • Protect from Light: While solid this compound shows some photolysis, this effect is less pronounced in solution.[14] However, as a general good practice, protecting solutions from direct, prolonged light exposure is advisable.

Experimental Protocols

Protocol 1: Preparation of an Aqueous Working Solution (1 mg/mL)
  • Weighing: Accurately weigh 1 mg of this compound powder.

  • Solvent Addition: Transfer the powder to a sterile conical tube. Add 1 mL of Phosphate Buffered Saline (PBS, pH 7.2).

  • Dissolution: Vortex the solution vigorously for 1-2 minutes.

  • Aid Dissolution (If Necessary): If the solid does not fully dissolve, place the tube in a 37°C water bath for 5-10 minutes, vortexing intermittently. Alternatively, sonicate the tube for 5 minutes.

  • Sterilization: Sterilize the final solution by passing it through a 0.22 µm syringe filter.

  • Usage: Use the solution immediately. It is not recommended to store this aqueous solution for more than one day.[6]

Protocol 2: Preparation of a Concentrated DMSO Stock Solution (50 mg/mL)
  • Weighing: Accurately weigh 25 mg of this compound powder in a sterile, chemical-resistant tube.

  • Solvent Addition: Add 500 µL of fresh, high-purity DMSO.

  • Dissolution: Vortex the solution until the solid is completely dissolved. The solubility in DMSO is very high, so this should occur readily at room temperature.[6]

  • Storage: Aliquot the stock solution into smaller, single-use volumes (e.g., 20 µL) in sterile microcentrifuge tubes.

  • Freezing: Store the aliquots at -20°C or -80°C for long-term stability (up to 6 months at -80°C).[12]

  • Dilution for Use: For experiments, thaw a single aliquot and dilute it to the final desired concentration in your aqueous buffer or cell culture medium immediately before use.

Visualized Pathways and Workflows

Enalapril_Mechanism_of_Action cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Drug Drug Action cluster_Effects Physiological Effects Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone Renin Renin (from Kidney) ACE Angiotensin-Converting Enzyme (ACE) Enalapril This compound (Oral Prodrug) Enalaprilat Enalaprilat (Active Metabolite) Enalapril->Enalaprilat Hepatic Hydrolysis Enalaprilat->ACE Inhibition BP_Increase Blood Pressure Increase Vasoconstriction->BP_Increase Aldosterone->BP_Increase

Caption: Mechanism of action for this compound via the RAAS pathway.

Solubility_Workflow Start Start: Need to Prepare This compound Solution Decision1 Is the required concentration <= 1 mg/mL? Start->Decision1 Prep_Aqueous Prepare directly in aqueous buffer (e.g., PBS) Decision1->Prep_Aqueous Yes Prep_Organic Prepare concentrated stock in DMSO (e.g., 50 mg/mL) Decision1->Prep_Organic No Decision2 Did it dissolve? Prep_Aqueous->Decision2 Use_Solution Filter sterilize and use solution immediately Decision2->Use_Solution Yes Aid_Dissolution Apply gentle heat (37°C) and/or sonication Decision2->Aid_Dissolution No Aid_Dissolution->Decision2 Dilute Dilute stock into final aqueous medium with vigorous stirring Prep_Organic->Dilute Decision3 Did precipitation occur? Dilute->Decision3 Decision3->Use_Solution No Failure Failure: Re-evaluate required concentration or formulation Decision3->Failure Yes

Caption: Experimental workflow for dissolving this compound.

Degradation_Pathway cluster_acidic Acidic Conditions (pH < 5) cluster_alkaline Neutral to Alkaline Conditions (pH > 5) Enalapril This compound in Solution DKP Diketopiperazine (Cyclization Product) Enalapril->DKP Predominant Degradation Enalaprilat Enalaprilat (Hydrolysis Product) Enalapril->Enalaprilat Predominant Degradation

Caption: pH-dependent degradation pathways of this compound.

References

Technical Support Center: Optimizing Enalapril Maleate Dosage for In Vivo Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing enalapril maleate dosage for in vivo animal studies. This resource offers troubleshooting advice, frequently asked questions, detailed experimental protocols, and key data presented in an accessible format to facilitate successful and reproducible experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses common issues and questions that may arise during in vivo studies with this compound.

Q1: What is the recommended starting dose of this compound for my animal model?

A1: The optimal dose of this compound is highly dependent on the animal species, the specific disease model, and the intended therapeutic effect. It is crucial to consult published literature for doses used in similar studies. As a general starting point, oral dosages can range from 0.25 mg/kg/day in dogs for congestive heart failure to 30 mg/kg/day in rats for inducing renal effects.[1][2] A dose-response study is always recommended to determine the optimal dose for your specific experimental conditions.

Q2: How should I prepare and administer this compound?

A2: this compound is a water-soluble salt, making oral administration via drinking water or gavage a common and effective method.[3] For oral gavage, this compound can be dissolved in purified water.[3] If administering in drinking water, it's important to monitor water consumption to ensure consistent dosing. For intravenous (IV) administration, the active metabolite, enalaprilat, is typically used due to its poor oral absorption.[4][5]

Q3: My animals are showing signs of lethargy and loss of appetite. What should I do?

A3: Lethargy, loss of appetite, vomiting, and diarrhea are common side effects of enalapril.[6][7][8][9] These effects are often dose-dependent. If these signs are observed, consider the following:

  • Reduce the dose: A lower dose may still be effective while minimizing adverse effects.

  • Administer with food: Giving the dose with food can sometimes alleviate gastrointestinal upset.[6][7][8]

  • Monitor hydration: Ensure animals have free access to water, as dehydration can exacerbate side effects.[8]

  • Monitor blood pressure: Hypotension (low blood pressure) can cause weakness and collapse.[6][9] If you suspect this, monitoring blood pressure is crucial.

Q4: I am not observing the expected therapeutic effect. What could be the reason?

A4: Several factors could contribute to a lack of efficacy:

  • Insufficient Dose: The administered dose may be too low for the specific animal model or disease state. A dose-escalation study may be necessary.

  • Drug Stability: Ensure the this compound solution is freshly prepared and properly stored to prevent degradation. While stable, prolonged storage in solution is not recommended.[10]

  • Administration Route: For some applications, oral administration may not provide sufficient bioavailability. Consider alternative routes if oral dosing is ineffective.

  • Animal Strain/Species Differences: Metabolic and physiological differences between animal strains and species can influence drug response.

Q5: Can I co-administer this compound with other drugs?

A5: Co-administration with other drugs requires careful consideration.

  • Diuretics: Concurrent use with diuretics can increase the risk of hypotension.[4][11]

  • Potassium-sparing diuretics or potassium supplements: This combination can lead to hyperkalemia (elevated potassium levels).[7][11]

  • NSAIDs: Non-steroidal anti-inflammatory drugs may reduce the efficacy of enalapril.[4]

Always consult relevant literature for potential drug interactions in your specific experimental context.

Quantitative Data Summary

The following table summarizes typical oral dosages of this compound used in various animal models. Note that these are starting points and should be optimized for your specific study.

Animal ModelIndicationDosage Range (Oral)FrequencyReference(s)
RatHypertension1-10 mg/kg/dayOnce or twice daily[12]
RatRenal Growth Impairment30 mg/kg/dayOnce daily[1]
RatThrombosis3-30 mg/kg (acute), 15 mg/kg/day (chronic)Once daily[1]
MouseGeneralLD50: 1767-2165 mg/kgSingle dose[12]
DogHeart Failure0.25-0.5 mg/kgOnce or twice daily[2][13]
PigletCardiac Growth5 mg/kg/dayOnce daily[1]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Gavage

  • Calculate the required amount: Determine the total amount of this compound needed based on the number of animals, their average weight, the desired dose (mg/kg), and the dosing volume (e.g., 5-10 mL/kg for rats).

  • Dissolve in vehicle: Weigh the calculated amount of this compound powder and dissolve it in a suitable vehicle, such as purified water or 0.5% carboxymethylcellulose (CMC) sodium solution.[14]

  • Ensure complete dissolution: Vortex or sonicate the solution until the this compound is completely dissolved.

  • Verify concentration: If possible, verify the concentration of the dosing solution using an appropriate analytical method (e.g., HPLC).

  • Storage: Prepare the solution fresh daily. If short-term storage is necessary, store it protected from light at 2-8°C.

Protocol 2: Dose-Response Study to Determine Optimal Dosage

  • Animal Acclimatization: Allow animals to acclimate to the facility for at least one week before the start of the experiment.

  • Group Allocation: Randomly assign animals to different dose groups (e.g., vehicle control, low dose, mid dose, high dose). The dose ranges should be selected based on literature precedents.

  • Baseline Measurements: Before initiating treatment, record baseline measurements of the parameters of interest (e.g., blood pressure, heart rate, biochemical markers).

  • Drug Administration: Administer the assigned dose of this compound or vehicle to each group for a predetermined duration.

  • Monitoring: Monitor the animals daily for any clinical signs of toxicity or adverse effects.

  • Endpoint Analysis: At the end of the study period, collect samples and measure the relevant endpoints to assess the therapeutic effect and any potential toxicity.

  • Data Analysis: Analyze the data to determine the dose that produces the desired therapeutic effect with minimal side effects.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis start Define Study Objectives lit_review Literature Review for Dosage Range start->lit_review calc Calculate Drug Amount lit_review->calc prep_sol Prepare Dosing Solution calc->prep_sol admin Drug Administration prep_sol->admin acclimate Animal Acclimatization group Group Allocation acclimate->group baseline Baseline Measurements group->baseline baseline->admin monitor Daily Monitoring admin->monitor endpoint Endpoint Analysis monitor->endpoint data_analysis Data Analysis endpoint->data_analysis conclusion Determine Optimal Dose data_analysis->conclusion

Experimental workflow for optimizing this compound dosage.

RAAS_Pathway cluster_effects Physiological Effects Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI (catalyzes conversion) AngiotensinII Angiotensin II AngiotensinI->AngiotensinII (catalyzes conversion) Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Renin Renin ACE Angiotensin-Converting Enzyme (ACE) Enalapril Enalapril (Enalaprilat) Enalapril->ACE inhibits BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure SodiumRetention Sodium & Water Retention Aldosterone->SodiumRetention SodiumRetention->BloodPressure

The Renin-Angiotensin-Aldosterone System (RAAS) and the mechanism of action of Enalapril.

References

Troubleshooting unexpected cardiovascular responses to enalapril maleate

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals who encounter unexpected cardiovascular responses during experiments involving enalapril maleate.

Frequently Asked Questions (FAQs)

Q1: What is the expected primary cardiovascular response to this compound in a research setting?

A1: Enalapril is an angiotensin-converting enzyme (ACE) inhibitor. Its primary and expected cardiovascular response is a reduction in blood pressure (antihypertensive effect).[1][2][3][4][5][6] This is achieved by inhibiting the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor.[3][5] This inhibition leads to vasodilation and consequently, a decrease in total peripheral resistance. In experimental models of heart failure, enalapril is also expected to reduce both preload and afterload, improving overall cardiac performance without a significant change in heart rate.[1][3][7]

Q2: We are observing a paradoxical increase in blood pressure after administering enalapril. What could be the underlying cause?

A2: A paradoxical hypertensive response to enalapril is unexpected but has been reported, particularly in the context of underlying renal artery stenosis.[8][9] The proposed mechanism involves a significant drop in glomerular filtration rate (GFR) when ACE is inhibited in a kidney with compromised perfusion. This can trigger a profound activation of the renin-angiotensin-aldosterone system (RAAS), leading to a rebound in renin release and a subsequent hypertensive crisis.[8][9][10][11] It is crucial to ensure the renal health of experimental subjects, and if renovascular hypertension is a possibility, this should be investigated.

Q3: Our experimental animals are exhibiting unexpected tachycardia following enalapril administration. What could explain this?

A3: While enalapril typically does not cause a significant increase in heart rate, tachycardia is a possible, though less common, adverse effect. One study in a human model of tachycardia-induced atrial remodeling found that intravenous enalapril did not prevent the electrical remodeling, suggesting it may not suppress certain tachyarrhythmias.[12][13] The exact mechanism for enalapril-associated tachycardia in a research setting is not well-defined but could be related to a baroreflex-mediated response to a rapid or profound drop in blood pressure, especially in a volume-depleted state.

Q4: We have noted signs of vascular inflammation in our tissue samples after enalapril treatment. Is this a known effect?

A4: Yes, although enalapril is known to have anti-inflammatory effects on the vasculature in some contexts, there are rare reports of enalapril-induced vasculitis.[14] This appears to be an idiosyncratic reaction. The underlying mechanism is not fully understood but may involve a hypersensitivity reaction. If you observe unexpected vascular inflammation, it is crucial to consider drug-induced vasculitis as a potential cause.

Troubleshooting Guides

Issue: Paradoxical Hypertension

Symptoms:

  • Significant and unexpected increase in systolic and/or diastolic blood pressure following enalapril administration.

  • Signs of hypertensive crisis in animal models (e.g., neurological symptoms).

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting/Investigative Steps
Undiagnosed Renal Artery Stenosis: 1. Review animal health records for any signs of renal insufficiency. 2. Consider non-invasive imaging (e.g., Doppler ultrasonography) to assess renal artery blood flow. 3. In terminal studies, perform post-mortem examination of the renal arteries.
Volume Depletion: 1. Ensure adequate hydration of experimental subjects prior to enalapril administration. 2. Review experimental protocol for any procedures that may lead to fluid loss.
Activation of Compensatory Mechanisms: 1. Measure plasma renin activity and angiotensin II levels before and after enalapril administration to assess the degree of RAAS activation.
Issue: Unexpected Tachycardia or Arrhythmias

Symptoms:

  • Sustained increase in heart rate above baseline.

  • Appearance of ventricular arrhythmias on ECG recordings.

Possible Causes and Troubleshooting Steps:

Possible Cause Troubleshooting/Investigative Steps
Profound Hypotension: 1. Correlate the onset of tachycardia with blood pressure measurements. A rapid drop in blood pressure can trigger a reflex tachycardia. 2. Consider a dose-response study to see if a lower dose of enalapril mitigates the tachycardic response while still achieving the desired ACE inhibition.
Electrolyte Imbalance: 1. Measure serum potassium levels. While enalapril typically causes a slight increase in potassium, any significant deviation could contribute to arrhythmias.[4][15]
Direct Electrophysiological Effects: 1. In ex vivo heart preparations, enalaprilat (the active metabolite) has been shown to prolong action potential duration.[16] While this did not translate to an antiarrhythmic effect in the specific model studied, it indicates a direct effect on cardiac ion channels that could, in other contexts, be proarrhythmic.

Data Presentation

Table 1: Adverse Events Associated with Enalapril in the Studies of Left Ventricular Dysfunction (SOLVD) Trial

Adverse EventEnalapril Group (%) (n=3391)Placebo Group (%) (n=3406)p-value
Hypotension-related symptoms14.87.1< 0.0001
Azotemia3.81.6< 0.0001
Cough5.02.0< 0.0001
Fatigue5.83.5< 0.0001
Hyperkalemia1.20.4= 0.0002
Angioedema0.40.1< 0.05

Source: Adapted from the SOLVD Investigators, 1996.[15]

Table 2: Effect of Enalapril on Ventricular Tachycardia (VT) in Patients with Chronic Congestive Heart Failure

Time PointPrevalence of VT in Enalapril GroupPrevalence of VT in Hydralazine-Isosorbide Dinitrate Group
Baseline27%29%
1 YearDecreased by 27% (p < 0.02)No significant change
New Onset of VT at 1 Year11%24% (p < 0.002)

Source: Adapted from The V-HeFT II VA Cooperative Studies Group, 1993.[17]

Experimental Protocols

Detailed experimental protocols are often specific to the study design. However, here are general methodologies for key experiments cited:

Measurement of Cardiovascular Hemodynamics in Animal Models:

  • Animal Preparation: Anesthetize the animal (e.g., with ketamine/xylazine for rats) and maintain body temperature.

  • Catheterization: Insert catheters into the carotid artery for blood pressure measurement and the jugular vein for drug administration.

  • Data Acquisition: Connect the arterial catheter to a pressure transducer and a data acquisition system to continuously record systolic, diastolic, and mean arterial pressure, as well as heart rate.

  • Drug Administration: After a stabilization period, administer this compound intravenously or orally at the desired dose.

  • Data Analysis: Analyze the changes in hemodynamic parameters from baseline over time.

Assessment of Cardiac Electrophysiology (Langendorff-perfused Heart):

  • Heart Isolation: Excise the heart from a heparinized and anesthetized animal and immediately cannulate the aorta.

  • Perfusion: Retrogradely perfuse the heart with Krebs-Henseleit solution, gassed with 95% O2 / 5% CO2, at a constant temperature and pressure.

  • Optical Mapping: Stain the heart with a voltage-sensitive dye (e.g., di-4-ANEPPS). Use a high-speed camera and appropriate filters to record changes in fluorescence, which correspond to changes in membrane potential.

  • Pacing: Place electrodes on the epicardium or endocardium to pace the heart at various cycle lengths.

  • Drug Perfusion: After obtaining baseline recordings, switch to a perfusion solution containing enalaprilat at the desired concentration.

  • Data Analysis: Analyze the optical mapping data to determine action potential duration, conduction velocity, and the presence of any arrhythmias.[16]

Visualizations

Enalapril_Mechanism_of_Action cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Enalapril Enalapril Action Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI   Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII   ACE Aldosterone Aldosterone Secretion AngiotensinII->Aldosterone Vasoconstriction Vasoconstriction AngiotensinII->Vasoconstriction Renin Renin ACE Angiotensin-Converting Enzyme (ACE) ReducedAngII Reduced Angiotensin II IncreasedBP Increased Blood Pressure Aldosterone->IncreasedBP Vasoconstriction->IncreasedBP Enalapril Enalapril (Prodrug) Enalaprilat Enalaprilat (Active Metabolite) Enalapril->Enalaprilat Hepatic Hydrolysis Inhibition Inhibition Enalaprilat->Inhibition Inhibition->ACE Vasodilation Vasodilation ReducedAngII->Vasodilation ReducedAldosterone Reduced Aldosterone ReducedAngII->ReducedAldosterone DecreasedBP Decreased Blood Pressure Vasodilation->DecreasedBP ReducedAldosterone->DecreasedBP

Caption: Mechanism of action of this compound.

Paradoxical_Hypertension_Workflow Start Enalapril Administration ACE_Inhibition ACE Inhibition Start->ACE_Inhibition RAS Underlying Renal Artery Stenosis NormalKidney Normal Renal Perfusion RAS->NormalKidney No Reduced_GFR Profound Decrease in GFR RAS->Reduced_GFR Yes Expected_Response Vasodilation & Decreased Blood Pressure NormalKidney->Expected_Response ACE_Inhibition->RAS RAAS_Activation Marked RAAS Activation Reduced_GFR->RAAS_Activation Rebound_Hypertension Paradoxical Hypertension RAAS_Activation->Rebound_Hypertension Enalapril_Vasculitis_Pathway Enalapril Enalapril Administration Idiosyncratic_Reaction Idiosyncratic/ Hypersensitivity Reaction Enalapril->Idiosyncratic_Reaction Immune_Complex Immune Complex Formation & Deposition Idiosyncratic_Reaction->Immune_Complex Susceptible Individual No_Reaction No Adverse Immune Response Idiosyncratic_Reaction->No_Reaction Non-susceptible Individual Complement_Activation Complement Activation Immune_Complex->Complement_Activation Neutrophil_Recruitment Neutrophil Recruitment Complement_Activation->Neutrophil_Recruitment Vascular_Inflammation Vascular Wall Inflammation & Damage Neutrophil_Recruitment->Vascular_Inflammation Vasculitis Clinical Manifestations of Vasculitis Vascular_Inflammation->Vasculitis

References

Stability testing of enalapril maleate in different laboratory solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with enalapril maleate. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation products of this compound?

A1: this compound primarily degrades into two main products: enalaprilat and diketopiperazine (DKP).[1][2][3][4][5] The formation of these degradants is highly dependent on the environmental conditions, particularly pH.[1][6][7]

  • Enalaprilat is formed through the hydrolysis of the ester group in the enalapril molecule. This degradation pathway is predominant in aqueous solutions and under basic or neutral conditions.[1][5][8]

  • Diketopiperazine (DKP) is formed via an intramolecular cyclization reaction.[9][3][5] This pathway is favored in acidic conditions (pH < 5) and can also be the primary degradation route in the solid state.[1][10]

Q2: How does pH affect the stability of this compound in solution?

A2: The pH of the solvent is a critical factor in the stability of this compound. The degradation pathway is pH-dependent.[8][6][11] In acidic solutions with a pH below 5, the main degradation product is diketopiperazine (DKP).[1][6] Conversely, in solutions with a pH above 5, the primary degradation product is enalaprilat, formed through hydrolysis.[6] Some studies have shown that this compound exhibits better stability in the pH range of 2.0 to 7.0.[11]

Q3: What is the solubility of this compound in common laboratory solvents?

A3: this compound is sparingly soluble in water, soluble in ethanol, and freely soluble in methanol.[12] It is also soluble in organic solvents like DMSO and dimethylformamide (DMF).[13][14] However, it is practically insoluble in nonpolar organic solvents.[13] The solubility of this compound in various pure solvents generally increases with rising temperature.[15]

SolventSolubilityReference
WaterSparingly soluble[12]
MethanolFreely soluble, 0.20 g/mL[12][13]
EthanolSoluble, 0.08 g/mL[12][13]
Dimethyl Sulfoxide (DMSO)~25 mg/mL[14]
Dimethylformamide (DMF)Freely soluble, ~15 mg/mL[13][14]
Ethyl AcetateSoluble[15]
AcetoneSoluble[15]
AcetonitrileSoluble[15]
n-OctanolSoluble[15]
IsopropanolSoluble[15]
Phosphate Buffer (pH 7.2)~1 mg/mL[14]

Q4: My this compound is degrading in the solid state. What could be the cause?

A4: While this compound as a pure crystalline substance is relatively stable, it can become unstable in the solid state, especially when mixed with certain excipients.[2][7][11] The presence of moisture is a significant factor, as it can facilitate degradation. Some common excipients like microcrystalline cellulose, lactose, and magnesium stearate have been shown to promote the degradation of this compound.[7][11] The microenvironmental pH created by the excipients can also influence the degradation pathway, leading to the formation of DKP or enalaprilat.[10]

Troubleshooting Guides

Problem 1: Significant degradation of this compound is observed during forced degradation studies under alkaline conditions.

  • Possible Cause: this compound is highly susceptible to hydrolysis under alkaline conditions, leading to the formation of enalaprilat.[9][16]

  • Troubleshooting Steps:

    • Confirm pH: Ensure the pH of your alkaline solution (e.g., 0.1N NaOH) is accurate.

    • Control Temperature: Perform the experiment at a controlled temperature as higher temperatures will accelerate degradation.[2]

    • Time Points: Use shorter time points for sampling to capture the initial degradation kinetics accurately.

    • Analytical Method: Verify that your analytical method, typically HPLC, can effectively separate this compound from enalaprilat and other potential degradants.[2][4]

Problem 2: Unexpected peaks are appearing in the chromatogram during stability testing.

  • Possible Cause: These peaks could be previously unknown degradation products or impurities from the sample or excipients.[2] Forced degradation studies can sometimes produce degradants that are not typically observed under standard storage conditions.[2]

  • Troubleshooting Steps:

    • Analyze Blank: Inject a blank solution (solvent without the drug) to rule out solvent-related peaks.

    • Analyze Placebo: If working with a formulation, analyze a placebo (all excipients without the active ingredient) to identify any peaks originating from the excipients.

    • LC-MS Analysis: Employ Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the mass-to-charge ratio (m/z) of the unknown peaks. This can help in the structural elucidation of the new degradation products.[2]

    • Review Literature: Consult literature for other reported minor degradation products of this compound.[2]

Problem 3: Inconsistent results in stability studies of this compound tablets.

  • Possible Cause: Inconsistencies can arise from the drug-excipient interactions within the tablet matrix.[8][17] The microenvironmental pH and the presence of moisture can vary between batches or even within a single tablet, leading to variable degradation rates.[3][10]

  • Troubleshooting Steps:

    • Standardize Sample Preparation: Ensure a consistent and validated sample preparation method is used for all tablet analyses. This includes the choice of extraction solvent and the procedure for crushing and dissolving the tablets.

    • Control Storage Conditions: Strictly control the temperature and humidity during the stability study according to ICH guidelines.[2][4]

    • Evaluate Excipients: Be aware of the potential interactions between this compound and the specific excipients in the formulation. Certain excipients can accelerate degradation.[9][10]

    • Packaging: The type of packaging can also influence stability by affecting moisture ingress.[3] Ensure consistent packaging for all samples under study.

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Solution

This protocol outlines the conditions for subjecting this compound to stress to identify potential degradation products and establish the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or a buffer at a specific pH) at a known concentration (e.g., 1 mg/mL).[16]

  • Stress Conditions:

    • Acid Hydrolysis: Dilute the stock solution with 0.1N HCl to the desired concentration. The solution can be heated (e.g., at 80°C) to accelerate degradation.[2]

    • Alkaline Hydrolysis: Dilute the stock solution with 0.1N NaOH. Similar to acid hydrolysis, heating can be applied.[2]

    • Neutral Hydrolysis: Dilute the stock solution with purified water and heat.[2]

    • Oxidative Degradation: Treat the stock solution with an oxidizing agent like 3% hydrogen peroxide at room temperature.[2][16]

    • Photolytic Degradation: Expose the solution in a photostability chamber to UV and visible light as per ICH guidelines.[2][4] Run a dark control in parallel.[4]

  • Sampling: Withdraw samples at appropriate time intervals.

  • Sample Preparation: Neutralize the acidic and basic samples before analysis. Dilute all samples to a suitable concentration for the analytical method.

  • Analysis: Analyze the samples using a validated stability-indicating HPLC method.[2][4]

Protocol 2: Stability-Indicating HPLC Method for this compound

This protocol provides a general framework for an HPLC method to separate this compound from its degradation products.

  • Chromatographic System:

    • Column: A C18 column is commonly used.[2]

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer at pH 3) and an organic solvent like acetonitrile (ACN).[2]

    • Detection: UV detection at 210 nm or 215 nm.[2][18]

    • Flow Rate: Typically around 1.0 mL/min.[2]

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[18][19]

Visualizations

Enalapril_Maleate_Degradation_Pathways enalapril This compound enalaprilat Enalaprilat (Hydrolysis Product) enalapril->enalaprilat  Aqueous Solution  (pH > 5)  Basic Conditions dkp Diketopiperazine (DKP) (Cyclization Product) enalapril->dkp  Acidic Conditions  (pH < 5)  Solid State

Caption: Degradation pathways of this compound.

Forced_Degradation_Workflow cluster_stress Stress Conditions acid Acid Hydrolysis sampling Sample at Time Intervals acid->sampling base Alkaline Hydrolysis base->sampling neutral Neutral Hydrolysis neutral->sampling oxidation Oxidation oxidation->sampling photo Photolysis photo->sampling start Prepare this compound Solution start->acid start->base start->neutral start->oxidation start->photo analysis Analyze by Stability-Indicating HPLC Method sampling->analysis end Identify Degradation Products & Assess Stability analysis->end

References

Adjusting for enalapril maleate's pro-drug activation in in vitro studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on adjusting for the pro-drug activation of enalapril maleate in in vitro studies. Enalapril is a pro-drug that requires enzymatic hydrolysis to its active form, enalaprilat, to exert its therapeutic effect as an angiotensin-converting enzyme (ACE) inhibitor. Replicating this activation process in vitro is crucial for obtaining accurate and relevant experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the active form of this compound, and why is activation necessary?

A1: The active form of this compound is enalaprilat.[1][2] Enalapril itself is a pro-drug with only weak inhibitory activity against the angiotensin-converting enzyme (ACE).[3][4] It requires bioactivation through the hydrolysis of its ethyl ester group to form enalaprilat, which is a potent ACE inhibitor.[2][5][6] This conversion is essential for its therapeutic effects.

Q2: Which enzyme is primarily responsible for the activation of enalapril to enalaprilat?

A2: The primary enzyme responsible for the hydrolysis of enalapril to enalaprilat is human carboxylesterase 1 (CES1).[1][7][8][9][10] This enzyme is predominantly found in the liver.[11] While some initial reports suggested the involvement of other enzymes like CYP3A4, the current consensus points to CES1 as the key catalyst.[2][7] Human carboxylesterase 2 (CES2) does not significantly contribute to enalapril activation.[8]

Q3: Can I use this compound directly on my cell line of interest?

Q4: What are the main in vitro systems used to achieve enalapril activation?

A4: The most common in vitro systems for activating enalapril involve the use of liver fractions that are rich in carboxylesterase 1 (CES1). These include:

  • Liver S9 Fractions: A supernatant fraction of a liver homogenate that contains both microsomal and cytosolic enzymes, including CES1.[12][13]

  • Liver Microsomes: While containing many metabolic enzymes, they might have lower concentrations of cytosolic CES1 compared to the S9 fraction.[14]

  • Recombinant Human CES1: Using the purified enzyme allows for a more controlled and defined experimental setup.[8]

  • Fresh Tissue Homogenates: Homogenates from liver or intestine can also be used, as they contain the necessary esterases.[14]

Q5: My in vitro activation of enalapril is inefficient. What are the possible reasons?

A5: Several factors could contribute to inefficient enalapril activation. See the Troubleshooting Guide below for a more detailed breakdown. Key reasons include:

  • Low enzymatic activity in the chosen in vitro system.

  • Suboptimal incubation conditions (e.g., pH, temperature).

  • Degradation of the enzyme or the drug.

  • Genetic variants of CES1, as some polymorphisms can lead to reduced enzyme activity.[3][4][15]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low or no conversion of enalapril to enalaprilat in cell culture Most cell lines lack sufficient expression of carboxylesterase 1 (CES1).1. Verify CES1 expression in your cell line via Western blot or qPCR. 2. If CES1 expression is low or absent, consider using a metabolically competent system such as co-incubation with liver S9 fractions or primary hepatocytes. 3. Alternatively, use the active metabolite, enalaprilat, directly for your experiments.
Variability in enalapril conversion between batches of liver fractions 1. Differences in donor genetics (e.g., CES1 polymorphisms).[3][4][15] 2. Improper storage or handling of the liver fractions, leading to loss of enzyme activity.1. Purchase liver fractions from a reputable supplier that provides donor information, including genotype if possible. 2. Ensure proper storage of liver fractions at -80°C and avoid repeated freeze-thaw cycles. 3. Always run a positive control with a known CES1 substrate to confirm enzymatic activity.
Inconsistent results in intestinal homogenate experiments 1. Regional differences in esterase activity along the intestine. 2. Contamination with intestinal contents.1. Use a consistent section of the intestine for preparing the homogenate. 2. Thoroughly rinse the intestinal segment with ice-cold buffer before homogenization to remove luminal contents.[16]
Enalaprilat is not detected in the final sample analysis 1. Inefficient extraction of the more polar enalaprilat from the reaction mixture. 2. Degradation of enalaprilat during sample processing or storage.1. Optimize your sample preparation and extraction method to ensure efficient recovery of both enalapril and enalaprilat. 2. Analyze samples as quickly as possible after the experiment or store them at -80°C. 3. Use an appropriate analytical method, such as LC-MS/MS, with sufficient sensitivity for detection.[5][17]

Quantitative Data Summary

The following tables summarize key quantitative data for the in vitro activation of enalapril.

Table 1: Kinetic Parameters for Enalapril Hydrolysis by Recombinant Human CES1

ParameterValueReference
Intrinsic Clearance (CLint)0.02 mL/min/mg protein[8]
Kinetic ModelSubstrate Inhibition[1][18]

Note: Enalapril exhibits substrate inhibition kinetics, meaning that at very high concentrations, the rate of hydrolysis may decrease.

Table 2: Typical Conditions for In Vitro Metabolism Assays

ParameterLiver S9 FractionIntestinal Homogenate
Protein Concentration 0.5 - 2 mg/mL1 - 5 mg/mL
Enalapril Concentration 1 - 50 µM1 - 50 µM
Incubation Temperature 37°C37°C
Incubation Time 0 - 60 minutes (time course)0 - 60 minutes (time course)
Buffer Phosphate Buffer (pH 7.4)Phosphate Buffer (pH 7.4)
Cofactors Not required for CES1 activityNot required for CES1 activity

Experimental Protocols

Protocol 1: In Vitro Activation of Enalapril using Liver S9 Fraction

This protocol describes a general procedure for the enzymatic conversion of enalapril to enalaprilat using a liver S9 fraction.

Materials:

  • This compound

  • Liver S9 fraction (human, rat, or other species of interest)

  • Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.4)

  • Acetonitrile or other suitable organic solvent (for quenching the reaction)

  • Incubator or water bath at 37°C

  • Microcentrifuge tubes

  • Analytical equipment for quantifying enalapril and enalaprilat (e.g., LC-MS/MS)

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or buffer).

    • On the day of the experiment, thaw the liver S9 fraction on ice.

    • Prepare the phosphate buffer and pre-warm it to 37°C.

  • Set up the Reaction:

    • In a microcentrifuge tube, add the phosphate buffer.

    • Add the liver S9 fraction to the desired final protein concentration (e.g., 1 mg/mL).

    • Pre-incubate the mixture at 37°C for 5 minutes to allow the temperature to equilibrate.

  • Initiate the Reaction:

    • Add the this compound stock solution to the pre-warmed S9 mixture to achieve the desired final concentration (e.g., 10 µM).

    • Vortex briefly to mix.

  • Incubation:

    • Incubate the reaction mixture at 37°C.

    • For a time-course experiment, take aliquots at various time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Quench the Reaction:

    • To stop the reaction, add an equal volume of ice-cold acetonitrile or other suitable organic solvent to each aliquot.

    • Vortex to mix and precipitate the proteins.

  • Sample Processing:

    • Centrifuge the quenched samples at a high speed (e.g., >10,000 x g) for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube for analysis.

  • Analysis:

    • Analyze the supernatant for the concentrations of enalapril and enalaprilat using a validated analytical method, such as LC-MS/MS.[5][17]

Protocol 2: Preparation of Rat Intestinal Homogenate for Enalapril Activation Studies

This protocol outlines the preparation of a crude intestinal homogenate for use in in vitro metabolism studies.

Materials:

  • Rat intestine

  • Ice-cold homogenization buffer (e.g., sucrose-TKM buffer: 0.25 M sucrose, 80 mM Tris, 25 mM KCl, 5 mM MgCl2, pH 7.4)[16]

  • Homogenizer (e.g., Potter-Elvehjem)

  • Refrigerated centrifuge

  • Ice bucket

Procedure:

  • Tissue Collection:

    • Euthanize the rat according to approved animal welfare protocols.

    • Excise the small intestine and place it in ice-cold saline.

    • Gently flush the intestinal lumen with cold saline to remove its contents.[16]

  • Homogenization:

    • Cut the intestine into small pieces and weigh it.

    • Add the tissue to a pre-chilled homogenizer with 2 volumes of ice-cold homogenization buffer.

    • Homogenize the tissue on ice until a uniform consistency is achieved.

  • Centrifugation:

    • Transfer the homogenate to centrifuge tubes.

    • Centrifuge at 9,000 - 10,000 x g for 20 minutes at 4°C to remove cell debris and nuclei.[16]

    • Carefully collect the supernatant (this is the S9 fraction of the intestinal homogenate).

  • Storage and Use:

    • The intestinal S9 fraction can be used immediately for incubation experiments (as described in Protocol 1) or aliquoted and stored at -80°C for future use.

Protocol 3: Analytical Method for Enalapril and Enalaprilat Quantification by HPLC

This section provides an example of HPLC conditions for the separation and quantification of enalapril and enalaprilat. Note that this is a starting point, and the method should be optimized and validated for your specific instrumentation and experimental needs.[7][8][10]

Chromatographic Conditions:

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[7][8]

  • Mobile Phase A: 0.02 M Sodium Phosphate buffer, pH adjusted to 3.0 with phosphoric acid.[7]

  • Mobile Phase B: Acetonitrile.[7][8]

  • Gradient Elution: A gradient program should be developed to ensure adequate separation of enalapril and the more polar enalaprilat.

  • Flow Rate: 1.0 - 1.5 mL/min.[8]

  • Column Temperature: 55°C.[7]

  • Detection: UV at 215 nm.[8][10]

Visualizations

Enalapril_Activation_Pathway enalapril This compound (Pro-drug) enalaprilat Enalaprilat (Active Drug) enalapril->enalaprilat Hydrolysis ace Angiotensin-Converting Enzyme (ACE) enalaprilat->ace angiotensin_ii Angiotensin II ace->angiotensin_ii angiotensin_i Angiotensin I angiotensin_i->angiotensin_ii Conversion vasoconstriction Vasoconstriction angiotensin_ii->vasoconstriction ces1 Human Carboxylesterase 1 (CES1) (Primarily in Liver) ces1->enalaprilat In_Vitro_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep_enalapril Prepare Enalapril Stock Solution initiate Initiate with Enalapril prep_enalapril->initiate prep_s9 Thaw Liver S9 (on ice) setup Set up Reaction: Buffer + S9 Fraction prep_s9->setup pre_incubate Pre-incubate at 37°C setup->pre_incubate pre_incubate->initiate incubate Incubate at 37°C (Time Course) initiate->incubate quench Quench Reaction (e.g., Acetonitrile) incubate->quench centrifuge Centrifuge to Pellet Protein quench->centrifuge analyze Analyze Supernatant (LC-MS/MS) centrifuge->analyze

References

How to prevent enalapril maleate degradation in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on preventing the degradation of enalapril maleate in stock solutions. Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability and integrity of your experimental solutions.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in solution?

A1: this compound in solution primarily degrades via two pathways:

  • Hydrolysis: The ester group of enalapril is hydrolyzed to form enalaprilat, the active diacid metabolite. This degradation is predominant in neutral to alkaline conditions.[1][2][3][4]

  • Intramolecular Cyclization: Enalapril undergoes intramolecular cyclization to form a diketopiperazine (DKP) derivative. This pathway is favored under acidic conditions (pH < 5).[1][2][3]

Q2: What are the main factors that influence the stability of this compound in stock solutions?

A2: The stability of this compound in solution is significantly affected by the following factors:

  • pH: The pH of the solution is a critical factor determining the degradation pathway and rate.[3][5][6][7] Alkaline pH accelerates hydrolysis to enalaprilat, while acidic pH promotes the formation of the diketopiperazine derivative.[1][3][4] The maximum stability for this compound in aqueous solution is observed at a pH of approximately 3.[8]

  • Temperature: Higher temperatures accelerate the degradation process.[9][10][11] It is recommended to store stock solutions at refrigerated temperatures (2-8°C) to minimize degradation.[12][13][14]

  • Light: Exposure to light, particularly daylight and UV radiation, can cause slight degradation of this compound in solution, leading to the formation of enalaprilat.[1][4][6]

  • Solvent/Vehicle: The choice of solvent or vehicle for the stock solution can impact stability. While aqueous solutions are common, the use of buffers or specific oral liquid vehicles can enhance stability compared to deionized water alone.[15][16]

Q3: What are the recommended storage conditions for this compound stock solutions?

A3: To ensure the stability of your this compound stock solutions, the following storage conditions are recommended:

  • Temperature: Store solutions in a refrigerator at 2°C to 8°C (36°F to 46°F).[13][14] Do not freeze the solution.[12][13]

  • Container: Use tightly closed containers to prevent solvent evaporation and contamination.[14] Amber glass or other light-protecting containers are advisable to minimize photodegradation.

  • Duration: While commercially prepared oral solutions may be stable for up to 60 days at room temperature, it is best practice for laboratory-prepared stock solutions to be made fresh and used as soon as possible.[12][13][14] If longer-term storage is necessary, stability should be verified. For extemporaneously compounded oral liquids, stability for up to 91 days has been observed at 4°C.[15]

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Loss of potency in stock solution Degradation due to improper pH.Prepare the stock solution in a buffer with a pH of approximately 3, where this compound exhibits maximum stability.[8] A citrate buffer can be a suitable choice.[15]
Degradation due to high temperature.Always store stock solutions at refrigerated temperatures (2-8°C).[12][13][14] Avoid leaving solutions at room temperature for extended periods.
Photodegradation.Protect the stock solution from light by using amber vials or by wrapping the container in aluminum foil.[1][4][6]
Precipitate formation in the solution Poor solubility or pH-dependent precipitation.Ensure the concentration of this compound does not exceed its solubility in the chosen solvent. The pH of the solution can also affect solubility; adjust as necessary while considering the impact on stability.
Interaction with container material.Use high-quality, inert glass containers for storage.
Inconsistent experimental results Use of a degraded stock solution.Prepare fresh stock solutions for critical experiments. If using an older stock solution, its integrity should be confirmed by a suitable analytical method like HPLC.
Inappropriate solvent.For aqueous solutions, use a buffered system. The stability of this compound is lower in plain deionized water compared to buffered solutions or specialized suspending agents.[15][16]

Quantitative Data Summary

The stability of this compound is highly dependent on the conditions of the solution. The following tables summarize quantitative data on its degradation under various hydrolytic conditions.

Table 1: Degradation of this compound (2 mg/mL) in Different Hydrolytic Conditions [1][4]

Condition Temperature (°C) Time Enalapril Remaining (%)
0.1 N Sodium Hydroxide6030 min7.5
Water8024 h95.2
0.1 N Hydrochloric Acid8024 h80.4

Table 2: Degradation Kinetics of this compound under Hydrolytic Stress [4]

Stress Condition Temperature (°C) Degradation Rate Constant (k) t₉₀ (Time to 90% potency)
0.1 N NaOH600.0914 min⁻¹1.15 min
Water800.0018 h⁻¹57.20 h
0.1 N HCl800.0090 h⁻¹11.73 h

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Stock Solution

This protocol describes the preparation of an this compound stock solution with enhanced stability.

  • Materials:

    • This compound powder

    • Citric acid

    • Sodium citrate

    • Deionized water

    • Volumetric flasks

    • Magnetic stirrer and stir bar

    • pH meter

  • Procedure:

    • Prepare a 0.1 M citrate buffer solution with a pH of 3.0 by dissolving appropriate amounts of citric acid and sodium citrate in deionized water.

    • Accurately weigh the desired amount of this compound powder.

    • In a volumetric flask, dissolve the this compound powder in a small amount of the citrate buffer.

    • Once dissolved, bring the solution to the final volume with the citrate buffer.

    • Mix the solution thoroughly using a magnetic stirrer until homogeneous.

    • Verify the final pH of the solution and adjust if necessary.

    • Store the solution in a tightly capped amber glass vial at 2-8°C.

Protocol 2: Stability Testing of this compound Stock Solution by HPLC

This protocol outlines a general procedure for assessing the stability of this compound solutions using High-Performance Liquid Chromatography (HPLC).

  • Materials and Equipment:

    • HPLC system with UV detector

    • C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm)[1]

    • This compound reference standard

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄)

    • Orthophosphoric acid

    • Deionized water

    • Volumetric flasks and pipettes

    • Syringe filters (0.45 µm)

  • Chromatographic Conditions (Example): [1][4]

    • Mobile Phase: Methanol and 0.01 M phosphate buffer (pH 2.2) in a 55:45 (v/v) ratio.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 215 nm.

    • Column Temperature: Ambient (e.g., 23 ± 2 °C).

  • Procedure:

    • Preparation of Mobile Phase: Prepare the phosphate buffer by dissolving KH₂PO₄ in deionized water and adjusting the pH to 2.2 with orthophosphoric acid. Mix with methanol in the specified ratio and degas.

    • Preparation of Standard Solutions: Prepare a stock solution of the this compound reference standard in methanol. From this, prepare a series of calibration standards by diluting with the mobile phase.

    • Sample Preparation: At specified time points (e.g., 0, 7, 14, 28 days), withdraw an aliquot of the stored this compound stock solution. Dilute the aliquot to a suitable concentration within the calibration range using the mobile phase. Filter the diluted sample through a 0.45 µm syringe filter before injection.

    • Analysis: Inject the standard solutions to generate a calibration curve. Then, inject the prepared samples.

    • Data Analysis: Quantify the concentration of this compound in the samples by comparing the peak area to the calibration curve. Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).

Visualizations

Enalapril_Degradation_Pathways Acidic Acidic (pH < 5) DKP Diketopiperazine (DKP) (Inactive) Neutral_Alkaline Neutral to Alkaline (pH > 5) Enalaprilat Enalaprilat (Active Metabolite) Enalapril This compound Enalapril->DKP Intramolecular Cyclization Enalapril->Enalaprilat Hydrolysis

Caption: Degradation pathways of this compound in solution.

Experimental_Workflow cluster_prep Solution Preparation cluster_storage Storage Conditions cluster_analysis Stability Analysis Prep Prepare this compound Stock Solution in Buffer (pH 3) Store_Refrigerated Store at 2-8°C Prep->Store_Refrigerated Store_Protected Protect from Light Prep->Store_Protected Sample Sample at Time Points Store_Refrigerated->Sample Store_Protected->Sample HPLC Analyze by HPLC Sample->HPLC Quantify Quantify Remaining This compound HPLC->Quantify

Caption: Workflow for preparing and testing the stability of this compound stock solutions.

References

Technical Support Center: Optimizing HPLC Analysis of Enalapril Maleate and its Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the HPLC analysis of enalapril maleate and its metabolites.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolites of this compound I should be looking for in my HPLC analysis?

A1: this compound is a prodrug that is primarily metabolized in the liver to its active form, enalaprilat, through hydrolysis. Another common degradation product that can be observed, particularly under certain pH conditions, is diketopiperazine, which is formed through dehydration and cyclization. Therefore, your HPLC method should be optimized to separate enalapril, enalaprilat, and diketopiperazine.

Q2: What is the recommended starting wavelength for detecting this compound and its metabolites?

A2: A detection wavelength of 215 nm is widely recommended for the simultaneous determination of this compound and its related substances, including enalaprilat.[1][2][3][4][5] This wavelength provides good sensitivity for all the compounds of interest.

Q3: What type of HPLC column is most suitable for this analysis?

A3: Reversed-phase C8 and C18 columns are the most commonly used and effective stationary phases for the separation of this compound and its metabolites.[1][2][3][4][6] The choice between C8 and C18 will depend on the specific hydrophobicity of your analytes and the desired retention characteristics.

Q4: How can I prepare this compound tablet samples for HPLC analysis?

A4: A general procedure for preparing tablet samples involves:

  • Weighing and finely powdering a representative number of tablets (e.g., 20 tablets).

  • Accurately weighing a portion of the powder equivalent to a specific amount of this compound (e.g., 10 mg or 25 mg).[1][2]

  • Transferring the powder to a volumetric flask and adding a suitable diluent.

  • Sonicating the mixture for a period (e.g., 15-30 minutes) to ensure complete dissolution of the active ingredient.[1][2]

  • Diluting the solution to the final volume with the diluent and mixing thoroughly.

  • Filtering the solution through a 0.45 µm filter to remove any particulate matter before injection into the HPLC system.[1][2]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Poor resolution between enalapril and enalaprilat peaks - Inappropriate mobile phase pH.- Suboptimal mobile phase composition.- Inadequate column temperature.- Adjust the mobile phase pH. A lower pH, around 2.2 to 3.0, often improves the separation of these ionizable compounds.[1][2][4][6]- Modify the ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer in the mobile phase.- Increase the column temperature. Temperatures around 55-60°C can enhance separation efficiency.[1][5]
Peak tailing or asymmetric peaks - Secondary interactions with the stationary phase.- Inappropriate mobile phase pH.- Column overload.- Ensure the mobile phase pH is appropriate to suppress the ionization of silanol groups on the silica-based column.- Lower the sample concentration to avoid overloading the column.- Consider using a column with end-capping to minimize silanol interactions.
Inconsistent retention times - Fluctuations in mobile phase composition.- Unstable column temperature.- Air bubbles in the pump or detector.- Ensure the mobile phase is thoroughly degassed before use.- Use a column oven to maintain a stable temperature.- Prime the pump to remove any air bubbles.
Extraneous peaks in the chromatogram - Contamination from the sample, solvent, or glassware.- Carryover from previous injections.- Degradation of the sample.- Use high-purity solvents and clean glassware.- Implement a thorough needle wash program between injections.- Prepare fresh samples and store them appropriately to prevent degradation.
High backpressure - Blockage in the HPLC system (e.g., guard column, column frit, tubing).- Particulate matter in the sample.- Filter all samples and mobile phases before use.- Replace the guard column or column if necessary.- Systematically check for blockages in the tubing and connections.

Experimental Protocols

Below are examples of detailed experimental protocols for the HPLC analysis of this compound and its metabolites.

Method 1: Isocratic RP-HPLC Method

This method is suitable for the simultaneous determination of this compound, enalaprilat, and diketopiperazine.[2][4]

  • Chromatographic Conditions:

    • Column: Grace Platinumр C8 EPS (250 mm x 4.6 mm, 5 µm)[2][4]

    • Mobile Phase: Acetonitrile : 20 mmol phosphate buffer (pH 2.2) (25:75 v/v)[2][4]

    • Flow Rate: 2.0 mL/min[2][4]

    • Detection: UV at 215 nm[2][4]

    • Injection Volume: 50 µL[2]

    • Column Temperature: Ambient (22-25 °C)[2]

  • Sample Preparation (Tablets):

    • Weigh and powder 20 tablets.

    • Transfer a quantity of powder equivalent to 10 mg of this compound into a 50 mL volumetric flask.[2]

    • Add 30 mL of phosphate buffer (pH 2.2) and sonicate for 15 minutes.[2]

    • Make up the volume with the same buffer and filter through a 0.45 µm nylon filter.[2] The final concentration is approximately 0.2 mg/mL.[2]

Method 2: Gradient RP-HPLC Method for Impurity Profiling

This method is designed to separate enalapril from its known impurities with high resolution.[1]

  • Chromatographic Conditions:

    • Column: ZORBAX Eclipse XDB-C18 (150 mm × 4.6 mm, 5 μm)[1]

    • Mobile Phase A: 0.02 M NaH₂PO₄ buffer (pH 3.0)[1]

    • Mobile Phase B: Acetonitrile[1]

    • Gradient Program:

      • 0.0 min: 10% B

      • 35 min: 55% B

      • 40 min: 55% B

      • 41 min: 10% B

      • 50 min: 10% B[1]

    • Flow Rate: 1.2 mL/min[1]

    • Detection: UV at 215 nm[1]

    • Injection Volume: 50 µL[1]

    • Column Temperature: 55°C[1]

  • Sample Preparation (Forced Degradation Study):

    • Transfer powder equivalent to 25 mg of this compound into separate flasks for acid, base, neutral, and oxidative stress conditions.[1]

    • Acid Degradation: Add 1 M HCl and heat at 60°C for 5 hours.[1]

    • Base Degradation: Add 0.1 M NaOH and keep at room temperature for 1 hour.[1]

    • Neutral Degradation: Add water and heat at 60°C for 4 hours.[1]

    • Oxidative Degradation: Add 10% v/v H₂O₂ and keep at room temperature for 72 hours.[1]

    • Neutralize the acid and base-stressed samples and dilute all samples to a final concentration of approximately 100 µg/mL with the diluent (950 mL of 0.02 M NaH₂PO₄ buffer pH 2.5 and 50 mL of ACN).[1]

Data Presentation

Table 1: Comparison of Isocratic HPLC Method Parameters

ParameterMethod AMethod B
Column Grace Platinumр C8 EPS (250 x 4.6 mm, 5 µm)[2][4]Purospher Start C18 (250 x 4.6 mm, 5 µm)[7]
Mobile Phase Acetonitrile: 20 mmol phosphate buffer pH 2.2 (25:75 v/v)[2][4]Methanol:Acetonitrile:Water (70:30 v/v) pH 3.5[7]
Flow Rate 2.0 mL/min[2][4]1.0 mL/min[7]
Detection 215 nm[2][4]215 nm[7]
Retention Time (Enalapril) ~4.4 min[2]~2.4 min[7]

Table 2: Comparison of Gradient HPLC Method Parameters

ParameterMethod CMethod D (European Pharmacopoeia - Modified)
Column ZORBAX Eclipse XDB-C18 (150 x 4.6 mm, 5 µm)[1]Styrene-divinylbenzene copolymer (150 x 4.1 mm, 5 µm)
Mobile Phase A 0.02 M NaH₂PO₄ buffer, pH 3.0[1]50 mL ACN + 950 mL 0.02 M NaH₂PO₄ buffer, pH 6.8[1]
Mobile Phase B Acetonitrile[1]660 mL ACN + 340 mL 0.02 M NaH₂PO₄ buffer, pH 6.8[1]
Flow Rate 1.2 mL/min[1]1.0 mL/min[1]
Column Temperature 55°C[1]70°C[1]
Detection 215 nm[1]215 nm[1]
Run Time 50 min[1]30 min[1]

Visualizations

HPLC_Troubleshooting_Workflow start Start: HPLC Issue (e.g., Poor Resolution) check_params Check Chromatographic Parameters start->check_params adjust_ph Adjust Mobile Phase pH (e.g., to 2.2-3.0) check_params->adjust_ph pH suspected adjust_temp Adjust Column Temperature (e.g., to 55-60°C) check_params->adjust_temp Temp suspected adjust_mp Modify Mobile Phase Composition check_params->adjust_mp Composition suspected check_column Inspect Column Condition check_params->check_column Parameters OK problem_solved Problem Resolved adjust_ph->problem_solved adjust_temp->problem_solved adjust_mp->problem_solved replace_column Replace Column check_column->replace_column Column Degraded replace_column->problem_solved

Caption: A troubleshooting decision tree for resolving common HPLC separation issues.

HPLC_Analysis_Workflow sample_prep Sample Preparation (Tablet Dissolution & Filtration) hplc_injection HPLC Injection sample_prep->hplc_injection separation Chromatographic Separation (C18/C8 Column) hplc_injection->separation detection UV Detection (at 215 nm) separation->detection data_analysis Data Analysis (Peak Integration & Quantification) detection->data_analysis

Caption: A typical workflow for the HPLC analysis of this compound from tablets.

References

Validation & Comparative

A Comparative Analysis of Enalapril Maleate Versus Lisinopril in Renal Protection

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the renal protective effects of two widely prescribed angiotensin-converting enzyme (ACE) inhibitors, enalapril maleate and lisinopril. The information presented is based on available experimental data to assist researchers and drug development professionals in their understanding of the subtle yet significant differences between these two therapeutic agents.

Executive Summary

Both enalapril and lisinopril are effective in providing renal protection, primarily through their shared mechanism of inhibiting the renin-angiotensin-aldosterone system (RAAS). This inhibition leads to reduced intraglomerular pressure and a decrease in proteinuria, key factors in slowing the progression of chronic kidney disease. However, studies suggest potential differences in their effects on renal hemodynamics and endothelial function, which may have implications for their clinical application in specific patient populations. While both drugs demonstrate comparable efficacy in reducing blood pressure, some evidence suggests enalapril may have a more pronounced effect on improving renal plasma flow. Histological data from preclinical models indicates that both agents can ameliorate kidney injury, though direct comparative clinical studies on renal tissue are limited.

Data Presentation: Quantitative Comparison of Enalapril and Lisinopril

The following tables summarize key quantitative data from comparative studies on the renal and hemodynamic effects of enalapril and lisinopril.

Table 1: Comparative Effects on Renal Hemodynamics in Patients with Essential Hypertension

ParameterEnalapril (20 mg)Lisinopril (20 mg)p-valueReference
Effective Renal Plasma Flow (ERPF) +21.9% ± 2.0%+4.4% ± 2.5%p = 0.018[1][2]
Filtration Fraction (FF) -16.7% ± 2.8%-6.6% ± 2.5%p = 0.028[1][2]
Renovascular Resistance (RVR) -28.1% ± 3.1%-18.5% ± 3.7%p = 0.018[1][2]

Table 2: Comparative Effects on Blood Pressure in Hypertensive Patients

ParameterEnalaprilLisinoprilp-valueReference
Sitting Systolic BP Reduction 17 mmHg25 mmHgp < 0.05[3]
Sitting Diastolic BP Reduction 12 mmHg15 mmHgp < 0.05[3]
Standing Systolic BP Reduction 16 mmHg24 mmHgp < 0.05[3]
Standing Diastolic BP Reduction 10 mmHg14 mmHgp < 0.05[3]
24h Mean Systolic BP Reduction 9 mmHg14 mmHgp < 0.01[4]

Table 3: Preclinical Comparative Effects on Renal Injury Markers in a Doxorubicin-Induced Nephrotoxicity Rat Model

ParameterEnalapril (40 mg/kg)Lisinopril (20 mg/kg)Reference
Serum Creatinine Reduction SignificantSignificant[5]
Blood Urea Nitrogen (BUN) Reduction SignificantSignificant[5]
Kidney Myeloperoxidase (MPO) Reduction SignificantSignificant[5]
Kidney Malondialdehyde (MDA) Reduction SignificantSignificant[5]
Kidney Total Antioxidant Capacity (TAC) Increase SignificantSignificant[5]
Kidney Injury Molecule-1 (KIM-1) RNA Expression Reduction SignificantSignificant[5]
Heme Oxygenase-1 (HO-1) RNA Expression Reduction SignificantSignificant[5]
Cleaved Caspase-3 Immunostaining Reduction SignificantSignificant[5]
NF-κβ Immunostaining Reduction SignificantSignificant[5]

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate replication and further investigation.

Assessment of Renal Hemodynamics in Hypertensive Patients
  • Study Design: A 12-month, single-blind, crossover study was conducted in patients with essential hypertension.[1][2]

  • Participants: Eight patients with essential hypertension were included.

  • Intervention: Patients received either enalapril (20 mg) or lisinopril (20 mg) for a specified period, followed by a washout period and crossover to the other treatment.

  • Outcome Measures:

    • Blood Pressure: Measured to assess systemic hemodynamic effects.

    • Renal Hemodynamics: Effective Renal Plasma Flow (ERPF) and Glomerular Filtration Rate (GFR) were measured using constant infusion of ¹³¹I-hippuran and ¹²⁵I-iothalamate, respectively.

    • Calculated Parameters: Filtration Fraction (FF) was calculated as GFR/ERPF, and Renovascular Resistance (RVR) was calculated as mean arterial pressure/ERPF.

  • Angiotensin II Infusion: The effects of angiotensin II infusion on systemic and renal hemodynamics were also assessed during treatment with each drug.

Evaluation of Proteinuria and Albuminuria
  • Sample Collection: 24-hour urine collections are considered the gold standard for quantifying urinary albumin and protein excretion. Patients are instructed to discard the first morning void on day one and collect all subsequent urine for the next 24 hours, including the first morning void on day two.

  • Analysis:

    • Urinary Albumin Excretion (UAE): Measured using immunonephelometry or immunoturbidimetry. Results are typically expressed as mg/24 hours.

    • Urinary Protein Excretion: Measured using a spectrophotometric method.

    • Urine Creatinine: Measured to assess the completeness of the 24-hour collection and for calculating the albumin-to-creatinine ratio (ACR) or protein-to-creatinine ratio (PCR) from spot urine samples.

  • Spot Urine Samples: As an alternative to 24-hour collections, random or first-morning spot urine samples can be used to determine the ACR or PCR, which correlate well with 24-hour excretion rates.

Measurement of Glomerular Filtration Rate (GFR)
  • Gold Standard: The clearance of exogenous filtration markers such as inulin or radiolabeled markers (e.g., ⁵¹Cr-EDTA, ¹²⁵I-iothalamate) is the most accurate method for determining GFR. This involves intravenous infusion of the marker and timed collection of blood and urine samples to calculate its clearance.

  • Creatinine Clearance (CrCl): A more common clinical method that estimates GFR. It requires a 24-hour urine collection and a serum creatinine measurement. The CrCl is calculated using the formula: CrCl (mL/min) = [Urine Creatinine (mg/dL) x Urine Volume (mL)] / [Serum Creatinine (mg/dL) x Time (min)].

  • Estimated GFR (eGFR): Calculated using formulas such as the Modification of Diet in Renal Disease (MDRD) or the Chronic Kidney Disease Epidemiology Collaboration (CKD-EPI) equations, which are based on serum creatinine, age, sex, and race.

Renal Histopathological Analysis in a Preclinical Model
  • Animal Model: Doxorubicin-induced nephrotoxicity in male Wistar rats was used to induce acute kidney injury.[5]

  • Treatment Groups:

    • Control (vehicle)

    • Doxorubicin (7.5 mg/kg, single i.p. injection)

    • Doxorubicin + Lisinopril (20 mg/kg, oral, for 15 days)

    • Doxorubicin + Enalapril (40 mg/kg, oral, for 15 days)

  • Histological Examination:

    • Kidney tissues were fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.

    • Sections (5 µm) were stained with Hematoxylin and Eosin (H&E) for general morphology.

    • Immunohistochemical staining was performed for markers of apoptosis (cleaved caspase-3) and inflammation (NF-κβ).

  • Biochemical Analysis: Serum levels of creatinine and BUN, and kidney tissue levels of myeloperoxidase (MPO), malondialdehyde (MDA), and total antioxidant capacity (TAC) were measured.

  • Gene Expression Analysis: RNA expression of kidney injury molecule-1 (KIM-1) and heme oxygenase-1 (HO-1) was quantified using real-time PCR.

Mandatory Visualizations

The following diagrams illustrate key concepts related to the renal protective mechanisms of enalapril and lisinopril.

G cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_ACEI ACE Inhibitor Action cluster_Effects Renal Protective Effects Angiotensinogen Angiotensinogen AngiotensinI Angiotensin I Angiotensinogen->AngiotensinI Renin AngiotensinII Angiotensin II AngiotensinI->AngiotensinII ACE Aldosterone Aldosterone AngiotensinII->Aldosterone Stimulates Vasoconstriction Efferent Arteriole Vasoconstriction Renin Renin ACE ACE ACEI Enalapril / Lisinopril ACEI->ACE Inhibits Vasodilation Efferent Arteriole Vasodilation ACEI->Vasodilation Promotes ReducedGCP Reduced Glomerular Capillary Pressure Vasodilation->ReducedGCP ReducedProteinuria Reduced Proteinuria ReducedGCP->ReducedProteinuria ReducedFibrosis Reduced Renal Fibrosis & Inflammation ReducedProteinuria->ReducedFibrosis

Caption: Mechanism of renal protection by Enalapril and Lisinopril via RAAS inhibition.

G cluster_workflow Experimental Workflow: Comparative Renal Hemodynamics Study Start Patient Recruitment (Essential Hypertension) Randomization Randomization Start->Randomization GroupA Group A: Enalapril Treatment Randomization->GroupA GroupB Group B: Lisinopril Treatment Randomization->GroupB Measurement1 Measure: - Blood Pressure - ERPF, GFR GroupA->Measurement1 Measurement2 Measure: - Blood Pressure - ERPF, GFR GroupB->Measurement2 Washout Washout Period Crossover Crossover Washout->Crossover GroupA_L Group A: Lisinopril Treatment Crossover->GroupA_L GroupB_E Group B: Enalapril Treatment Crossover->GroupB_E Measurement3 Measure: - Blood Pressure - ERPF, GFR GroupA_L->Measurement3 Measurement4 Measure: - Blood Pressure - ERPF, GFR GroupB_E->Measurement4 Measurement1->Washout Measurement2->Washout Analysis Comparative Data Analysis Measurement3->Analysis Measurement4->Analysis

Caption: Crossover study design for comparing the renal hemodynamic effects of enalapril and lisinopril.

G cluster_pathway Signaling Pathway in Renal Fibrosis and ACE Inhibitor Intervention AngiotensinII Angiotensin II TGFb TGF-β1 AngiotensinII->TGFb Upregulates pSmad p-Smad2/3 TGFb->pSmad Phosphorylates Fibrosis Renal Interstitial Fibrosis pSmad->Fibrosis Promotes Smad7 Smad7 Smad7->pSmad Inhibits ACEI Enalapril ACEI->AngiotensinII Reduces ACEI->TGFb Downregulates ACEI->Smad7 Upregulates

Caption: Enalapril's role in mitigating renal fibrosis through the TGF-β/Smad signaling pathway.

References

Enalapril Maleate: A Comparative Efficacy Analysis Against Other ACE Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the efficacy of enalapril maleate against other prominent Angiotensin-Converting Enzyme (ACE) inhibitors, supported by experimental data from clinical trials. The information is intended to assist researchers, scientists, and drug development professionals in their evaluation of antihypertensive and heart failure therapies.

Executive Summary

Enalapril, a widely prescribed ACE inhibitor, demonstrates comparable efficacy in lowering blood pressure and managing heart failure to other agents in its class, including lisinopril, ramipril, and captopril.[1] While the class as a whole is effective, subtle differences in pharmacokinetic profiles, side effect incidences, and outcomes in specific patient populations exist. This guide synthesizes available data to highlight these distinctions.

Mechanism of Action: The Renin-Angiotensin-Aldosterone System (RAAS)

ACE inhibitors exert their effects by blocking the conversion of angiotensin I to angiotensin II, a potent vasoconstrictor, within the Renin-Angiotensin-Aldosterone System (RAAS).[2][3] This inhibition leads to vasodilation, reduced aldosterone secretion, and a decrease in sodium and water retention, ultimately lowering blood pressure and reducing cardiac workload.

RAAS_Pathway Angiotensinogen Angiotensinogen (from Liver) Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I  Renin Renin Renin (from Kidney) Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II  ACE ACE Angiotensin-Converting Enzyme (ACE) AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Aldosterone Aldosterone Secretion (from Adrenal Gland) AT1_Receptor->Aldosterone Sodium_Retention Sodium & Water Retention Aldosterone->Sodium_Retention Blood_Pressure_Increase Increased Blood Pressure Sodium_Retention->Blood_Pressure_Increase ACE_Inhibitors ACE Inhibitors (e.g., Enalapril) ACE_Inhibitors->ACE  Inhibits

Figure 1: Simplified signaling pathway of the Renin-Angiotensin-Aldosterone System (RAAS) and the point of intervention for ACE inhibitors.

Comparative Efficacy in Hypertension

Clinical trials have demonstrated that various ACE inhibitors exhibit similar efficacy in reducing blood pressure.[4] However, some studies suggest nuances in their effects.

ACE InhibitorTypical Daily Dose (Hypertension)Mean Systolic Blood Pressure Reduction (mmHg)Mean Diastolic Blood Pressure Reduction (mmHg)
Enalapril 10-40 mg (once or twice daily)[1]~8[4]~5[4]
Lisinopril 10-40 mg (once daily)[1]~8[4]~5[4]
Ramipril 2.5-20 mg (once daily)~8[4]~5[4]
Captopril 25-150 mg (in divided doses)~8[4]~5[4]
Note: Blood pressure reductions are approximate and can vary based on patient population, dosage, and study design.

Comparative Efficacy in Heart Failure

In patients with heart failure with reduced ejection fraction (HFrEF), ACE inhibitors are a cornerstone of therapy, having been shown to reduce mortality and hospitalizations.[5]

ACE InhibitorKey Clinical Trial(s)Impact on Left Ventricular Ejection Fraction (LVEF)Mortality Benefit
Enalapril SOLVD, V-HeFT IIImprovement in LVEF[6]Significant reduction in mortality and hospitalizations for heart failure
Lisinopril ATLASDose-dependent improvement in outcomesReduction in all-cause mortality and hospitalization
Ramipril AIRE, HOPEImprovement in survival post-myocardial infarctionReduced cardiovascular death, MI, and stroke in high-risk patients
Captopril SAVEAttenuation of LV dilation and improved survival post-MIReduced mortality in patients with LV dysfunction after MI

A network meta-analysis of 29 studies suggested that enalapril was among the most effective in increasing ejection fraction and stroke volume.[6] However, a large cohort study found enalapril, lisinopril, and ramipril to be equally effective in treating HFrEF when administered at equivalent doses.[7][8][9]

Pharmacokinetic Profile Comparison

The pharmacokinetic properties of ACE inhibitors can influence their dosing frequency and potential for drug interactions. Enalapril is a prodrug, meaning it is converted to its active metabolite, enalaprilat, in the liver.[10]

ACE InhibitorProdrugActive MetaboliteTime to Peak Concentration (Tmax)Elimination Half-lifePrimary Route of Elimination
Enalapril YesEnalaprilatEnalapril: ~1 hr; Enalaprilat: ~4 hrs[11]Enalaprilat: ~11 hrs[10]Renal
Lisinopril No-~6-8 hrs~12 hrsRenal
Ramipril YesRamiprilatRamipril: ~1 hr; Ramiprilat: 2-4 hrsRamiprilat: 13-17 hrsRenal
Captopril No-~1 hr~2 hrs[11]Renal

Comparative Side Effect Profile

The most common side effect associated with ACE inhibitors is a dry, persistent cough.[12] Other potential adverse effects include angioedema, hyperkalemia, and hypotension.

Side EffectEnalaprilLisinoprilRamiprilCaptopril
Cough Incidence reported up to 35%[12]Similar incidence to enalapril[12]May have a slightly higher incidence than enalapril in some studies[12]Lower incidence reported in some comparisons[12]
Angioedema ~0.7% incidence[13]Similar incidence to enalapril[13]Data variesData varies
Hyperkalemia Can occur, especially with renal impairment or potassium-sparing diureticsSimilar risk to other ACE inhibitorsSimilar risk to other ACE inhibitorsSimilar risk to other ACE inhibitors

A pooled analysis of clinical trials showed the incidence of cough with ACE inhibitors to be around 8.6%.[14][15] Another network meta-analysis ranked moexipril and ramipril as having the highest likelihood of inducing cough, while captopril and spirapril ranked among the lowest.[12]

Experimental Protocols

In Vitro ACE Inhibition Assay

This protocol outlines a common method for determining the in vitro ACE inhibitory activity of a compound.

ACE_Inhibition_Workflow Prepare_Reagents Prepare Reagents: - ACE from rabbit lung - Substrate (e.g., HHL) - Test compound (e.g., Enalaprilat) - Buffer solution Incubation Incubate ACE with Test Compound Prepare_Reagents->Incubation Add_Substrate Add Substrate (HHL) Incubation->Add_Substrate Reaction Enzymatic Reaction (ACE hydrolyzes HHL to Hippuric Acid and His-Leu) Add_Substrate->Reaction Stop_Reaction Stop Reaction (e.g., with HCl) Reaction->Stop_Reaction Quantification Quantify Hippuric Acid (e.g., via HPLC or spectrophotometry) Stop_Reaction->Quantification Calculate_Inhibition Calculate % Inhibition Quantification->Calculate_Inhibition

References

Enalapril Maleate vs. Captopril: A Comparative Analysis of Efficacy in Cardiac Hypertrophy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two prominent angiotensin-converting enzyme (ACE) inhibitors, enalapril maleate and captopril, with a specific focus on their efficacy in mitigating cardiac hypertrophy. The information presented herein is intended to support research and development efforts in the field of cardiovascular therapeutics.

Introduction

Cardiac hypertrophy, an enlargement of the heart muscle, is a compensatory response to pressure overload and other stimuli. While initially adaptive, sustained hypertrophy can lead to heart failure. Angiotensin-converting enzyme (ACE) inhibitors are a cornerstone in the management of cardiovascular diseases, including hypertension and heart failure, and have been shown to induce the regression of cardiac hypertrophy. Enalapril and captopril are two widely studied ACE inhibitors. While both share a common mechanism of action, differences in their pharmacokinetic profiles and ancillary properties may influence their therapeutic effects on cardiac remodeling.

Mechanism of Action: Inhibition of the Renin-Angiotensin-Aldosterone System

Both enalapril and captopril exert their primary therapeutic effect by inhibiting ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS).[1][2] Enalapril is a prodrug that is hydrolyzed in the liver to its active metabolite, enalaprilat.[1][2][3] Enalaprilat is a potent inhibitor of ACE. Captopril is an active drug in its administered form.

The inhibition of ACE leads to a cascade of effects beneficial in cardiac hypertrophy:

  • Reduced Angiotensin II Production: By blocking the conversion of angiotensin I to angiotensin II, these drugs decrease the levels of angiotensin II, a potent vasoconstrictor and a key stimulus for cardiomyocyte growth and interstitial fibrosis.[1][2]

  • Decreased Aldosterone Secretion: Reduced angiotensin II levels lead to decreased aldosterone secretion from the adrenal cortex. This results in reduced sodium and water retention, thereby decreasing cardiac preload.[1][2]

  • Increased Bradykinin Levels: ACE is also responsible for the degradation of bradykinin, a potent vasodilator. Inhibition of ACE leads to increased bradykinin levels, which contributes to vasodilation and may have direct cardioprotective effects.[3]

The overall effect is a reduction in both the preload and afterload on the heart, creating a more favorable hemodynamic environment that promotes the regression of cardiac hypertrophy.

Signaling Pathway of ACE Inhibitors in Cardiac Hypertrophy

RAAS_Inhibition cluster_RAAS Renin-Angiotensin-Aldosterone System (RAAS) cluster_Inhibitors ACE Inhibitors cluster_Effects Downstream Effects Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE AT1R AT1 Receptor Angiotensin_II->AT1R Renin Renin ACE ACE Vasoconstriction Vasoconstriction AT1R->Vasoconstriction Aldosterone Aldosterone Secretion AT1R->Aldosterone Fibrosis Fibrosis AT1R->Fibrosis Cell_Growth Cardiomyocyte Growth AT1R->Cell_Growth Enalapril Enalapril (Prodrug) Liver Liver Hydrolysis Enalapril->Liver Enalaprilat Enalaprilat (Active) Enalaprilat->ACE Captopril Captopril (Active) Captopril->ACE Liver->Enalaprilat Cardiac_Hypertrophy Cardiac Hypertrophy Vasoconstriction->Cardiac_Hypertrophy Aldosterone->Cardiac_Hypertrophy Fibrosis->Cardiac_Hypertrophy Cell_Growth->Cardiac_Hypertrophy

Caption: Mechanism of action of Enalapril and Captopril via RAAS inhibition.

Preclinical Evidence: Comparative Efficacy in Animal Models

Numerous preclinical studies have demonstrated the efficacy of both enalapril and captopril in attenuating cardiac hypertrophy in various animal models.

Spontaneously Hypertensive Rats (SHR)

The spontaneously hypertensive rat (SHR) is a widely used genetic model of hypertension and subsequent cardiac hypertrophy.

Experimental Protocol: Male SHRs and normotensive Wistar-Kyoto (WKY) rats are used as controls. This compound (e.g., 20 mg/kg per day) is administered in the drinking water for a period of 5 weeks.[4][5] Cardiac hypertrophy is assessed by measuring the heart weight to body weight ratio (HW/BW) and by histological analysis of cardiomyocyte size.

Treatment GroupHeart Weight / Body Weight (mg/g)Systolic Blood Pressure (mmHg)Reference
WKY Control2.5 ± 0.1120 ± 5[4][5]
SHR Control3.8 ± 0.2190 ± 10[4][5]
SHR + Enalapril2.6 ± 0.1130 ± 8[4][5]

Key Findings: Chronic treatment with enalapril significantly reduces systolic blood pressure and leads to a complete regression of cardiac hypertrophy in SHRs.[4][5] Studies have also shown that enalapril normalizes the enhanced activity of Na+/H+ and Na+-independent Cl-/HCO3- exchangers in hypertrophic myocardium, suggesting a role for protein kinase C (PKC)-dependent mechanisms in its therapeutic effect.[4][5]

Sinoaortic Denervated (SAD) Rats

Sinoaortic denervation in rats leads to neurogenic hypertension and subsequent cardiac hypertrophy.

Experimental Protocol: Sinoaortic denervation is performed surgically. Captopril (e.g., 20 mg/kg, administered subcutaneously twice daily for 15 days) is administered to a cohort of SAD rats.[6] The development of cardiac hypertrophy is assessed by measuring the left ventricular weight to body weight ratio.[6]

Treatment GroupLeft Ventricular Weight / Body Weight (mg/g)Reference
Sham-operated (SO)2.08 ± 0.04[6]
Sinoaortic Denervated (SAD)2.33 ± 0.05[6]
SAD + Captopril2.12 ± 0.03[6]

Key Findings: Administration of captopril prevents the development of ventricular hypertrophy in SAD rats, indicating the involvement of the renin-angiotensin system in this model of cardiac hypertrophy.[6]

Pressure Overload-Induced Cardiac Hypertrophy

Transverse aortic constriction (TAC) is a surgical model that induces pressure overload and subsequent cardiac hypertrophy and heart failure.

Experimental Protocol: C57Bl6J mice undergo transverse aortic constriction. Captopril (e.g., 30 mg/kg/day) is administered from one week post-TAC for four weeks.[7] Cardiac function and geometry are assessed by echocardiography.

Key Findings: Captopril has been shown to prevent left ventricular hypertrophy and improve cardiac function in the TAC model, highlighting its efficacy in a pressure overload setting.[7]

Experimental Workflow: Animal Model of Cardiac Hypertrophy

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Collection and Analysis cluster_outcome Outcome Assessment animal_model Select Animal Model (e.g., SHR, TAC) group_allocation Randomly Allocate to Groups (Control, Enalapril, Captopril) animal_model->group_allocation drug_admin Administer Vehicle or Drug (Specified Dose and Duration) group_allocation->drug_admin monitoring Monitor Physiological Parameters (e.g., Blood Pressure) drug_admin->monitoring sacrifice Euthanize Animals and Harvest Hearts monitoring->sacrifice morphometry Measure Heart Weight and Body Weight (HW/BW ratio) sacrifice->morphometry histology Histological Analysis (Cardiomyocyte Size, Fibrosis) sacrifice->histology molecular Molecular Analysis (Gene/Protein Expression) sacrifice->molecular data_analysis Statistical Analysis of Data morphometry->data_analysis histology->data_analysis molecular->data_analysis conclusion Draw Conclusions on Drug Efficacy data_analysis->conclusion

Caption: A generalized experimental workflow for studying cardiac hypertrophy in animal models.

Clinical Evidence: Head-to-Head Comparisons

Clinical trials have compared the effects of enalapril and captopril on cardiac hypertrophy and related outcomes in hypertensive patients.

Hypertensive Patients with Chronic Renal Failure

A prospective, randomized, single-blind study was conducted in 72 undialyzed patients with chronic renal failure, mild-to-moderate hypertension, and left ventricular hypertrophy.[8] Patients were assigned to receive either captopril (n=36) or enalapril (n=36) for 12 months.[8]

ParameterCaptopril (12 months)Enalapril (12 months)Reference
Reduction in Left Ventricular Mass Index 20%19%[8]

Key Findings: Both captopril and enalapril monotherapy resulted in a significant regression of left ventricular mass index and improvement in diastolic function without deteriorating systolic performance.[8] The magnitude of this effect was comparable between the two drugs.[8]

Patients with Mild to Moderate Hypertension

A double-blind, multicenter study compared the antihypertensive effects of captopril and enalapril in 69 hypertensive patients.[9]

ParameterCaptopril (9 weeks)Enalapril (9 weeks)Reference
Mean Reduction in Diastolic Blood Pressure 16.9%20.9%[9]
DBP Normalization (low dose) 11.8%26.4%[9]

Key Findings: Enalapril was found to be more potent and longer-acting in reducing diastolic blood pressure compared to captopril at the doses studied.[9] Both drugs were well-tolerated.[9]

Summary and Conclusion

Both enalapril and captopril are effective ACE inhibitors that can induce the regression of cardiac hypertrophy.

  • Preclinical studies in various animal models consistently demonstrate the efficacy of both drugs in preventing and reversing cardiac hypertrophy.

  • Clinical trials in hypertensive patients, including those with chronic renal failure, confirm that both enalapril and captopril can significantly reduce left ventricular mass.

While both drugs have a similar mechanism of action and comparable efficacy in regressing cardiac hypertrophy, some studies suggest that enalapril may have a more potent and longer-lasting antihypertensive effect. The choice between enalapril and captopril may be influenced by factors such as dosing frequency (enalapril is typically dosed once or twice daily, while captopril often requires more frequent administration), patient tolerability, and cost.

For drug development professionals, the key takeaway is that the fundamental mechanism of ACE inhibition is robustly effective against cardiac hypertrophy. Future research could focus on developing ACE inhibitors with improved tissue penetration, longer half-lives, or novel ancillary properties that could offer additional cardioprotective benefits.

References

Enalapril Maleate vs. Angiotensin Receptor Blockers: A Head-to-Head Comparison for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

A Comprehensive Review of Efficacy, Safety, and Mechanistic Differences Supported by Clinical Trial Data

For researchers and drug development professionals navigating the landscape of cardiovascular therapeutics, a nuanced understanding of the comparative profiles of Angiotensin-Converting Enzyme (ACE) inhibitors and Angiotensin Receptor Blockers (ARBs) is critical. This guide provides an objective, data-driven comparison of enalapril maleate, a widely studied ACE inhibitor, and the ARB class of antihypertensives. By delving into their distinct mechanisms of action, summarizing key head-to-head clinical trial data, and outlining typical experimental protocols, this document serves as a vital resource for informed decision-making in cardiovascular drug development.

Executive Summary

This compound and Angiotensin Receptor Blockers (ARBs) are both mainstays in the management of hypertension and heart failure, primarily through their modulation of the Renin-Angiotensin-Aldosterone System (RAAS). While both drug classes have demonstrated comparable efficacy in blood pressure reduction and in certain cardiovascular outcomes, key differences in their mechanism of action lead to distinct side effect profiles.[1][2] Large-scale clinical trials have shown that ARBs are generally better tolerated, with a significantly lower incidence of cough, a well-known side effect of ACE inhibitors.[1][2] However, the extensive body of evidence from placebo-controlled trials supporting the mortality and morbidity benefits of ACE inhibitors like enalapril remains a cornerstone of their clinical use.[3] This guide will dissect these nuances through a detailed examination of clinical trial data and experimental methodologies.

Mechanism of Action: A Tale of Two Blockades

The therapeutic effects of both enalapril and ARBs are rooted in their interference with the Renin-Angiotensin-Aldosterone System (RAAS), a critical regulator of blood pressure and fluid balance. However, their points of intervention within this pathway are distinct.

Enalapril, a prodrug, is hydrolyzed in the liver to its active form, enalaprilat. Enalaprilat competitively inhibits the Angiotensin-Converting Enzyme (ACE), thereby preventing the conversion of angiotensin I to the potent vasoconstrictor, angiotensin II.[4] This inhibition also leads to a decrease in aldosterone secretion and an increase in bradykinin levels, the latter being responsible for the characteristic dry cough associated with ACE inhibitors.[5]

ARBs, on the other hand, exert their effects by selectively blocking the binding of angiotensin II to its type 1 (AT1) receptor.[6] This direct antagonism of the AT1 receptor inhibits the vasoconstrictive and aldosterone-secreting effects of angiotensin II, leading to vasodilation and a reduction in blood pressure.[5] Unlike ACE inhibitors, ARBs do not affect the breakdown of bradykinin, which accounts for their lower incidence of cough and angioedema.[6]

RAAS_Pathway cluster_ACEI Enalapril (ACE Inhibitor) cluster_ARB ARBs Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II ACE ACE ACE->Angiotensin_II Blocks Inactive_Metabolites Inactive Metabolites ACE->Inactive_Metabolites AT1_Receptor AT1 Receptor Angiotensin_II->AT1_Receptor Binds to Angiotensin_II->AT1_Receptor Blocks Vasoconstriction Vasoconstriction Aldosterone Secretion AT1_Receptor->Vasoconstriction Activates Bradykinin Bradykinin Bradykinin->Inactive_Metabolites Cough Cough Bradykinin->Cough

Figure 1. Simplified signaling pathway of the Renin-Angiotensin-Aldosterone System (RAAS) illustrating the distinct mechanisms of action of Enalapril (an ACE inhibitor) and Angiotensin Receptor Blockers (ARBs).

Head-to-Head Clinical Trial Data

Numerous clinical trials have directly compared the efficacy and safety of enalapril and various ARBs. The following tables summarize key quantitative data from some of the most influential head-to-head studies.

Table 1: Efficacy in Blood Pressure Reduction
Trial/StudyEnalapril RegimenARB RegimenMean Blood Pressure Reduction (Systolic/Diastolic) - EnalaprilMean Blood Pressure Reduction (Systolic/Diastolic) - ARBKey Finding
Fagard et al. (Crossover Study)[4]20 mg once dailyLosartan 50 mg once daily15/10 mmHg (daytime ambulatory)10/6 mmHg (daytime ambulatory)Enalapril showed a more pronounced effect on daytime ambulatory blood pressure.[4]
Goldberg et al.[7]5-10 mg once daily (titrated)Losartan 50 mg once daily9.8 mmHg (Diastolic)10.3 mmHg (Diastolic)No significant difference in overall blood pressure reduction.[7]
Willenheimer et al.[8]10 mg twice dailyValsartan 160 mg once dailyNot explicitly stated for BPNot explicitly stated for BPBoth drugs were similarly efficacious in patients with stable, mild/moderate heart failure.[8]
Malacco et al.[9]Enalapril-based regimenLosartan-based regimen14-32 mmHg (Diastolic)10-29 mmHg (Diastolic)Enalapril-based regimen showed a statistically significantly greater, though small, reduction in blood pressure in severe hypertension.[9]
Table 2: Cardiovascular Outcomes and All-Cause Mortality
TrialPatient PopulationEnalapril/ACEi ArmARB ArmPrimary OutcomeHazard Ratio (HR) / Risk Ratio (RR) [95% CI]Key Finding
ONTARGET [10][11]High-risk vascular disease or diabetesRamipril 10 mg/dayTelmisartan 80 mg/dayComposite of CV death, MI, stroke, or hospitalization for heart failureHR: 1.01 [0.94-1.09] (Telmisartan vs. Ramipril)Telmisartan was non-inferior to ramipril in preventing major cardiovascular events.[10][12]
VALIANT [13][14]Post-myocardial infarction with heart failure and/or LV dysfunctionCaptopril up to 50 mg TIDValsartan up to 160 mg BIDAll-cause mortalityHR: 1.00 [0.90-1.11] (Valsartan vs. Captopril)Valsartan was non-inferior to captopril for all-cause mortality.[13][15]
Cochrane Review (2014) [16]Primary HypertensionVarious ACE inhibitorsVarious ARBsTotal MortalityRR: 0.98 [0.88-1.10]No evidence of a difference in total mortality between ACE inhibitors and ARBs.[16]
Cochrane Review (2014) [16]Primary HypertensionVarious ACE inhibitorsVarious ARBsTotal Cardiovascular EventsRR: 1.07 [0.96-1.19]No evidence of a difference in total cardiovascular events between ACE inhibitors and ARBs.[16]
Table 3: Key Safety and Tolerability Outcomes
Trial/StudyEnalapril/ACEi Arm Adverse Event Rate (%)ARB Arm Adverse Event Rate (%)Adverse EventRelative Risk (RR) / Odds Ratio (OR) [95% CI]Key Finding
ONTARGET [11]Cough: 4.2%Cough: 1.1%Cough-Telmisartan was associated with a significantly lower rate of cough.[12]
ONTARGET [11]Angioedema: 0.3%Angioedema: 0.1%Angioedema-Telmisartan was associated with a lower rate of angioedema.[12]
VALIANT [14]Cough: HigherCough: LowerCough-Captopril was associated with a higher incidence of cough.[14]
Cochrane Review (2014) [16]--Withdrawal due to adverse effectsRR: 0.83 [0.74-0.93] (ARBs vs. ACEi)ARBs were associated with slightly fewer withdrawals due to adverse effects.[16]
Multinational Cohort Study (Chen et al., 2021) [1]Higher riskLower riskCough, angioedema, pancreatitis, GI bleeding-ARBs demonstrated a better safety profile with a lower risk of several adverse events.[1]

Experimental Protocols

The design and execution of clinical trials comparing enalapril and ARBs are crucial for generating robust and reliable data. Below is a generalized experimental protocol that reflects the methodologies of key head-to-head trials.

Experimental_Workflow Patient_Screening Patient Screening & Inclusion/Exclusion Criteria Assessment Informed_Consent Informed Consent Patient_Screening->Informed_Consent Washout_Period Washout Period (if applicable) Informed_Consent->Washout_Period Randomization Randomization Washout_Period->Randomization Enalapril_Arm This compound Arm (e.g., 10-20 mg/day) Randomization->Enalapril_Arm Group A ARB_Arm Angiotensin Receptor Blocker Arm (e.g., Losartan 50-100 mg/day) Randomization->ARB_Arm Group B Follow_Up Follow-up Period (e.g., 12 weeks to 5 years) Enalapril_Arm->Follow_Up ARB_Arm->Follow_Up Data_Collection Data Collection (BP, Adverse Events, Endpoints) Follow_Up->Data_Collection Statistical_Analysis Statistical Analysis (e.g., Non-inferiority, Superiority) Data_Collection->Statistical_Analysis Results Results & Conclusion Statistical_Analysis->Results

Figure 2. A generalized experimental workflow for a head-to-head clinical trial comparing this compound and an Angiotensin Receptor Blocker (ARB).
Key Methodological Considerations:

  • Patient Population:

    • Inclusion Criteria: Typically include adults with a diagnosis of essential hypertension (with specific blood pressure ranges, e.g., sitting diastolic blood pressure ≥ 95 mmHg and < 115 mmHg), heart failure with reduced ejection fraction, or post-myocardial infarction with left ventricular dysfunction.[7][8][13]

    • Exclusion Criteria: Often include secondary hypertension, severe renal impairment, a history of angioedema, pregnancy or lactation, and known hypersensitivity to either drug class.[17]

  • Study Design:

    • Most large-scale outcome trials are randomized, double-blind, active-controlled studies.[10][13] Some smaller studies on blood pressure effects may use a crossover design.[4]

    • A placebo run-in period is often employed to ensure patient compliance and to establish a stable baseline blood pressure.[4]

  • Dosing and Titration:

    • Initial doses are typically low and are titrated upwards based on blood pressure response and tolerability to a target or maximum tolerated dose. For example, enalapril may be initiated at 2.5-5 mg daily and titrated to 10-20 mg daily.[18][19] ARB doses are similarly titrated to their effective ranges (e.g., losartan 50-100 mg/day, valsartan 80-160 mg/day).[8][18]

  • Endpoints:

    • Primary Efficacy Endpoints: For hypertension trials, this is often the change from baseline in sitting or ambulatory blood pressure.[4][7] For cardiovascular outcome trials, it is typically a composite of events such as cardiovascular death, myocardial infarction, stroke, and hospitalization for heart failure.[10][13]

    • Safety and Tolerability Endpoints: These include the incidence of adverse events, with a particular focus on cough, angioedema, hypotension, and renal dysfunction. The rate of discontinuation due to adverse events is also a key measure.[16]

Conclusion

The choice between this compound and an angiotensin receptor blocker is a nuanced one that depends on the specific clinical context and patient characteristics. While both classes demonstrate comparable efficacy in blood pressure control and in reducing major cardiovascular events in high-risk populations, ARBs consistently show a superior tolerability profile, primarily due to a lower incidence of cough.[1][2][10][13] For drug development professionals, this head-to-head comparison underscores the importance of considering not only efficacy but also the long-term safety and tolerability of a therapeutic agent. The extensive clinical data available for both enalapril and ARBs provide a rich foundation for the design of future studies aimed at developing novel cardiovascular therapies with improved benefit-risk profiles.

References

Enalapril Maleate: A Comparative Guide to its Neuroprotective Effects in Stroke Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the neuroprotective efficacy of enalapril maleate in preclinical stroke models. Experimental data from various studies are summarized to compare its performance against alternative treatments and control conditions. Detailed experimental protocols and visualizations of key biological pathways and workflows are included to support further research and drug development efforts.

Comparative Efficacy of this compound

Enalapril, an angiotensin-converting enzyme (ACE) inhibitor, has demonstrated significant neuroprotective effects in various rodent models of stroke. Its efficacy is primarily attributed to its role in the renin-angiotensin system, independent of its blood pressure-lowering effects.

Summary of Preclinical Findings
ModelTreatment GroupKey OutcomesReference
Stroke-Prone Spontaneously Hypertensive Rats (SHRSP) with 1% NaCl Enalapril (15 mg/kg/day in drinking water)- Markedly improved survival: Only 1 of 10 treated rats died by 18-21 weeks, compared to 14 of 18 untreated rats dying by 14 weeks.- No evidence of cerebrovascular lesions in treated rats surviving beyond 36 weeks.[1]
SHRSP with 1% NaCl Early-onset Enalapril (after proteinuria >40 mg/d)- Increased median survival to 320 days vs. 54 days in controls.- Prevented cerebral edema in all but one rat.- Markedly reduced proteinuria.[2][3]
SHRSP with 1% NaCl Late-onset Enalapril (after first observation of cerebral edema)- Increased median survival to 264 days vs. 54 days in controls.- Reduced manifest cerebral edema from 9.6% to 3.4%.[2][3]
Normotensive Rats (Transient Focal Cerebral Ischemia via MCAO) Enalapril (0.03 mg/kg, non-hypotensive dose)- Reduced cerebral infarction by 45%.- Reduced brain edema by 54%.- Reduced brain swelling by 34%.- Improved neurological deficit score (1.37 vs. 3.11 in controls).[4]
Normotensive Rats (Transient Focal Cerebral Ischemia via MCAO) Enalapril (0.1 mg/kg, hypotensive dose)- Failed to significantly reduce cerebral infarction or swelling.[4]
SHRSP Enalapril vs. Hydralazine- Both drugs prevented medial hypertrophy in resistance vessels.- Enalapril's effects on left ventricular and mesenteric arterial hypertrophy were consistent with its blood pressure-lowering effects.[5]
SHRSP Hydralazine- Barely influences mortality or cerebral damage, despite a stronger antihypertensive effect than enalapril.[2]

Signaling Pathway and Experimental Workflow

To visually represent the mechanisms and procedures involved in this research, the following diagrams have been generated using Graphviz.

Enalapril's Neuroprotective Signaling Pathway

G cluster_RAS Renin-Angiotensin System cluster_Enalapril Enalapril Action cluster_Effects Pathophysiological Effects Angiotensinogen Angiotensinogen Renin Renin Angiotensin_I Angiotensin I ACE Angiotensin-Converting Enzyme (ACE) Angiotensin_II Angiotensin II AT1_Receptor AT1 Receptor Vasoconstriction Vasoconstriction AT1_Receptor->Vasoconstriction Inflammation Inflammation AT1_Receptor->Inflammation Oxidative_Stress Oxidative Stress AT1_Receptor->Oxidative_Stress AT2_Receptor AT2 Receptor Vasodilation Vasodilation AT2_Receptor->Vasodilation Anti_inflammatory Anti-inflammatory Effects AT2_Receptor->Anti_inflammatory Enalapril This compound Enalaprilat Enalaprilat (Active Metabolite) Enalapril->Enalaprilat Enalaprilat->ACE Inhibits Neuroprotection Neuroprotection Vasodilation->Neuroprotection Anti_inflammatory->Neuroprotection

Experimental Workflow for MCAO Stroke Model

G cluster_pre Pre-Operative cluster_op Surgical Procedure cluster_treat Treatment cluster_post Post-Operative Assessment Animal_Selection Animal Selection (e.g., Male Sprague-Dawley Rats) Acclimatization Acclimatization Animal_Selection->Acclimatization Fasting Overnight Fasting Acclimatization->Fasting Anesthesia Anesthesia Fasting->Anesthesia Incision Midline Neck Incision Anesthesia->Incision Vessel_Isolation Isolate Carotid Arteries Incision->Vessel_Isolation MCAO Middle Cerebral Artery Occlusion (Intraluminal Suture) Vessel_Isolation->MCAO Treatment_Admin Administer Enalapril or Vehicle (e.g., 1h pre-MCAO) Vessel_Isolation->Treatment_Admin Reperfusion Reperfusion (Suture Withdrawal) MCAO->Reperfusion NDS Neurological Deficit Scoring Reperfusion->NDS Sacrifice Euthanasia (e.g., 24h post-reperfusion) NDS->Sacrifice Brain_Extraction Brain Extraction Sacrifice->Brain_Extraction Infarct_Analysis Infarct Volume Measurement (TTC Staining) Brain_Extraction->Infarct_Analysis Edema_Analysis Brain Edema Measurement Brain_Extraction->Edema_Analysis

Detailed Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Rats

This model induces focal cerebral ischemia and is widely used in stroke research.[6]

  • Animal Preparation: Adult male Sprague-Dawley rats (280-320g) are typically used. The animals are fasted overnight with free access to water. Anesthesia is induced, often with isoflurane.[4][7]

  • Surgical Procedure:

    • A midline incision is made on the ventral side of the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).[7]

    • The ECA is ligated and dissected distally. A slipknot is placed around the CCA and ICA.[7]

    • A small incision is made in the ECA stump. A nylon monofilament suture (e.g., 4-0) with a rounded tip is inserted into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).[8][9]

    • The occlusion is typically maintained for 60-120 minutes for transient MCAO. For permanent MCAO, the suture is left in place.[4][9]

  • Reperfusion (for transient MCAO): The suture is carefully withdrawn to allow blood flow to resume. The ECA stump is then permanently ligated.[8]

  • Post-operative Care: The incision is closed, and the animal is allowed to recover from anesthesia. Body temperature is maintained at 37°C. Analgesics are administered as needed.[9]

  • Assessment:

    • Neurological Deficit Scoring (NDS): Evaluated at specific time points (e.g., 24 hours) post-reperfusion. Scores can range from 0 (no deficit) to 5 (severe deficit).[4]

    • Infarct Volume Measurement: Animals are euthanized, and brains are sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC). The unstained (infarcted) area is quantified.[8]

    • Brain Edema Measurement: Calculated by comparing the wet and dry weight of the brain hemispheres.[4]

Stroke-Prone Spontaneously Hypertensive Rat (SHRSP) Model

This is a genetic model of severe hypertension that spontaneously develops stroke.[10]

  • Animal Model: Male SHRSP are typically used. Wistar-Kyoto (WKY) rats often serve as normotensive controls.[11][12]

  • Stroke Induction: Stroke onset is often accelerated by providing a 1% NaCl solution as drinking water, sometimes in combination with a specific diet.[2][3][10]

  • Treatment Administration: this compound is typically administered in the drinking water at a specified concentration (e.g., 100 mg/L) or via oral gavage.[2][3] Treatment can be initiated before the expected onset of stroke (preventative) or after the appearance of stroke markers like proteinuria or cerebral edema (therapeutic).[2][3]

  • Monitoring and Assessment:

    • Survival: Monitored daily.

    • Blood Pressure: Measured regularly using methods like tail-cuff plethysmography.[5]

    • Proteinuria: Urinary protein levels are quantified as an indicator of kidney damage and a predictor of stroke.[2][3]

    • Cerebral Edema: Assessed in vivo using T2-weighted MRI.[2][3]

    • Histopathology: Post-mortem examination of the brain to identify and characterize cerebrovascular lesions.[1]

Discussion of Alternatives

While enalapril shows significant promise, other therapeutic agents have also been investigated for neuroprotection in stroke.

  • Angiotensin II Receptor Blockers (ARBs): Drugs like candesartan, telmisartan, and losartan also act on the renin-angiotensin system. Some studies suggest ARBs may have a superior neuroprotective effect compared to ACE inhibitors, potentially by not only blocking the detrimental AT1 receptors but also allowing for the stimulation of the beneficial AT2 receptors.[13][14]

  • Hydralazine: This direct-acting vasodilator has been shown to be less effective than enalapril in preventing stroke-related mortality and cerebral damage in SHRSP, even with a more potent blood pressure-lowering effect. This suggests that the neuroprotective actions of enalapril are not solely dependent on blood pressure reduction.[2]

  • Other Neuroprotective Agents: A variety of other compounds targeting different pathways, such as free radical scavengers (e.g., edaravone) and anti-inflammatory agents (e.g., minocycline), are also under investigation.[14][15]

Conclusion

The available preclinical data strongly support the neuroprotective effects of this compound in both genetic and induced models of stroke. Its mechanism of action, primarily through the inhibition of the renin-angiotensin system, offers benefits beyond simple blood pressure control. The provided data and protocols offer a valuable resource for researchers aiming to further investigate and validate the therapeutic potential of enalapril and related compounds in the context of stroke. Further head-to-head comparative studies with other neuroprotective agents, particularly ARBs, are warranted to fully elucidate the optimal therapeutic strategies for stroke.

References

Enalapril Maleate: A Comparative Analysis of its Efficacy in Spontaneously Hypertensive and DOCA-Salt Hypertensive Rat Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of the antihypertensive effects of enalapril maleate in two distinct preclinical models of hypertension: the Spontaneously Hypertensive Rat (SHR) and the Deoxycorticosterone acetate (DOCA)-salt hypertensive rat. This comparison, supported by experimental data, elucidates the differential efficacy of enalapril, an angiotensin-converting enzyme (ACE) inhibitor, based on the underlying pathophysiology of the hypertensive model.

Enalapril's primary mechanism of action involves the inhibition of ACE, a key enzyme in the renin-angiotensin-aldosterone system (RAAS), leading to reduced production of the potent vasoconstrictor angiotensin II. The SHR model is characterized by a genetic predisposition to hypertension with a normally functioning or slightly activated RAAS, making it a suitable model for evaluating RAAS inhibitors. In contrast, the DOCA-salt model induces hypertension through mineralocorticoid-induced sodium and water retention, leading to a low-renin, volume-expanded state of hypertension.

Comparative Efficacy of this compound

The following table summarizes the quantitative effects of this compound on key cardiovascular parameters in both SHR and DOCA-salt hypertensive models, alongside their respective normotensive controls.

ParameterHypertensive ModelTreatment GroupControl GroupEnalapril-Treated GroupReference
Systolic Blood Pressure (mmHg) Spontaneously Hypertensive Rat (SHR)Untreated SHR237 ± 3-[1]
Enalapril-Treated SHR-199 ± 3[1]
Deoxycorticosterone Acetate (DOCA)-SaltUntreated DOCA-SaltSevere Hypertension-[2]
Enalapril-Treated DOCA-Salt-Severe Hypertension (No significant reduction)[2][3]
Left Ventricular Weight Spontaneously Hypertensive Rat (SHR)Enalapril-Treated SHR-Decreased by 18%[1]
Deoxycorticosterone Acetate (DOCA)-SaltEnalapril-Treated DOCA-Salt-No effect on cardiac hypertrophy[3]
Proteinuria Deoxycorticosterone Acetate (DOCA)-SaltUntreated DOCA-SaltSignificant Proteinuria-[2]
Enalapril-Treated DOCA-Salt-Significant Proteinuria (No significant reduction)[2]

Signaling Pathway and Experimental Workflow

To visually represent the underlying mechanisms and experimental procedures, the following diagrams have been generated.

RAAS_Pathway Angiotensinogen Angiotensinogen Angiotensin_I Angiotensin I Angiotensinogen->Angiotensin_I Renin Angiotensin_II Angiotensin II Angiotensin_I->Angiotensin_II Vasoconstriction Vasoconstriction Angiotensin_II->Vasoconstriction Aldosterone Aldosterone Secretion Angiotensin_II->Aldosterone ACE Angiotensin-Converting Enzyme (ACE) ACE->Angiotensin_II Enalapril This compound Enalapril->ACE Inhibits Increased_BP Increased Blood Pressure Vasoconstriction->Increased_BP Aldosterone->Increased_BP Experimental_Workflow cluster_SHR Spontaneously Hypertensive Rat (SHR) Model cluster_DOCA DOCA-Salt Hypertensive Model SHR_start Select SHR and WKY rats (normotensive control) SHR_treatment Administer this compound or vehicle SHR_start->SHR_treatment SHR_measurement Measure Blood Pressure, Heart Rate, and assess Cardiac Hypertrophy SHR_treatment->SHR_measurement SHR_analysis Compare parameters between treated and untreated groups SHR_measurement->SHR_analysis Cross_Validation Cross-Validation Analysis SHR_analysis->Cross_Validation DOCA_start Induce hypertension in rats via unilateral nephrectomy, DOCA and high-salt diet DOCA_treatment Administer this compound or vehicle DOCA_start->DOCA_treatment DOCA_measurement Measure Blood Pressure, assess Cardiac Hypertrophy and Proteinuria DOCA_treatment->DOCA_measurement DOCA_analysis Compare parameters between treated and untreated groups DOCA_measurement->DOCA_analysis DOCA_analysis->Cross_Validation

References

Safety Operating Guide

Proper Disposal of Enalapril Maleate in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: November 2025

The disposal of Enalapril Maleate, a chemical compound used in research, must be conducted in strict accordance with federal, state, and local regulations to ensure the safety of laboratory personnel and protect the environment. Improper disposal can lead to environmental contamination and significant legal and financial penalties.[1] All used and unused investigational medications must be destroyed in accordance with the Federal Resource Conservation and Recovery Act (RCRA).[2][3]

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, it is critical to consult the Safety Data Sheet (SDS) for this compound and wear the appropriate Personal Protective Equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5] In case of a spill, use dry clean-up procedures to avoid generating dust.[6] Collect the spilled material and place it in a suitable, sealed, and labeled container for waste disposal.[6]

Step-by-Step Disposal Procedure

The primary procedure for disposing of this compound waste in a research setting involves coordination with your institution's Environmental Health and Safety (EHS) department.

  • Waste Characterization : The first step is to determine if the this compound waste is classified as hazardous.[2]

    • Consult the compound's SDS and local regulations.

    • Contact your institution's EHS office for a definitive waste characterization. They can determine if the waste falls under RCRA's P-list or U-list of hazardous chemicals.[1][2]

  • Proper Segregation and Containment :

    • Do not mix this compound waste with household garbage or dispose of it down the drain.[7][8] The EPA prohibits the intentional sewering of any waste pharmaceuticals in healthcare facilities.[9]

    • Store the waste in a designated, properly labeled container that is chemically compatible with the substance and has a secure, leak-proof closure.[1][6]

    • The container must be clearly labeled with the words "Hazardous Waste" and a description of the contents.[9]

  • Arrange for Professional Disposal :

    • Contact your EHS department to arrange for the collection and disposal of the waste.[2]

    • EHS will coordinate with an approved environmental management vendor for proper disposal, which typically involves incineration for hazardous pharmaceutical waste.[2][10]

    • Ensure all required documentation for waste generation and disposal is completed as per institutional and regulatory requirements.[1]

  • Disposal of Empty Containers :

    • Empty containers that are not contaminated with protected patient information can be discarded in the regular trash.[2]

    • If the container is contaminated or held acutely toxic waste, it must be managed as hazardous waste.

    • Alternatively, empty containers can be taken for approved local recycling, recovery, or waste disposal.[11][12]

Ecotoxicity Data

Quantitative data from ecotoxicity studies helps in understanding the environmental impact of the compound.

Test TypeSpeciesResultExposure TimeGuideline
Toxicity to fish (LC50) Pimephales promelas (fathead minnow)> 1,000 mg/l96 hoursOECD Test Guideline 203
Toxicity to daphnia (EC50) Daphnia magna (Water flea)346 mg/l48 hoursOECD Test Guideline 202
Toxicity to microorganisms (EC50) Natural microorganism> 1,000 mg/l3 hoursOECD Test Guideline 209

Data sourced from an Enalapril Formulation Safety Data Sheet.[12]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound waste in a laboratory environment.

G start This compound Waste Generated consult_sds 1. Characterize Waste: Consult SDS & Institutional Policy start->consult_sds contact_ehs 2. Contact Environmental Health & Safety (EHS) consult_sds->contact_ehs is_hazardous Is the waste deemed hazardous by EHS? contact_ehs->is_hazardous hazardous_container 3a. Use Labeled Hazardous Waste Container is_hazardous->hazardous_container  Yes non_hazardous_container 3b. Use Designated Non-Hazardous Pharma Waste Container is_hazardous->non_hazardous_container No   hazardous_disposal 4a. Arrange Pickup by EHS for Incineration via Approved Vendor hazardous_container->hazardous_disposal non_hazardous_disposal 4b. Arrange Pickup by EHS for Disposal (e.g., Incineration, Approved Landfill) non_hazardous_container->non_hazardous_disposal documentation 5. Complete All Required Waste Manifests & Documentation hazardous_disposal->documentation non_hazardous_disposal->documentation

Caption: Workflow for this compound Disposal in Research Labs.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Enalapril Maleate

Author: BenchChem Technical Support Team. Date: November 2025

Essential safety protocols and logistical plans are critical for the safe and effective handling of Enalapril Maleate in a laboratory setting. This guide provides detailed procedural information for researchers, scientists, and drug development professionals, focusing on personal protective equipment (PPE), operational plans for handling and disposal, and emergency procedures. By adhering to these guidelines, you can minimize risks and ensure a secure research environment.

Quantitative Safety Data Summary

For quick reference, the following table summarizes the key quantitative safety data for this compound.

ParameterValueSource
Occupational Exposure Limit (OEL) 0.1 mg/m³ (Ceiling Limit)Merck, Sharp and Dohme[1]
50 µg/m³ (Occupational Exposure Band 3)Internal[2]
Storage Temperature Store between 15°C and 30°C (59°F and 86°F)[3]
Recommended: 4°C, sealed and away from direct sunlight[4]

Personal Protective Equipment (PPE)

Proper personal protective equipment is the first line of defense against exposure to this compound. The following PPE is mandatory when handling this compound.

  • Eye and Face Protection: Wear tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US) standards.[3] If there is a risk of splashing, a face shield should also be used.

  • Skin Protection:

    • Gloves: Wear chemical-impermeable gloves, such as nitrile or butyl rubber.[1] The suitability and durability of the glove type depend on the frequency and duration of contact. For prolonged or frequently repeated contact, a glove with a protection class of 5 or higher (breakthrough time >240 minutes) is recommended.[1] For brief contact, a glove with a protection class of 3 or higher (breakthrough time >60 minutes) is suitable.[1] Always inspect gloves for degradation before use and wash hands thoroughly after removing them.[1]

    • Protective Clothing: Wear impervious clothing, such as a lab coat or overalls, to prevent skin contact.[3][4] For tasks with a higher risk of exposure, fire/flame resistant clothing may be necessary.[3]

  • Respiratory Protection: If engineering controls such as fume hoods are not sufficient to maintain exposure below the occupational exposure limits, or if dust is generated, a full-face respirator with an appropriate particulate filter should be used.[3] A suitable respirator is necessary when handling the powder form of the compound.[4]

Operational Plan: Handling and Storage

Adherence to proper handling and storage procedures is crucial for maintaining the integrity of this compound and ensuring a safe laboratory environment.

Handling Procedures:

  • Ventilation: Always handle this compound in a well-ventilated area.[3] The use of a chemical fume hood is strongly recommended, especially when working with the powdered form, to avoid the formation and inhalation of dust and aerosols.[4]

  • Avoid Contact: Take all necessary precautions to avoid direct contact with the skin and eyes.[3] Do not ingest or inhale the substance.

  • Personal Hygiene: Do not eat, drink, or smoke in areas where this compound is handled.[5] Wash hands thoroughly with soap and water before breaks and immediately after handling the compound.[6]

  • Equipment: Use non-sparking tools to prevent ignition sources.[3] Ensure that all containers are clearly labeled.[1]

Storage Procedures:

  • Container: Store this compound in its original, tightly sealed container.[1][6] Polyethylene or polypropylene containers are suitable.[1]

  • Temperature: Store in a cool, dry, and well-ventilated area, away from incompatible materials.[1][6] The recommended storage temperature is between 15°C and 30°C (59°F and 86°F).[3] For long-term storage, refrigeration at 4°C is recommended.[4] Do not freeze.[7]

  • Incompatibilities: Avoid storage with strong acids/alkalis and strong oxidizing/reducing agents.[4]

Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and ensure regulatory compliance.

Waste Categorization:

  • Unused Product: Unused or expired this compound should be disposed of as hazardous chemical waste.

  • Contaminated Materials: Any materials that have come into contact with this compound, such as gloves, weighing papers, and disposable labware, should also be treated as hazardous waste.

Disposal Procedures:

  • Collection: Collect all waste in a suitable, labeled, and sealed container.[3]

  • Regulations: Dispose of the waste in accordance with all applicable federal, state, and local environmental regulations.[4] Do not allow the chemical to enter drains or waterways.[3]

  • Professional Disposal: It is recommended to use a licensed professional waste disposal service to handle the disposal of this material.

Emergency Procedures: Chemical Spill Workflow

In the event of a chemical spill, a swift and organized response is critical to mitigate potential hazards. The following workflow outlines the necessary steps.

Spill_Response_Workflow start Spill Detected evacuate Evacuate Immediate Area Alert Others start->evacuate assess Assess the Spill (Size and Nature) evacuate->assess ppe Don Appropriate PPE assess->ppe contain Contain the Spill (Use inert absorbent material) ppe->contain cleanup Clean Up Spill (Avoid generating dust) contain->cleanup decontaminate Decontaminate the Area and Equipment cleanup->decontaminate dispose Dispose of Waste in a Sealed Container decontaminate->dispose report Report the Incident dispose->report end End report->end

Caption: Workflow for handling a chemical spill of this compound.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.